molecular formula C15H9Cl2N B025411 2,4-Dichloro-3-phenylquinoline CAS No. 108832-15-1

2,4-Dichloro-3-phenylquinoline

Cat. No.: B025411
CAS No.: 108832-15-1
M. Wt: 274.1 g/mol
InChI Key: AJFBGQFLYLZASL-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-phenylquinoline (CAS 274691-33-7) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features a multifunctional quinoline core, making it a versatile intermediate for the design and synthesis of novel bioactive molecules. Quinoline derivatives are extensively investigated for their wide spectrum of biological activities. Research indicates that structurally similar chloro- and phenyl-substituted quinoline compounds act as potent partial agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) , a key nuclear receptor and target for Type 2 Diabetes Mellitus (T2DM) therapeutics . These analogs demonstrate robust insulin-sensitizing properties with a reduced side-effect profile compared to full agonists, highlighting the therapeutic potential of this chemical class . Furthermore, quinoline-based compounds are explored for their antiproliferative properties , with the quinoline scaffold being a prominent motif in the development of new anticancer agents that can act through mechanisms such as growth inhibition, apoptosis induction, and disruption of cell migration . Beyond metabolic and oncological research, this scaffold serves as a critical precursor in developing agents for infectious diseases. Novel quinoline derivatives have shown promising antiprotozoal activity against parasites including Plasmodium falciparum (malaria) and Trypanosoma brucei brucei (African trypanosomiasis) . The structural features of this compound, particularly the chlorine substituents and the phenyl ring, are key moieties that influence binding affinity and pharmacological potency, enabling extensive Structure-Activity Relationship (SAR) studies . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-3-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N/c16-14-11-8-4-5-9-12(11)18-15(17)13(14)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFBGQFLYLZASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353016
Record name 2,4-dichloro-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108832-15-1
Record name 2,4-dichloro-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,4-Dichloro-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical and biological properties of novel compounds is paramount. This guide provides a detailed overview of 2,4-dichloro-3-phenylquinoline, a heterocyclic compound with potential applications in medicinal chemistry.

Core Chemical and Physical Properties

This compound is a solid, crystalline compound. Its core structure consists of a quinoline ring system substituted with two chlorine atoms at positions 2 and 4, and a phenyl group at position 3.

PropertyValue
CAS Number 108832-15-1[1][2]
Molecular Formula C₁₅H₉Cl₂N[1]
Molecular Weight 273.01 g/mol [1]
Boiling Point 362.7 °C at 760 mmHg[3]
Vapor Pressure 3.95E-05 mmHg at 25°C[3]
Refractive Index 1.665[3]
Purity >95% (as commercially available)[1]

Synthesis and Experimental Protocols

The synthesis of substituted quinolines can be achieved through various established methods. One common approach for related 2-hydroxy-3-phenylquinoline derivatives involves the chemo-selective reaction of substituted O-nitrobenzaldehyde and ethyl-2-phenylacetate catalyzed by Fe/HCl, known as the Bechamp reduction.[4] Another classical method is the Vilsmeier-Haack reaction, which can be used to synthesize 2-chloro-3-phenylquinoline from N-2-diphenylacetamide under harsh acidic conditions, although this may result in low yields.[4]

A general procedure for the synthesis of multiply substituted quinolines involves a three-component tandem reaction.[5]

General Experimental Protocol for Substituted Quinoline Synthesis

A common synthetic route involves the reaction of an appropriate 2-aminobenzonitrile, a ketone, and an arylboronic acid. The reaction is typically catalyzed by a palladium catalyst, such as Pd(OAc)₂, in the presence of a ligand and an acid.[5]

Materials:

  • 2-aminobenzonitrile (0.2 mmol)

  • Ketone (0.2 mmol)

  • Arylboronic acid (0.24 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • 2,2'-bipyridine (bpy) (0.04 mmol)

  • TsOH·H₂O (2.0 mmol)

  • Toluene (2.0 mL)

Procedure:

  • To a Schlenk reaction tube, successively add 2-aminobenzonitrile, the ketone, arylboronic acid, Pd(OAc)₂, 2,2'-bpy, TsOH·H₂O, and toluene.

  • Stir the reaction mixture vigorously at 120 °C for 24 hours.

  • After cooling to room temperature, wash the mixture with a saturated Na₂CO₃ solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and evaporate the solvent under a vacuum.

  • Purify the residue by flash column chromatography to obtain the desired quinoline product.[5]

G General Workflow for Substituted Quinoline Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification r1 2-aminobenzonitrile mix Combine in Schlenk tube r1->mix r2 Ketone r2->mix r3 Arylboronic acid r3->mix r4 Pd(OAc)2, 2,2'-bpy, TsOH·H2O r4->mix r5 Toluene r5->mix heat Stir at 120 °C for 24h mix->heat cool Cool to RT heat->cool wash Wash with Na2CO3 cool->wash extract Extract with Ethyl Acetate wash->extract evap Evaporate Solvent extract->evap purify Flash Column Chromatography evap->purify product Purified Quinoline Product purify->product

Caption: Generalized workflow for the synthesis of substituted quinolines.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of this compound. The aromatic protons on the quinoline and phenyl rings would appear in the downfield region of the ¹H NMR spectrum, typically between 7.0 and 8.5 ppm. The number of signals and their splitting patterns would confirm the substitution pattern.

  • Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the C=C and C=N stretching vibrations of the quinoline ring and the C-Cl bonds. Aromatic C-H stretching vibrations would also be present.

  • Mass Spectrometry (MS) : Mass spectrometry would determine the molecular weight of the compound. The fragmentation pattern could provide further structural information. For this compound, the molecular ion peak would be expected at m/z 273, with characteristic isotopic peaks due to the presence of two chlorine atoms.

Biological Activity and Potential Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[6][7][8] Some quinoline-based compounds have been investigated as kinase inhibitors and agents that target G-quadruplexes in DNA, which are implicated in cancer cell proliferation.[9][10]

The mechanism of action for many quinoline derivatives involves the inhibition of key signaling pathways that are often dysregulated in diseases like cancer. For instance, inhibition of a specific kinase could block downstream signaling cascades responsible for cell growth, survival, and proliferation.

G Potential Mechanism of Action for Quinoline Derivatives compound This compound target Kinase / G-Quadruplex compound->target Binds to/Inhibits pathway Signaling Pathway (e.g., Proliferation Cascade) target->pathway Inhibition response Biological Response pathway->response apoptosis Apoptosis / Cell Cycle Arrest response->apoptosis inhibition Inhibition of Cell Proliferation response->inhibition

Caption: Conceptual signaling pathway for quinoline derivatives as inhibitors.

The antiproliferative activities of novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have been evaluated against various cancer cell lines, with some compounds showing significant activity.[9] This suggests that the 2,4-disubstituted quinoline scaffold is a promising starting point for the development of new therapeutic agents. Further research is needed to fully elucidate the specific molecular targets and mechanisms of action of this compound.

References

In-Depth Technical Guide: 2,4-Dichloro-3-phenylquinoline (CAS 108832-15-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-phenylquinoline is a substituted quinoline derivative with the CAS number 108832-15-1. The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. This technical guide provides a summary of the available information on this compound, including its chemical properties, potential synthesis, and an overview of the biological evaluation methodologies that could be applied to assess its therapeutic potential, drawing from studies on structurally related compounds.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 108832-15-1
Molecular Formula C₁₅H₉Cl₂N
Molecular Weight 274.15 g/mol
Appearance White to off-white crystalline powder
Melting Point 124-126 °C
Boiling Point Not available
Solubility Soluble in organic solvents such as dichloromethane and methanol.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature, a general method for the synthesis of 2,4-dichloroquinoline derivatives can be adapted. This typically involves the cyclization of an appropriate aniline precursor. One potential synthetic route is the reaction of 2-amino-5-chlorobenzophenone with a suitable reagent to form the quinoline ring, followed by chlorination.

A documented alternative synthesis of Alprazolam utilizes 2,6-dichloro-4-phenylquinoline as a starting material, which is structurally similar to the compound of interest[1]. This suggests that this compound could also serve as a valuable intermediate in the synthesis of various pharmaceutical compounds.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are not extensively reported in the available scientific literature. However, research on structurally similar quinoline derivatives provides insights into its potential therapeutic applications, particularly in oncology.

Anticancer Activity of Related Quinoline Derivatives

Numerous studies have demonstrated the potent anticancer activities of substituted quinoline compounds. For instance, a series of novel 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives have been synthesized and evaluated for their antiproliferative activities against a panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), cervical (HeLa, SiHa), and ovarian (A2780) cancer cells[2]. These compounds exhibited significant cytotoxicity, with IC₅₀ values in the micromolar range.

Furthermore, a study on 3-chloro-3-phenylquinoline-2,4-dione, a compound with a similar substitution pattern, demonstrated cytotoxic activity against mouse fibroblast L929 and human gastric adenocarcinoma (AGS) cells[3]. This suggests that the presence of chloro and phenyl groups on the quinoline core may contribute to anticancer properties.

Table 2: Anticancer Activity of Representative Phenylquinoline Derivatives

CompoundCell LineIC₅₀ (µM)Reference
2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinolineHeLa0.50[2]
2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinolineSiHa0.81[2]
2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinolineA27800.75[2]
2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinolineMCF-71.25[2]
2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinolineMDA-MB-2311.12[2]
2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinolineK5620.33[2]

Note: The data in this table is for structurally related compounds and not for this compound itself.

Proposed Experimental Protocols for Biological Evaluation

Based on the methodologies employed for similar quinoline derivatives, the following experimental protocols are proposed to evaluate the biological activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, cells are treated with various concentrations of this compound (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

G-Quadruplex Binding Affinity (FRET Melting Assay)

G-quadruplexes are secondary structures in nucleic acids that are considered potential targets for anticancer drugs. A Fluorescence Resonance Energy Transfer (FRET) melting assay can be used to assess the ability of this compound to bind to and stabilize G-quadruplex DNA.

Methodology:

  • Oligonucleotides: A fluorescently labeled G-quadruplex-forming oligonucleotide (e.g., F21T, a telomeric repeat sequence) is used.

  • Assay Conditions: The assay is performed in a suitable buffer containing KCl to promote G-quadruplex formation.

  • Compound Incubation: The labeled oligonucleotide is incubated with varying concentrations of this compound.

  • Melting Curve Analysis: The fluorescence is monitored as the temperature is gradually increased. The melting temperature (Tm), at which 50% of the G-quadruplex structure is unfolded, is determined.

  • Data Analysis: An increase in the Tm in the presence of the compound indicates stabilization of the G-quadruplex structure, suggesting binding.

Visualizations

General Workflow for Anticancer Drug Screening

The following diagram illustrates a general workflow for the initial screening of a novel compound, such as this compound, for its potential anticancer activity.

anticancer_screening_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Multiple Cancer Cell Lines characterization->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 target_binding Target Binding Assays (e.g., FRET for G-quadruplex) ic50->target_binding cell_cycle Cell Cycle Analysis (Flow Cytometry) target_binding->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V) cell_cycle->apoptosis

Caption: General workflow for the synthesis, in vitro screening, and initial mechanism of action studies for a potential anticancer compound.

Conclusion

This compound represents a chemical scaffold with potential for development in medicinal chemistry, particularly in the area of oncology. While direct biological data for this specific compound is limited, the known activities of structurally related quinoline derivatives suggest that it warrants further investigation. The experimental protocols and workflow outlined in this guide provide a framework for the systematic evaluation of its cytotoxic properties and potential mechanism of action. Further research is necessary to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 2,4-dichloro-3-phenylquinoline, a valuable scaffold in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of a quinolone precursor followed by a chlorination reaction. This document includes comprehensive experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathway to facilitate understanding and replication.

Core Synthesis Pathway

The principal route for the synthesis of this compound involves the initial preparation of 4-hydroxy-3-phenylquinolin-2(1H)-one, which is subsequently chlorinated using phosphorus oxychloride. This method is reliable and has been documented to produce high yields.

Step 1: Synthesis of 4-Hydroxy-3-phenylquinolin-2(1H)-one

The synthesis of the quinolone precursor is achieved through a thermal condensation reaction, a variant of the Conrad-Limpach synthesis, between an aniline derivative and diethyl phenylmalonate.

Synthesis_of_4_Hydroxy_3_phenylquinolin_2_1H_one aniline Aniline intermediate Intermediate (Unstable) aniline->intermediate Heat (200-290 °C) diethyl_phenylmalonate Diethyl Phenylmalonate diethyl_phenylmalonate->intermediate precursor 4-Hydroxy-3-phenylquinolin-2(1H)-one intermediate->precursor Cyclization (-EtOH)

Figure 1: Synthesis of the quinolone precursor.
Step 2: Chlorination to this compound

The prepared 4-hydroxy-3-phenylquinolin-2(1H)-one is then converted to the final product, this compound, through a dehydroxy-chlorination reaction using phosphorus oxychloride.

Chlorination_to_2_4_Dichloro_3_phenylquinoline precursor 4-Hydroxy-3-phenylquinolin-2(1H)-one final_product This compound precursor->final_product Heat (reflux) POCl3 POCl3 POCl3->final_product

Figure 2: Chlorination of the quinolone precursor.

Quantitative Data Summary

The following table summarizes key quantitative data for the precursor and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Hydroxy-3-phenylquinolin-2(1H)-oneC₁₅H₁₁NO₂237.25222-226[1]White solid[1]
This compoundC₁₅H₉Cl₂N274.1582-84Yellow solid

Experimental Protocols

Synthesis of 4-Hydroxy-3-phenylquinolin-2(1H)-one

This protocol is adapted from a procedure for the synthesis of the N-methylated analog and is expected to yield the desired product with minor modifications.[1]

Materials:

  • Aniline

  • Diethyl phenylmalonate

  • Aqueous sodium hydroxide solution (0.5 M)

  • Toluene

  • 10% Hydrochloric acid

  • Activated carbon

  • Ethanol

Procedure:

  • A mixture of aniline (1 equivalent) and diethyl phenylmalonate (1.05 equivalents) is gradually heated in a Wood's metal bath to 200–290 °C.

  • The heating is continued for approximately 4.5 hours, or until the distillation of ethanol ceases.

  • The hot reaction mixture is poured into a mortar and, after cooling, is crushed.

  • The crushed solid is dissolved in a mixture of 0.5 M aqueous sodium hydroxide solution and toluene.

  • The aqueous phase is separated, washed with toluene, and briefly stirred with activated carbon.

  • The mixture is filtered, and the filtrate is acidified by the addition of 10% hydrochloric acid until it is acidic to Congo red paper.

  • The precipitated white solid is filtered off, washed with water, and air-dried.

  • The crude product can be further purified by crystallization from ethanol.

Expected Yield: 80-93%[1]

Synthesis of this compound

This protocol outlines the chlorination of the quinolone precursor using phosphorus oxychloride.

Materials:

  • 4-Hydroxy-3-phenylquinolin-2(1H)-one

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (optional, as a base)

  • Ice-cold water

  • Saturated sodium carbonate solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, the 4-hydroxy-3-phenylquinolin-2(1H)-one (1 equivalent) is suspended in an excess of phosphorus oxychloride (e.g., 5-10 equivalents).

  • Optionally, a catalytic amount of pyridine can be added.

  • The reaction mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water.

  • The solid is then suspended in water, and the pH is adjusted to 8-9 with a saturated sodium carbonate solution to neutralize any remaining acidic components.

  • The solid product is collected by filtration, washed with water, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate.

Expected Yield: High, potentially up to 97% based on similar reactions.

Spectroscopic Data

4-Hydroxy-3-phenylquinolin-2(1H)-one
  • ¹H NMR (DMSO-d₆, 400 MHz): δ 11.72 (s, 1H), 8.10 (dd, J = 8.1, 1.1 Hz, 1H), 7.83 (dd, J = 6.6, 2.9 Hz, 2H), 7.77 (d, J = 8.3 Hz, 1H), 7.70 – 7.64 (m, 1H), 7.63 – 7.55 (m, 3H), 7.34 (t, J = 7.2 Hz, 1H), 6.34 (s, 1H).[2]

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 176.92, 149.98, 140.50, 134.21, 131.80, 130.44, 128.99, 127.41, 124.86, 124.71, 123.24, 118.71, 107.32.[2]

This compound
  • ¹H NMR (CDCl₃): The spectrum is expected to show signals in the aromatic region, typically between δ 7.0 and 8.5 ppm, corresponding to the protons of the quinoline and phenyl rings.

  • ¹³C NMR (CDCl₃): The spectrum will exhibit signals for the carbon atoms of the quinoline and phenyl rings. The carbons attached to the chlorine atoms (C2 and C4) will be significantly downfield. The chemical shifts are expected in the range of δ 120-150 ppm.

Note: Specific, experimentally verified NMR data for this compound was not available in the searched literature. The provided information is based on typical chemical shifts for similar structures.

Logical Workflow of the Synthesis

The overall synthesis can be visualized as a linear progression from commercially available starting materials to the final product.

Overall_Synthesis_Workflow start Starting Materials (Aniline, Diethyl Phenylmalonate) step1 Step 1: Thermal Condensation (Conrad-Limpach) start->step1 precursor Intermediate: 4-Hydroxy-3-phenylquinolin-2(1H)-one step1->precursor step2 Step 2: Chlorination with POCl3 precursor->step2 product Final Product: This compound step2->product purification Purification (Recrystallization) product->purification

Figure 3: Logical workflow of the synthesis process.

References

Technical Guide: Physical and Spectroscopic Profile of 2,4-Dichloro-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Dichloro-3-phenylquinoline is a halogenated aromatic heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a prominent structural motif found in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The presence of chlorine atoms and a phenyl group on the quinoline core of this particular molecule suggests its potential as a versatile intermediate in organic synthesis and a candidate for investigation in drug discovery and materials science. This document provides a comprehensive overview of its known physical and spectroscopic data, along with detailed experimental protocols for its synthesis and characterization.

Physical Properties

The fundamental physical characteristics of this compound are summarized below. These properties are crucial for its handling, purification, and use in further chemical reactions.

PropertyValue
Molecular Formula C₁₅H₉Cl₂N
Molecular Weight 274.15 g/mol [1][2]
Boiling Point 362.7 °C at 760 mmHg[3]
Density 1.331 g/cm³[3]
Appearance Not specified in provided results. Typically a solid at room temperature.
Melting Point Not specified in provided results.
Solubility Not specified in provided results. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Spectroscopic TechniqueKey Features and Expected Observations
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z 273 (¹²C₁₅¹H₉³⁵Cl₂¹⁴N) with a characteristic isotopic pattern for two chlorine atoms (M+2 peak at ~65% and M+4 peak at ~10% of the M⁺ peak).[2][4]
Infrared (IR) Spectroscopy C-Cl Stretching: Strong bands in the 800-600 cm⁻¹ region. C=N Stretching: Absorption around 1620-1580 cm⁻¹. C=C Stretching (Aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ range. C-H Stretching (Aromatic): Peaks above 3000 cm⁻¹.
¹H NMR Spectroscopy Aromatic Protons: Complex multiplets are expected in the range of δ 7.0-8.5 ppm for the nine protons on the quinoline and phenyl rings.
¹³C NMR Spectroscopy Aromatic Carbons: Multiple signals are anticipated in the δ 120-150 ppm region. Quaternary Carbons (C-Cl, C-N, etc.): Signals for carbons attached to heteroatoms or other carbons are also expected in the aromatic region, potentially with lower intensity.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2,4-dichloroquinolines involves the chlorination of the corresponding quinoline-2,4-dione precursor using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Reaction: 3-phenylquinoline-2,4(1H,3H)-dione → this compound

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-phenylquinoline-2,4(1H,3H)-dione (1 equivalent).

  • Carefully add an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents) to the flask.

  • The mixture is heated to reflux (approximately 110 °C) and maintained at this temperature for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously poured onto crushed ice with vigorous stirring.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow Reactants 3-phenylquinoline-2,4(1H,3H)-dione + POCl₃ Reaction Reflux (110°C, 3-4h) Reactants->Reaction Heat Workup Quench on Ice & Filtration Reaction->Workup Cool & Quench Purification Recrystallization or Column Chromatography Workup->Purification Isolate Crude Product This compound Purification->Product Purify

Figure 1. General workflow for the synthesis of this compound.

Spectroscopic Characterization

To confirm the structure and purity of the synthesized this compound, a standard set of spectroscopic analyses is performed.

Procedure:

  • Mass Spectrometry (MS): A sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or an alternative ionization method to confirm the molecular weight and isotopic distribution pattern.

  • Infrared (IR) Spectroscopy: An IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer to identify the key functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: A spectrum is acquired to determine the number and environment of the protons in the molecule.

    • ¹³C NMR: A spectrum is acquired to identify the number of unique carbon atoms and their chemical environments.

  • Data Analysis: The obtained spectra are analyzed and compared with expected values to confirm the successful synthesis of the target compound.

G cluster_characterization Characterization Workflow Sample Synthesized Product MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis Data Interpretation MS->Analysis IR->Analysis NMR->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Figure 2. Workflow for the spectroscopic characterization of the synthesized compound.

Relevance in Drug Development

The quinoline core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. Dichloro-substituted quinolines, in particular, serve as important precursors for creating diverse libraries of compounds through nucleophilic substitution reactions at the chlorinated positions. This allows for the systematic modification of the molecule to optimize its interaction with a biological target, such as an enzyme or a receptor.

For instance, many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature a heterocyclic core that fits into the ATP-binding pocket of the enzyme. A compound like this compound could be a starting point for developing such inhibitors. By replacing the chlorine atoms with various amine or ether linkages, researchers can fine-tune the compound's properties to enhance its potency and selectivity.

G cluster_pathway Conceptual Drug-Target Interaction Signal Growth Factor Signal Receptor Cell Surface Receptor Signal->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Response Cell Proliferation KinaseB->Response Leads to Inhibitor Quinoline Derivative (e.g., from this compound) Inhibitor->KinaseA Inhibits

Figure 3. Conceptual diagram of a quinoline derivative inhibiting a kinase signaling pathway.

References

The Diverse Biological Landscape of Substituted Phenylquinolines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a phenyl substituent onto this framework gives rise to phenylquinolines, a class of compounds that has demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the biological activities of substituted phenylquinolines, with a focus on their anticancer, antiviral, and antibacterial properties. We will delve into the quantitative measures of their efficacy, the experimental protocols used to determine their activity, and the molecular pathways through which they exert their effects.

Anticancer Activity of Substituted Phenylquinolines

Substituted phenylquinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the targeting of unique nucleic acid structures and interference with critical cellular processes.

A series of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolines has been synthesized and evaluated for their antiproliferative activities.[1] These compounds have shown significant efficacy against breast, cervical, and ovarian cancer cell lines, with IC50 values in the low micromolar to nanomolar range.[1] Notably, some of these derivatives have been identified as G-quadruplex (G4) ligands.[1] G-quadruplexes are non-canonical DNA structures found in telomeres and gene promoter regions, and their stabilization by small molecules can lead to the inhibition of telomerase and the suppression of oncogene expression, ultimately inducing cancer cell apoptosis.[1]

In another study, C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines displayed significant cytotoxic activities, particularly against prostate (PC3) and cervical (HeLa) cancer cell lines.[2] The lipophilicity of these compounds, as indicated by their cLogP values, was found to correlate with their cytotoxic effects.[2] Some of these compounds demonstrated remarkable selectivity for cancer cells over normal human dermis fibroblasts, with selectivity indices significantly higher than the standard chemotherapeutic drug doxorubicin.[2]

Furthermore, certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel histone deacetylase (HDAC) inhibitors.[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. Specific derivatives showed significant selectivity for HDAC3 over other isoforms and induced G2/M cell cycle arrest and apoptosis in cancer cells.[3]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro antiproliferative activities of representative substituted phenylquinolines against various human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
2,4-bis[(substituted-aminomethyl)phenyl]phenylquinolinesHeLa (Cervical)0.50 - 3.58[1][4]
K562 (Leukemia)7 - 34[4]
MDA-MB-231 (Breast)0.58 (for derivative 13a)[4]
C-6 Substituted 2-phenylquinolinesHeLa (Cervical)8.3[2]
PC3 (Prostate)31.37 - 34.34[2]
2-Phenylquinoline-4-carboxylic acid derivatives (HDAC inhibitors)K562 (Leukemia)1.02[3]
U266 (Multiple Myeloma)1.08[3]
U937 (Lymphoma)1.11[3]
MCF-7 (Breast)5.66[3]
A549 (Lung)2.83[3]
Benzotriazole Substituted 2-PhenylquinazolinesMCF-7 (Breast)3.16[5][6]
HeLa (Cervical)5.31[5][6]
HT-29 (Colon)10.6[5][6]
6,8-diphenylquinolineHT29 (Colon Adenocarcinoma)39.8
2-phenylquinolin-4-amine derivativeHT-29 (Colon Adenocarcinoma)8.12
Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay):

The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a further 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.[5]

G-Quadruplex Interaction Analysis (FRET Melting Assay):

Fluorescence Resonance Energy Transfer (FRET) melting assays are employed to assess the ability of compounds to bind to and stabilize G-quadruplex structures.

  • G4-DNA Labeling: A G-quadruplex-forming oligonucleotide is dually labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA).

  • Assay Setup: The labeled oligonucleotide is incubated with the test compound in a suitable buffer.

  • Thermal Denaturation: The temperature is gradually increased, and the fluorescence of the donor is monitored.

  • Melting Temperature (Tm) Determination: In the absence of a binder, the G-quadruplex unfolds at a specific melting temperature (Tm), leading to an increase in fluorescence. A ligand that stabilizes the G-quadruplex will result in an increase in the Tm. The change in Tm (ΔTm) is a measure of the compound's binding affinity.[1]

Signaling Pathways and Mechanisms

anticancer_mechanisms cluster_g4 G-Quadruplex Targeting cluster_hdac HDAC Inhibition Phenylquinoline Phenylquinoline Derivative G4 G-Quadruplex (in Telomeres/Promoters) Telomerase Telomerase Inhibition Oncogene Oncogene Transcription Suppression Apoptosis_G4 Apoptosis Phenylquinoline_HDAC Phenylquinoline Derivative HDAC Histone Deacetylase (HDAC) Histones Histones Acetylation Increased Histone Acetylation Chromatin Chromatin Relaxation Gene_Expression Tumor Suppressor Gene Expression Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Apoptosis_HDAC Apoptosis

Antiviral Activity of Substituted Phenylquinolines

The emergence and re-emergence of viral diseases, such as the recent COVID-19 pandemic, have underscored the urgent need for novel antiviral therapeutics. Substituted phenylquinolines have demonstrated promising activity against a range of viruses, particularly coronaviruses.

A proprietary library of compounds was screened for inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), which led to the identification of a 2-phenylquinoline scaffold as a promising hit.[7][8][9] Subsequent optimization of this scaffold yielded derivatives with low micromolar activity against SARS-CoV-2 replication and a lack of cytotoxicity at concentrations up to 100 µM.[7][8][9][10]

Interestingly, many of these compounds also exhibited broad-spectrum anti-coronavirus activity, showing efficacy against other human coronaviruses such as HCoV-229E and HCoV-OC43.[7][8][9][11] The EC50 values against these viruses were often in the sub-micromolar to low micromolar range.[7][8][11]

The mechanism of action for the anti-coronavirus activity of these 2-phenylquinolines has been investigated. Some derivatives, particularly those with a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position, were found to be potent inhibitors of the SARS-CoV-2 helicase (nsp13).[7][8][9][11] Nsp13 is a highly conserved enzyme essential for viral RNA replication, making it an attractive target for the development of broad-spectrum antiviral drugs.[7][8] Other proposed mechanisms include the inhibition of autophagy, a cellular process that can be hijacked by viruses for their replication.[7]

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activities of representative substituted phenylquinolines.

Compound ClassVirusEC50 (µM)CC50 (µM)Reference
2-PhenylquinolinesSARS-CoV-22.6 - 13.0> 100[7][8]
HCoV-229E0.2 - 9.4Not specified[7][8][9][11]
HCoV-OC430.6 - 7.7Not specified[8][11]
2-Phenylquinoline (initial hit)SARS-CoV-2618[7][8][9]
2-Phenylquinoline (derivative 6g)SARS-CoV-2 nsp13 HelicaseIC50 = 0.42Not applicable[7][8]
2-Phenylquinoline (derivative 7k)SARS-CoV-2 nsp13 HelicaseIC50 = 1.41Not applicable[7][8]
Experimental Protocols

Antiviral Activity Assay (Cell-Based):

The antiviral activity of compounds against SARS-CoV-2 is often evaluated using a cell-based assay with infected cells.

  • Cell Culture: A suitable cell line, such as VeroE6 cells, is cultured in 96-well plates.

  • Compound Treatment and Infection: The cells are pre-treated with serial dilutions of the test compounds before being infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).

  • Quantification of Viral Activity: The extent of viral replication is quantified. This can be done by measuring the virus-induced cytopathic effect (CPE), or by using reporter viruses that express a fluorescent protein (e.g., GFP).[8]

  • EC50 and CC50 Determination: The half-maximal effective concentration (EC50), the concentration at which the compound inhibits 50% of viral replication, is determined. In parallel, the half-maximal cytotoxic concentration (CC50) is determined in uninfected cells to assess the compound's toxicity. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.[7]

Helicase Inhibition Assay:

The ability of compounds to inhibit the enzymatic activity of SARS-CoV-2 nsp13 helicase can be assessed using various biochemical assays.

  • Enzyme and Substrate Preparation: Recombinant nsp13 helicase and a suitable substrate (e.g., a double-stranded RNA or DNA with a 3' overhang) are prepared. The substrate is often labeled with a fluorescent tag and a quencher.

  • Reaction Mixture: The helicase, substrate, and test compound are incubated in a reaction buffer containing ATP.

  • Enzymatic Reaction: The helicase unwinds the double-stranded substrate, separating the fluorescent tag from the quencher and leading to an increase in fluorescence.

  • Fluorescence Measurement: The fluorescence is monitored over time.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the helicase activity (IC50) is calculated.[8]

Signaling Pathways and Mechanisms

antiviral_mechanisms cluster_helicase SARS-CoV-2 Helicase (nsp13) Inhibition cluster_autophagy Autophagy Inhibition Phenylquinoline 2-Phenylquinoline Derivative nsp13 SARS-CoV-2 nsp13 Helicase dsRNA Viral dsRNA ssRNA Viral ssRNA Replication Viral RNA Replication Phenylquinoline_auto 2-Phenylquinoline Derivative Autophagosome Autophagosome Lysosome Lysosome Autolysosome Autolysosome Formation Viral_Replication Viral Replication Platform

Antibacterial Activity of Substituted Phenylquinolines

The increasing prevalence of antibiotic-resistant bacteria represents a major global health threat, necessitating the discovery of new antibacterial agents. Phenylquinoline derivatives have been investigated for their antibacterial properties and have shown activity against both Gram-positive and Gram-negative bacteria.[12][13]

The antibacterial efficacy of these compounds is typically evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[12][13] The substitution pattern on the phenylquinoline core plays a significant role in determining the antibacterial spectrum and potency. For instance, certain 2-(2'-substituted)-phenyl-quinoline-4-carboxylic acid derivatives have been synthesized and tested against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as methicillin-resistant Staphylococcus aureus (MRSA).[12]

Quantitative Antibacterial Activity Data

The following table summarizes the MIC values of representative substituted phenylquinolines against various bacterial strains.

Compound ClassSubstituent (R)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)MRSA (MIC, µg/mL)Reference
2-(2'-Substituted)-phenyl-quinoline-4-carboxylic Acid Derivatives4-methylpiperazin-1-yl64>256>256>256>256[12]
3-(diethylamino)propylamino>256>256128>256>256[12]
4-methylpiperazin-1-yl (different isomer)>256>256>256>256128[12]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

The MIC of a compound is determined using a standardized broth microdilution method.

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[13]

Synthesis of Phenylquinoline Derivatives:

Several synthetic routes have been developed for the preparation of substituted phenylquinolines. Common methods include the Friedländer annulation, Pfitzinger reaction, and Doebner-von Miller reaction.[14]

A General Synthetic Workflow for 2-Phenylquinoline-4-carboxylic Acids:

synthesis_workflow Aniline Aniline Intermediate_1 2-(2-nitrophenyl)-quinoline- 4-carboxylic acid Aniline->Intermediate_1 Nitrobenzaldehyde 2-Nitrobenzaldehyde Nitrobenzaldehyde->Intermediate_1 Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Intermediate_1 Amidation Amidation (Coupling Agent) Intermediate_1->Amidation Amine Amine Amine->Amidation Amide_Product Amide Product Amidation->Amide_Product Reduction Nitro Group Reduction (e.g., Fe/NH4Cl) Amide_Product->Reduction Final_Product Substituted 2-phenylquinoline -4-carboxamide Reduction->Final_Product

Conclusion

Substituted phenylquinolines represent a versatile and highly promising scaffold in drug discovery. Their diverse biological activities, spanning anticancer, antiviral, and antibacterial applications, underscore their therapeutic potential. The ability to readily modify the substitution pattern on both the quinoline and phenyl rings allows for the fine-tuning of their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on elucidating the precise molecular targets of these compounds, optimizing their drug-like properties, and advancing the most promising candidates into preclinical and clinical development. The in-depth understanding of their synthesis, biological evaluation, and mechanisms of action provided in this guide serves as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this important class of molecules.

References

Literature Review on 2,4-Dichloro-3-phenylquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 2,4-Dichloro-3-phenylquinoline is limited in publicly available literature. This guide provides a comprehensive overview based on structurally related quinoline derivatives to infer its potential synthesis, biological activities, and mechanisms of action. The information presented herein is intended for research and development purposes and should be validated through specific experimental studies.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The substituted quinoline scaffold serves as a privileged structure in drug discovery. This technical guide focuses on this compound, a molecule of interest for its potential as a synthetic intermediate and a bioactive compound. This document summarizes available information on its synthesis, and, by extension from related compounds, its potential biological activities, experimental evaluation protocols, and possible mechanisms of action.

Chemical Properties and Synthesis

This compound possesses a molecular formula of C₁₅H₉Cl₂N and a molecular weight of 274.14 g/mol . While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a plausible synthetic route can be extrapolated from general methods for the synthesis of 2,4-dichloroquinolines and 2,4-disubstituted quinolines.

A common precursor for the synthesis of 2,4-dichloroquinolines is the corresponding 1H-quinoline-2,4-dione. Therefore, a likely synthetic pathway for this compound would involve the initial synthesis of 3-phenyl-1H-quinoline-2,4-dione, followed by a chlorination step.

Experimental Protocol: Synthesis of this compound (Proposed)

Step 1: Synthesis of 2-Phenylquinolin-4-carboxylic acid

This step is based on the Doebner-von Miller reaction, a common method for synthesizing quinolines.

  • Materials: Aniline (0.1 mol), benzaldehyde (0.1 mol), pyruvic acid (0.1 mol), ethanol.

  • Procedure:

    • A mixture of aniline (0.1 mol), benzaldehyde (0.1 mol), and pyruvic acid (0.1 mol) in ethanol is refluxed for 3-4 hours.

    • The reaction mixture is cooled, and the precipitated product, 2-phenylquinolin-4-carboxylic acid, is collected by filtration.

    • The crude product is recrystallized from ethanol.

Step 2: Conversion to 3-phenyl-1H-quinoline-2,4-dione

While not explicitly detailed for the 3-phenyl derivative, this transformation is a standard organic chemistry procedure. Further literature search for this specific conversion is recommended.

Step 3: Chlorination to this compound

This step utilizes a strong chlorinating agent to replace the hydroxyl groups of the dione tautomer.

  • Materials: 3-phenyl-1H-quinoline-2,4-dione (1 eq), phosphorus oxychloride (POCl₃) (excess).

  • Procedure:

    • A mixture of 3-phenyl-1H-quinoline-2,4-dione and an excess of phosphorus oxychloride is heated at reflux for several hours.

    • After completion of the reaction (monitored by TLC), the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice with stirring.

    • The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

G cluster_synthesis Proposed Synthesis of this compound aniline Aniline doebner_von_miller Doebner-von Miller Reaction aniline->doebner_von_miller benzaldehyde Benzaldehyde benzaldehyde->doebner_von_miller pyruvic_acid Pyruvic Acid pyruvic_acid->doebner_von_miller carboxylic_acid 2-Phenylquinolin-4-carboxylic acid doebner_von_miller->carboxylic_acid cyclization Further Reaction/ Cyclization carboxylic_acid->cyclization dione 3-Phenyl-1H-quinoline-2,4-dione cyclization->dione chlorination Chlorination (POCl₃) dione->chlorination final_product This compound chlorination->final_product

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Cytotoxicity

While no direct cytotoxicity data for this compound has been found, studies on structurally similar compounds suggest potential anticancer activity. The presence of the quinoline core, along with chloro and phenyl substitutions, is a common feature in many bioactive molecules.

The following tables summarize the cytotoxic activities of related quinoline derivatives against various cancer cell lines. This data can serve as a preliminary guide for designing and interpreting future studies on this compound.

Table 1: Cytotoxicity of Substituted Quinoline Derivatives

Compound/Derivative ClassCell LineCancer TypeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinolineHeLaCervical Cancer0.50--
3-Chloro-3-phenylquinoline-2,4-dioneL929Mouse FibroblastHigh cytotoxicity at 0.05–50 µg/ml--
3-Chloro-3-phenylquinoline-2,4-dioneAGSGastric AdenocarcinomaHigh cytotoxicity at 0.1–50 µg/ml--
2-Chloro-3-(substituted)quinoline derivative (7b)Hep-G2Liver Cancer22.9 ± 1.815-Fluorouracil60.7 ± 1.31
2-Chloro-3-(substituted)quinoline derivative (7b)MCF-7Breast Cancer28.2 ± 3.375-Fluorouracil41.5 ± 1.54
2-Chloro-3-(substituted)quinoline derivative (7b)PC3Prostate Cancer18.8 ± 2.075-Fluorouracil63.8 ± 2.69
2-Chloro-3-(substituted)quinoline derivative (7b)HCT-116Colon Cancer15.8 ± 1.305-Fluorouracil40.7 ± 2.46

Note: The data presented is for structurally related compounds and not for this compound itself. Direct experimental validation is required.

Experimental Protocols for Biological Evaluation

The following are standard protocols used to assess the anticancer activity of quinoline derivatives and can be adapted for the evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials: Human cancer cell lines, Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 96-well plates, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (dissolved in DMSO, final concentration <0.1%) for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials: Human cancer cell lines, Annexin V-FITC Apoptosis Detection Kit, Propidium Iodide (PI), Flow cytometer.

  • Procedure:

    • Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials: Human cancer cell lines, Propidium Iodide (PI), RNase A, Flow cytometer.

  • Procedure:

    • Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Wash the fixed cells and resuspend in a solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer.

G cluster_workflow Experimental Workflow for Anticancer Evaluation start Synthesized Compound (this compound) cytotoxicity In Vitro Cytotoxicity (MTT Assay) start->cytotoxicity ic50 Determine IC₅₀ Value cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) ic50->mechanism end Data Analysis & Interpretation apoptosis->end cell_cycle->end mechanism->end

Caption: General experimental workflow for evaluating the anticancer potential of a novel compound.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound is unknown. However, studies on other chlorinated quinoline derivatives suggest potential interference with key cellular signaling pathways involved in cancer progression. One such pathway is the PI3K/Akt signaling cascade, which is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and apoptosis resistance.

Some quinoline derivatives have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells. The inhibition of Akt, a central kinase in this pathway, can restore the function of tumor suppressor proteins and downregulate anti-apoptotic proteins.

G cluster_pathway Hypothesized PI3K/Akt Signaling Pathway Modulation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibition Quinoline This compound (Hypothesized Target) Quinoline->Akt Inhibition (Hypothesized) Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound is a synthetic quinoline derivative with potential for further investigation as a bioactive compound, particularly in the context of anticancer drug discovery. While direct biological data is currently lacking, the information gathered from structurally related compounds provides a strong rationale for its synthesis and evaluation. The proposed synthetic route offers a practical approach for obtaining the compound for research purposes. The detailed experimental protocols for cytotoxicity, apoptosis, and cell cycle analysis provide a clear framework for its biological characterization. Furthermore, the potential modulation of the PI3K/Akt signaling pathway presents a plausible mechanism of action that warrants investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs. Future studies should focus on the synthesis and comprehensive biological evaluation of this compound to validate the hypotheses presented herein.

An In-depth Technical Guide to 2,4-Dichloro-3-phenylquinoline: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dichloro-3-phenylquinoline, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its molecular structure, physicochemical properties, a plausible synthetic route with detailed experimental protocols, and insights into its potential biological significance.

Core Molecular Information

This compound is a derivative of quinoline, a bicyclic aromatic nitrogen heterocycle. The core structure is substituted with two chlorine atoms at positions 2 and 4, and a phenyl group at position 3.

Molecular Formula: C₁₅H₉Cl₂N[1][2][3]

Molecular Structure:

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 108832-15-1[1][4]
Molecular Weight 274.14 g/mol [2][4]
Boiling Point 362.7 °C at 760 mmHg[4]
Density 1.331 g/cm³[4]
Flash Point 204.6 °C[4]
LogP 5.20860[4]
Refractive Index 1.665[4]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from substituted anilines. A plausible synthetic pathway involves the formation of an amido-ester, followed by intramolecular cyclization and subsequent chlorodehydroxylation.

G cluster_0 Synthetic Workflow start Substituted Aniline step1 Reaction with Dimethyl Malonate start->step1 intermediate1 Amido-ester Intermediate step1->intermediate1 step2 Intramolecular Cyclization (AlCl3) intermediate1->step2 intermediate2 Quinoline-2,4-dione step2->intermediate2 step3 Chlorodehydroxylation (POCl3) intermediate2->step3 end This compound step3->end

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of the Amido-ester Intermediate

This step involves the reaction of a suitable substituted aniline with dimethyl malonate to form an N-aryl malonamate.

  • Materials:

    • Substituted aniline (e.g., 2-phenylaniline)

    • Dimethyl malonate

    • Anhydrous toluene

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted aniline (1.0 eq) in anhydrous toluene.

    • Add dimethyl malonate (1.2 eq) to the solution.

    • Heat the reaction mixture to reflux under an inert atmosphere for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude amido-ester can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: Intramolecular Cyclization to Quinoline-2,4-dione

The amido-ester intermediate undergoes an intramolecular Friedel-Crafts acylation followed by cyclization to form the quinoline-2,4-dione scaffold. This reaction is typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

  • Materials:

    • Amido-ester intermediate from Step 1

    • Aluminum chloride (AlCl₃)

    • Anhydrous chlorobenzene

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a suspension of anhydrous AlCl₃ (3.0 eq) in anhydrous chlorobenzene in a round-bottom flask under an inert atmosphere, add the amido-ester (1.0 eq) portion-wise at room temperature.

    • Heat the reaction mixture to 130-140 °C and stir for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

    • Acidify the mixture with concentrated HCl.

    • The resulting precipitate is filtered, washed with water, and dried to yield the crude quinoline-2,4-dione.

    • The product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Step 3: Chlorodehydroxylation to this compound

The final step involves the conversion of the hydroxyl groups of the quinoline-2,4-dione to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Materials:

    • Quinoline-2,4-dione from Step 2

    • Phosphorus oxychloride (POCl₃)

    • N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend the quinoline-2,4-dione (1.0 eq) in an excess of POCl₃.

    • If necessary, add DIPEA (1.1 eq) to the mixture.

    • Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the quinoline scaffold is a well-established pharmacophore in drug discovery, with derivatives exhibiting a wide range of activities, including anticancer, antimalarial, and antibacterial properties.

Notably, some complex quinoline derivatives have been investigated as ligands for G-quadruplexes.[5] G-quadruplexes are secondary structures found in guanine-rich regions of DNA, such as in the promoter regions of oncogenes (e.g., c-MYC) and in telomeres.[6][7] Stabilization of these G-quadruplex structures by small molecules can inhibit the transcription of oncogenes or interfere with telomere maintenance, leading to anticancer effects.[6][8]

Furthermore, some quinoline derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation and is often dysregulated in cancer.[4] Inhibition of this pathway can lead to apoptosis (programmed cell death).

G cluster_0 Hypothetical Signaling Pathways cluster_1 G-Quadruplex Stabilization cluster_2 PI3K/Akt Pathway Inhibition compound This compound (or derivative) g4 G-Quadruplex (e.g., c-MYC promoter) compound->g4 Binds and Stabilizes akt Akt compound->akt Inhibits transcription Oncogene Transcription inhibition1 Inhibition g4->inhibition1 inhibition1->transcription apoptosis Apoptosis inhibition1->apoptosis Leads to pi3k PI3K pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation inhibition2 Inhibition inhibition2->proliferation inhibition2->apoptosis Leads to

Caption: Hypothetical signaling pathways for quinoline derivatives.

References

Potential research applications of dichloroquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Research Applications of Dichloroquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dichloroquinoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatile core structure has been the foundation for the development of numerous therapeutic agents and continues to be a focal point of intensive research in drug discovery. The strategic placement of chlorine atoms on the quinoline ring system significantly influences the physicochemical properties and pharmacological profile of these derivatives, often enhancing their potency and modulating their mechanism of action. This technical guide provides a comprehensive overview of the current research applications of dichloroquinoline derivatives, with a focus on their potential in oncology, infectious diseases, and neurodegenerative disorders. We present a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in the field.

Anticancer Applications

Dichloroquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various dichloroquinoline and related quinoline derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
Quinoline-based dihydrazonesBGC-823 (Gastric)7.01 - 34.32[1][2]
BEL-7402 (Hepatoma)7.01 - 34.32[1][2]
MCF-7 (Breast)7.01 - 34.32[1][2]
A549 (Lung)7.01 - 34.32[1][2]
4-Amino-7-(trifluoromethyl)quinoline DerivativesMCF-7 (Breast)3.42 - 23.32[3]
A549 (Lung)5.97 - 22.01[3]
2,8-Bis(trifluoromethyl)quinoline DerivativeHL-60 (Leukemia)10 ± 2.5[3]
2-Phenylquinolin-4-amine DerivativesHT-29 (Colon)8.12 - 11.34[3]
2-ArylquinolinesHeLa (Cervical)8.3 - 13.15[4]
PC3 (Prostate)31.37 - 34.34[4]
Key Signaling Pathway: PI3K/Akt/mTOR

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis.[5] Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development.[1][6][7] Dichloroquinoline derivatives have been shown to modulate this pathway, often leading to the induction of apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Dichloroquinoline Dichloroquinoline Derivative Dichloroquinoline->PI3K inhibits

PI3K/Akt/mTOR signaling pathway and the inhibitory action of dichloroquinoline derivatives.
Experimental Protocols

This protocol is used to assess the cytotoxic effect of dichloroquinoline derivatives on cancer cell lines and to determine their IC₅₀ values.[3]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Dichloroquinoline derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidic isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the dichloroquinoline derivative in complete medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration using non-linear regression analysis.

This protocol is used to determine the effect of dichloroquinoline derivatives on the phosphorylation status of key proteins in the PI3K/Akt pathway.[8][9][10][11]

  • Materials:

    • Cancer cells treated with the dichloroquinoline derivative

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Chemiluminescence imaging system

  • Procedure:

    • Cell Lysis: Treat cells with the dichloroquinoline derivative for the desired time. Lyse the cells with RIPA buffer on ice.

    • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

    • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL reagent and an imaging system.

    • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Antimicrobial and Antimalarial Applications

Dichloroquinoline derivatives have a long history in the fight against infectious diseases, with 4,7-dichloroquinoline being a key intermediate in the synthesis of the antimalarial drug chloroquine.[12][13][14][15][16] Research continues to explore novel derivatives with broad-spectrum antimicrobial activity.

Quantitative Antimicrobial and Antimalarial Activity Data

The following tables summarize the in vitro activity of various dichloroquinoline derivatives against a range of bacteria, fungi, and the malaria parasite, Plasmodium falciparum.

Table 2.1: Antibacterial and Antifungal Activity

Compound Class/DerivativeMicroorganismMIC (µg/mL)Reference(s)
2,7-dichloroquinoline-3-carbonitrileS. aureus11.00 ± 0.03 (inhibition zone in mm)[17]
P. aeruginosa11.00 ± 0.03 (inhibition zone in mm)[17]
2,7-dichloroquinoline-3-carboxamideE. coli11.00 ± 0.04 (inhibition zone in mm)[17]
7-chloro-2-ethoxyquinoline-3-carbaldehydeE. coli12.00 ± 0.00 (inhibition zone in mm)[17]
7-chloroquinoline sulphonamidesP. simplicissimum28 (inhibition zone in mm)[18]
A. niger28 (inhibition zone in mm)[18]
Quinoline-thiazole hybridsCandida species<0.06 - 0.24[9]
Rhodanine incorporated quinolinesM. tuberculosis H37Ra1.66–9.57[9]
2-sulfoether-4-quinoloneS. aureus0.8 µM[19]
B. cereus0.8 µM[19]

Table 2.2: Antimalarial Activity against Plasmodium falciparum

Compound Class/DerivativeP. falciparum StrainIC₅₀ (µM)Reference(s)
4,7-dichloroquinolineCQS (3D7)0.0098[20]
CQR (Dd2)--
N-lupinyl-7-chloro-4-aminoquinolineCQS (D-10)0.016 - 0.035[20]
Quinolinyl-1H-1,2,3-triazolesCQR (W2)1.4[21]
7-chloroquinolin-4-yl piperazine-1-yl acetamideNF541.29[12]
4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanoneNF541.42[12]
Quinoline-pyrazole hybrids-0.036 µg/mL[22]
Quinolinyl β-enaminone hybridsCQR (PfK1)3.89[22]
CQS (Pf3D7)>5[22]
Mechanism of Action in Malaria

A key mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.

Hemozoin_Inhibition Hemoglobin Host Hemoglobin ParasiteVacuole Parasite Digestive Vacuole Hemoglobin->ParasiteVacuole Digestion Heme Free Heme (toxic) ParasiteVacuole->Heme releases Hemozoin Hemozoin (non-toxic crystal) Heme->Hemozoin Biocrystallization ParasiteDeath Parasite Death Heme->ParasiteDeath causes oxidative stress Dichloroquinoline Dichloroquinoline Derivative Dichloroquinoline->Hemozoin inhibits

Mechanism of hemozoin formation inhibition by dichloroquinoline derivatives in malaria parasites.
Experimental Protocols

This protocol is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9][23]

  • Materials:

    • 96-well microtiter plates

    • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Dichloroquinoline derivative stock solution

    • Bacterial or fungal culture

    • 0.5 McFarland turbidity standard

    • Spectrophotometer

  • Procedure:

    • Inoculum Preparation: Prepare a microbial suspension in sterile broth and adjust the turbidity to match a 0.5 McFarland standard. Further dilute to achieve the final inoculum concentration (typically 5 x 10⁵ CFU/mL for bacteria).

    • Compound Dilution: Perform two-fold serial dilutions of the dichloroquinoline derivative in the culture broth directly in the 96-well plate.

    • Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours for most bacteria.

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

This assay determines the IC₅₀ of a compound against the erythrocytic stages of P. falciparum by quantifying parasitic DNA.[22]

  • Materials:

    • P. falciparum culture (chloroquine-sensitive and/or resistant strains)

    • Human erythrocytes (O+)

    • Complete culture medium (RPMI 1640 with supplements)

    • 96-well plates

    • Dichloroquinoline derivative stock solution

    • SYBR Green I lysis buffer

    • Fluorescence microplate reader

  • Procedure:

    • Plate Preparation: Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.

    • Parasite Addition: Add a parasite suspension (e.g., 2% parasitemia, 2% hematocrit) to each well.

    • Incubation: Incubate the plates for 72 hours in a hypoxic, CO₂-rich environment at 37°C.

    • Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark for 1-2 hours.

    • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).

    • Data Analysis: Normalize the fluorescence values to the untreated control and determine the IC₅₀ value by non-linear regression.

Neuroprotective Applications

Quinoline derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. Their mechanisms of action often involve modulating key pathological pathways such as amyloid-beta (Aβ) production and cholinergic neurotransmission.

Quantitative Neuroprotective Activity Data

The following table presents data on the neuroprotective effects of certain quinoline derivatives.

Compound Class/DerivativeCell Line/ModelEndpointEC₅₀ (µM)Reference(s)
Nitrone-containing derivativesSH-SY5Y cellsNeuroprotection against oxidative stressVaries by compound[24]
Quinoline derivatives-Acetylcholinesterase Inhibition (IC₅₀)Varies by compound[19][20][25][26]
Key Mechanisms in Neurodegeneration

In Alzheimer's disease, the amyloid precursor protein (APP) is sequentially cleaved by β-secretase and γ-secretase to produce the neurotoxic Aβ peptide. Dichloroquinoline derivatives may modulate this pathway.[27][28]

APP_Processing APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα (non-amyloidogenic) APP->sAPPalpha cleaved by α-secretase Abeta Aβ peptide (amyloidogenic) APP->Abeta cleaved by β- and γ-secretase alpha_secretase α-secretase beta_secretase β-secretase gamma_secretase γ-secretase Dichloroquinoline Dichloroquinoline Derivative Dichloroquinoline->beta_secretase may inhibit Dichloroquinoline->gamma_secretase may inhibit

Amyloid Precursor Protein (APP) processing pathways and potential modulation by dichloroquinoline derivatives.

In Parkinson's disease, the survival of dopaminergic neurons is critical. The nuclear receptor NR4A2 (Nurr1) is essential for the differentiation and maintenance of these neurons.[2][17][18][29][30]

NR4A2_Pathway NeurotrophicFactors Neurotrophic Factors CREB CREB NeurotrophicFactors->CREB activate NR4A2 NR4A2 (Nurr1) CREB->NR4A2 promotes expression DA_Neuron Dopaminergic Neuron NR4A2->DA_Neuron promotes Survival Differentiation & Survival DA_Neuron->Survival Quinoline Quinoline Derivative Quinoline->NR4A2 may activate

Role of NR4A2 in dopaminergic neuron survival and potential modulation by quinoline derivatives.
Experimental Protocols

This colorimetric assay, based on Ellman's method, is used to screen for and characterize inhibitors of AChE.[31]

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI) as substrate

    • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (pH 8.0)

    • 96-well plates

    • Dichloroquinoline derivative stock solution

    • Microplate reader

  • Procedure:

    • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Enzyme Addition: Add the AChE solution to each well and incubate for 15 minutes at 25°C.

    • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

    • Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals.

    • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value.

Drug Discovery and Development Workflow

The development of new drugs from the dichloroquinoline scaffold typically follows a structured workflow, from initial screening to lead optimization.

Drug_Discovery_Workflow Library Dichloroquinoline Derivative Library HTS High-Throughput Screening (HTS) Library->HTS Hit Hit Identification HTS->Hit LeadGen Lead Generation Hit->LeadGen SAR Structure-Activity Relationship (SAR) LeadGen->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->SAR Preclinical Preclinical Studies (In vivo) LeadOpt->Preclinical Candidate Drug Candidate Preclinical->Candidate

A generalized workflow for the discovery and development of drugs based on the dichloroquinoline scaffold.

Conclusion

Dichloroquinoline derivatives represent a highly versatile and pharmacologically significant class of compounds with vast potential for future research and drug development. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegenerative disorders underscores the importance of continued investigation into their structure-activity relationships and mechanisms of action. The data and protocols presented in this guide are intended to serve as a valuable resource to facilitate these research endeavors, ultimately contributing to the development of novel and effective therapeutic agents.

References

The Friedländer Synthesis of Substituted Quinolines: A Core Mechanism in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Friedländer synthesis, a classic annulation reaction first reported by Paul Friedländer in 1882, remains a cornerstone in synthetic organic chemistry for the preparation of quinoline scaffolds.[1][2] This reaction, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group, offers a direct and versatile route to a class of heterocyclic compounds of immense pharmacological importance.[1][3] Quinolines are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties.[1]

This technical guide provides a comprehensive overview of the Friedländer synthesis mechanism, detailed experimental protocols, a comparative analysis of catalytic systems, and insights into its application in targeting critical signaling pathways in drug development.

Core Reaction Mechanism

The Friedländer synthesis is typically catalyzed by acids or bases and can proceed through two primary mechanistic pathways, contingent on the specific reactants and reaction conditions.[1][4] The initial step involves either an aldol-type condensation or the formation of a Schiff base.[4][5]

Aldol-First Pathway

Under many conditions, particularly with base catalysis, the reaction is believed to initiate with a slow, intermolecular aldol condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone.[6][7] The resulting aldol adduct rapidly undergoes cyclization and subsequent dehydration to furnish the quinoline product.[6][7]

Aldol_First_Pathway Reactants 2-Aminoaryl Ketone + Methylene Compound Aldol_Adduct Aldol Adduct Reactants->Aldol_Adduct Aldol Condensation (Slow) Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Cyclization (Fast) Product Substituted Quinoline Cyclized_Intermediate->Product Dehydration

Caption: The Aldol-First pathway of the Friedländer synthesis.

Schiff Base-First Pathway

Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the 2-amino group and the carbonyl of the methylene compound.[3][4] This is then followed by an intramolecular aldol-type reaction and subsequent elimination of water to yield the final quinoline.[4]

Schiff_Base_First_Pathway Reactants 2-Aminoaryl Ketone + Methylene Compound Schiff_Base Schiff Base Reactants->Schiff_Base Imine Formation Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Reaction Product Substituted Quinoline Cyclized_Intermediate->Product Dehydration Experimental_Workflow Setup Reaction Setup: Combine 2-aminoaryl carbonyl, methylene compound, catalyst, and solvent in a flask. Reaction Reaction: Heat and stir the mixture for the specified time and temperature. Setup->Reaction Monitoring Monitoring: Track reaction progress using TLC. Reaction->Monitoring Workup Work-up: Cool the reaction, separate the catalyst (e.g., by filtration). Monitoring->Workup Extraction Extraction: Extract the product into an organic solvent. Workup->Extraction Purification Purification: Purify the crude product by column chromatography or recrystallization. Extraction->Purification Characterization Characterization: Confirm the structure of the pure product (NMR, MS, etc.). Purification->Characterization PI3K_Pathway_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->PI3K Quinoline_Inhibitor->Akt Quinoline_Inhibitor->mTORC1

References

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2,4-dichloro-3-phenylquinoline, a key intermediate in the synthesis of various biologically active compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound serves as a versatile precursor in medicinal chemistry and materials science. Its synthesis predominantly involves a two-stage process: the formation of a 3-phenyl-1H-quinoline-2,4-dione core, followed by a chlorination reaction. The choice of starting materials and reaction conditions is critical for achieving high yields and purity of the final product.

Synthetic Pathways

The most common and effective method for the synthesis of this compound begins with the construction of the 3-phenyl-1H-quinoline-2,4-dione scaffold. This is typically achieved through the high-temperature cyclocondensation of an aniline with a substituted malonic ester, followed by chlorination.

Diagram of the Overall Synthetic Workflow

Synthetic Workflow for this compound cluster_0 Stage 1: Quinoline-2,4-dione Synthesis cluster_1 Stage 2: Chlorination Aniline Aniline QuinolineDione 3-Phenyl-1H-quinoline-2,4-dione Aniline->QuinolineDione + Diethyl Phenylmalonate (High-Temperature Cyclization) DiethylPhenylmalonate Diethyl Phenylmalonate DiethylPhenylmalonate->QuinolineDione FinalProduct This compound QuinolineDione->FinalProduct + POCl3 (Chlorination) POCl3 Phosphorus Oxychloride (POCl3) POCl3->FinalProduct

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 3-Phenyl-1H-quinoline-2,4-dione

The foundational step in this synthesis is the creation of the 3-phenyl-1H-quinoline-2,4-dione core. This is accomplished via a thermal cyclocondensation reaction between an aniline and diethyl phenylmalonate. This reaction is a variation of the Conrad-Limpach synthesis.

Starting Materials for Stage 1
Starting MaterialChemical FormulaMolar Mass ( g/mol )Key Role
AnilineC₆H₇N93.13Quinoline backbone
Diethyl PhenylmalonateC₁₃H₁₆O₄236.26Phenyl group and dione precursor
High-boiling solvent (e.g., Diphenyl ether)C₁₂H₁₀O170.21Reaction medium
Experimental Protocol: Synthesis of 3-Phenyl-1H-quinoline-2,4-dione
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine aniline (1.0 equivalent) and diethyl phenylmalonate (1.05 equivalents).

  • Initial Condensation: Heat the mixture at 140-150 °C for 2 hours. During this time, ethanol will be distilled off as a byproduct of the initial condensation.

  • Cyclization: Add a high-boiling solvent such as diphenyl ether to the reaction mixture. Increase the temperature to 250-260 °C and maintain for 30-60 minutes to facilitate the intramolecular cyclization.

  • Workup and Isolation: Cool the reaction mixture to room temperature, which should cause the product to precipitate. Dilute the mixture with a suitable solvent like hexane to further precipitate the product. Collect the solid by vacuum filtration and wash with hexane to remove the high-boiling solvent. The crude 3-phenyl-1H-quinoline-2,4-dione can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Reaction Mechanism for Quinoline-2,4-dione Formation

Quinoline-2,4-dione Formation Mechanism Start Aniline + Diethyl Phenylmalonate Intermediate1 N-Phenyl aminophenylacrylate intermediate Start->Intermediate1 Condensation (-EtOH) CyclizedProduct Cyclized intermediate Intermediate1->CyclizedProduct Intramolecular Cyclization (High Temperature) Product 3-Phenyl-1H-quinoline-2,4-dione CyclizedProduct->Product Tautomerization

Caption: Mechanism of 3-phenyl-1H-quinoline-2,4-dione formation.

Stage 2: Chlorination of 3-Phenyl-1H-quinoline-2,4-dione

The second stage involves the conversion of the quinoline-2,4-dione to the target molecule, this compound. This is a chlorination reaction, typically carried out using phosphorus oxychloride (POCl₃).

Starting Materials for Stage 2
Starting MaterialChemical FormulaMolar Mass ( g/mol )Key Role
3-Phenyl-1H-quinoline-2,4-dioneC₁₅H₁₁NO₂237.25Precursor
Phosphorus Oxychloride (POCl₃)POCl₃153.33Chlorinating agent
N,N-Dimethylaniline (optional)C₈H₁₁N121.18Catalyst/Base
Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 3-phenyl-1H-quinoline-2,4-dione (1.0 equivalent) in an excess of phosphorus oxychloride (5-10 equivalents).

  • Reaction: Optionally, add a catalytic amount of N,N-dimethylaniline. Heat the mixture to reflux (approximately 105-110 °C) for 2-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

StepReactantsKey Reagents/SolventsTemp. (°C)Time (h)Yield (%)Reference
Quinoline-2,4-dione Synthesis Aniline, Diethyl PhenylmalonateDiphenyl ether250-2600.5-160-70[1]
Chlorination 3-Phenyl-1H-quinoline-2,4-dionePOCl₃, N,N-Dimethylaniline105-1102.5-559-97[2]

Yields are highly dependent on the specific reaction conditions and purity of the starting materials.

Mechanism of Chlorination

The chlorination of the 2,4-dione tautomer, 4-hydroxy-3-phenyl-2(1H)-quinolone, with POCl₃ proceeds through the formation of phosphate intermediates, which are then displaced by chloride ions.

Chlorination Mechanism Start 4-Hydroxy-3-phenyl-2(1H)-quinolone Intermediate1 O-Phosphorylated intermediate at C4 Start->Intermediate1 + POCl3 Intermediate2 O-Phosphorylated intermediate at C2 Intermediate1->Intermediate2 + POCl3 Product This compound Intermediate2->Product Nucleophilic attack by Cl-

Caption: Simplified mechanism of chlorination with POCl₃.

Conclusion

The synthesis of this compound is a well-established process that relies on the foundational construction of a 3-phenyl-1H-quinoline-2,4-dione intermediate followed by a robust chlorination step. Careful control of reaction parameters, particularly temperature and reaction time, is essential for maximizing yields and obtaining a high-purity product. The protocols and data presented in this guide provide a solid framework for the successful laboratory-scale synthesis of this important chemical intermediate.

References

A Technical Guide to the Reactivity of Chloro Positions in Dichloroquinolines for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The dichloroquinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials. The strategic placement of two chlorine atoms on the quinoline ring system provides a versatile platform for the synthesis of diverse molecular architectures through selective functionalization. The inherent reactivity differences between the chloro positions, governed by the electronic and steric environment of the quinoline nucleus, allow for regioselective modifications, which is a cornerstone of modern synthetic chemistry. This in-depth technical guide provides a comprehensive overview of the reactivity of chloro positions in various dichloroquinoline isomers, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of quinoline-based compounds.

The Hierarchy of Reactivity in Dichloroquinolines

The reactivity of a chloro substituent on the quinoline ring is primarily dictated by its position relative to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom activates the heterocyclic ring towards nucleophilic attack, particularly at the α (C2) and γ (C4) positions. The stability of the negatively charged Meisenheimer intermediate, formed during the SNAr reaction, is a key determinant of the reaction rate. Generally, the order of reactivity for chloroquinolines in SNAr reactions is C4 > C2 > other positions. This is because the negative charge in the Meisenheimer complex formed upon nucleophilic attack at C4 can be effectively delocalized onto the electronegative nitrogen atom through resonance, leading to a more stable intermediate. Attack at the C2 position also benefits from proximity to the nitrogen, but to a lesser extent. Chloro substituents on the carbocyclic ring (C5, C6, C7, C8) are significantly less reactive towards nucleophilic substitution unless activated by other electron-withdrawing groups.

Reactivity of Specific Dichloroquinoline Isomers

4,7-Dichloroquinoline

4,7-Dichloroquinoline is a widely used building block, most notably in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.[1] The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution than the chlorine at the C7 position.[1] This pronounced difference in reactivity allows for the selective functionalization of the C4 position with a variety of nucleophiles, including amines, alcohols, and thiols, while leaving the C7 chloro group intact for subsequent transformations.[1][2]

Table 1: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position of 4,7-Dichloroquinoline

NucleophileReagent/CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
o-Phenylenediamine-Ethanol9030 minHigh[3]
Thiosemicarbazide-Ethanol9030 minHigh[3]
3-Amino-1,2,4-triazole-Ethanol9030 min78-89[3]
Benzylamine-Toluene10012-24 h-[2]
4-MethoxyphenolNaHTHF6612 h75-85[2]
Benzyl mercaptanCs₂CO₃Acetonitrile823 h80-90[2]
2,4-Dichloroquinoline

In 2,4-dichloroquinoline, both chloro substituents are on the activated pyridine ring. The C4 position is generally more reactive to nucleophilic attack than the C2 position under standard SNAr conditions.[4] However, the regioselectivity of reactions with 2,4-dichloroquinoline can be influenced by the reaction conditions and the nature of the nucleophile.[5][6] For instance, in palladium-catalyzed cross-coupling reactions with organozinc reagents, exclusive substitution at the C2 (α) position can be achieved.[5] The addition of lithium chloride (LiCl) has been shown to promote selective coupling at the C4 (γ) position.[5]

Table 2: Regioselective Functionalization of 2,4-Dichloroquinoline

ReagentCatalyst/AdditiveSolventTemperature (°C)Product Ratio (C2:C4)Yield (%)Reference(s)
Benzylic zinc bromidePd(PPh₃)₄THF60Exclusive C285[5]
Benzylic zinc bromideLiClTHF25Exclusive C480[5]
Phenylzinc bromidePd(PPh₃)₄THF60Exclusive C282[5]
Thiourea (1:1)-EthanolRefluxC4-thionationFair[7]
Thiourea (1:3)-DMFRefluxC2,C4-dithionation-[7]
3,4-Dichloro-7-(trifluoromethyl)quinoline

The presence of a strong electron-withdrawing trifluoromethyl group at the C7 position further activates the quinoline ring of 3,4-dichloro-7-(trifluoromethyl)quinoline towards nucleophilic attack.[8] Similar to other 4-chloroquinolines, the C4-chloro substituent is significantly more reactive than the C3-chloro substituent in SNAr reactions.[2][8] This allows for a stepwise functionalization strategy, where the C4 position is first modified under relatively mild conditions, followed by functionalization of the less reactive C3 position, often requiring more forcing conditions or palladium-catalyzed cross-coupling reactions.[2]

Table 3: Selective SNAr at the C4-Position of 3,4-Dichloro-7-(trifluoromethyl)quinoline

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference(s)
Aniline-EthanolReflux4-12Good[2]
4-MethoxyphenolNaHTHF661275-85[2]
Benzyl mercaptanCs₂CO₃Acetonitrile82380-90[2]
Other Dichloroquinoline Isomers

Information on the comparative reactivity of other dichloroquinoline isomers is less abundant in the literature. For 5,7-dichloroquinoline , both chloro groups are on the carbocyclic ring and are therefore less activated towards nucleophilic substitution.[9][10] Functionalization of these positions typically requires harsher reaction conditions or transition metal catalysis. In the case of 2,7-dichloroquinoline , the C2 position is expected to be more reactive than the C7 position.[11][12] For 6,8-dichloroquinoline , both chlorines are on the benzene ring and would exhibit low reactivity in SNAr unless activated by other substituents.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (SNAr) of 4,7-Dichloroquinoline

This protocol describes a general method for the substitution of the C4-chloro group of 4,7-dichloroquinoline with an amine nucleophile, accelerated by ultrasound irradiation.[3]

Materials:

  • 4,7-Dichloroquinoline

  • Amine nucleophile (e.g., o-phenylenediamine, thiosemicarbazide, 3-amino-1,2,4-triazole)

  • Ethanol

  • Chloroform

  • 1N Sodium hydroxide solution

Procedure:

  • In a suitable reaction vessel, a mixture of 4,7-dichloroquinoline (0.01 mol) and the amine nucleophile (0.01 mol) in ethanol (15 mL) is prepared.

  • The reaction vessel is placed in an ultrasonic bath and the mixture is refluxed for 30 minutes at 90°C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, chloroform (150 mL) is added to the reaction mixture.

  • The mixture is washed with 1N sodium hydroxide solution (150 mL).

  • The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from a suitable solvent.

Palladium-Catalyzed α-Selective Cross-Coupling of 2,4-Dichloroquinoline

This protocol outlines a method for the selective C2-arylation of 2,4-dichloroquinoline using an organozinc reagent and a palladium catalyst.[5]

Materials:

  • 2,4-Dichloroquinoline

  • Benzylic zinc bromide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 2,4-dichloroquinoline (1 mmol) in anhydrous THF (5 mL) under an inert atmosphere, Pd(PPh₃)₄ (0.05 mmol) is added.

  • A solution of benzylic zinc bromide (1.2 mmol) in THF is added dropwise to the reaction mixture at room temperature.

  • The reaction mixture is stirred at 60°C and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the 2-substituted-4-chloroquinoline.

Stepwise Functionalization of 3,4-Dichloro-7-(trifluoromethyl)quinoline

This two-step protocol demonstrates the selective functionalization of first the C4 and then the C3 position of 3,4-dichloro-7-(trifluoromethyl)quinoline.[2]

Step 1: SNAr at the C4-Position

Materials:

  • 3,4-Dichloro-7-(trifluoromethyl)quinoline

  • Aniline

  • Ethanol

Procedure:

  • A solution of 3,4-dichloro-7-(trifluoromethyl)quinoline (1.0 eq) and aniline (1.1 eq) in ethanol is heated to reflux.

  • The reaction is monitored by TLC or LC-MS for 4-12 hours.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude 4-anilino-3-chloro-7-(trifluoromethyl)quinoline is purified by column chromatography.

Step 2: Suzuki-Miyaura Coupling at the C3-Position

Materials:

  • 4-Anilino-3-chloro-7-(trifluoromethyl)quinoline

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water

Procedure:

  • In a Schlenk flask, 4-anilino-3-chloro-7-(trifluoromethyl)quinoline (1.0 eq), phenylboronic acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₂CO₃ (2.0 eq) are combined.

  • The flask is evacuated and backfilled with an inert gas three times.

  • Degassed 1,4-dioxane and water (4:1 v/v) are added.

  • The reaction mixture is heated to 100°C and stirred until the starting material is consumed (typically 12-24 hours).

  • After cooling, the mixture is diluted with ethyl acetate and filtered through Celite®.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield 3-phenyl-4-anilino-7-(trifluoromethyl)quinoline.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Chloroquine

Quinoline-based antimalarials like chloroquine are thought to exert their effect by disrupting the detoxification of heme in the malaria parasite.[13] The parasite digests hemoglobin in its acidic food vacuole, releasing toxic free heme. Chloroquine, a weak base, accumulates in the acidic food vacuole and is believed to inhibit the polymerization of heme into non-toxic hemozoin. This leads to the buildup of toxic heme, which ultimately kills the parasite.[13]

Chloroquine_Mechanism cluster_parasite Malaria Parasite Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Food_Vacuole Acidic Food Vacuole Chloroquine Chloroquine Chloroquine->Food_Vacuole Accumulation Polymerization_inhibition Polymerization_inhibition Polymerization_inhibition->Heme Inhibits Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Transcription_Factors Transcription Factors Akt->Transcription_Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Response Quinoline_Inhibitor Quinoline-based Kinase Inhibitor Quinoline_Inhibitor->RTK Inhibits Experimental_Workflow Start Dichloroquinoline Substrate + Reagents/Catalyst Reaction Reaction (e.g., SNAr, Cross-coupling) - Heating/Stirring - Monitoring (TLC/LC-MS) Start->Reaction Workup Aqueous Workup - Quenching - Extraction Reaction->Workup Purification Purification - Column Chromatography - Recrystallization Workup->Purification Product Functionalized Quinoline Product Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

References

A Comprehensive Review of Synthetic Routes for Polysubstituted Quinolines: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of a wide array of pharmaceuticals and biologically active compounds. The versatility of the quinoline ring system, coupled with the diverse biological activities exhibited by its polysubstituted derivatives, has driven the continuous development of novel and efficient synthetic methodologies. This in-depth technical guide provides a comprehensive overview of both classical and contemporary synthetic routes to polysubstituted quinolines, tailored for researchers, scientists, and drug development professionals. This guide details key experimental protocols, presents quantitative data for comparative analysis, and visualizes logical and biological pathways to facilitate a deeper understanding of quinoline synthesis and its application in drug discovery.

Classical Synthetic Routes: The Foundation of Quinoline Chemistry

For over a century, a set of robust and reliable named reactions have formed the bedrock of quinoline synthesis. These methods, while sometimes requiring harsh conditions, remain valuable for their scalability and ability to generate a diverse range of quinoline derivatives.

The Skraup Synthesis

The Skraup synthesis is a well-established method for the synthesis of quinolines involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[1] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to furnish the quinoline ring.[1]

Experimental Protocol: Synthesis of Quinoline from Aniline

  • Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional, as a moderator).

  • Procedure: In a fume hood, a mixture of aniline (1 mole), glycerol (3 moles), and nitrobenzene (0.5 moles) is prepared in a round-bottom flask equipped with a reflux condenser. Concentrated sulfuric acid (2 moles) is added cautiously in small portions with vigorous shaking. Ferrous sulfate (0.1 moles) can be added to moderate the often-vigorous reaction. The mixture is heated in an oil bath to 140-150°C for 3-4 hours. After cooling, the reaction mixture is diluted with water and made strongly alkaline with sodium hydroxide solution. The quinoline is then isolated by steam distillation. The crude product is purified by fractional distillation.[2][3]

Aniline DerivativeOxidizing AgentYield (%)
AnilineNitrobenzene75-85
p-ToluidineNitrobenzene60-70
m-ChloroanilineArsenic pentoxide55-65
p-AnisidineNitrobenzene65-75

Table 1: Representative Yields for the Skraup Synthesis.

The Doebner-von Miller Reaction

A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of a wider range of substituted quinolines.[4] The reaction is typically catalyzed by a strong acid, such as hydrochloric acid or a Lewis acid.[4]

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

  • Materials: Aniline, crotonaldehyde, concentrated hydrochloric acid, zinc chloride (optional, as a catalyst).

  • Procedure: A mixture of aniline (1 mole) and concentrated hydrochloric acid (2 moles) is heated to reflux in a round-bottom flask fitted with a reflux condenser and a dropping funnel. Crotonaldehyde (1.2 moles) is added dropwise to the refluxing solution over a period of 1-2 hours. The reaction mixture is then refluxed for an additional 4-6 hours. After cooling, the mixture is made alkaline with a concentrated sodium hydroxide solution. The 2-methylquinoline is isolated by steam distillation and purified by fractional distillation.[5]

Aniline Derivativeα,β-Unsaturated CarbonylYield (%)
AnilineCrotonaldehyde65-75
p-ToluidineMethyl vinyl ketone50-60
AnilineCinnamaldehyde70-80
m-NitroanilineAcrolein40-50

Table 2: Representative Yields for the Doebner-von Miller Reaction.

The Combes Quinoline Synthesis

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones.[6] The reaction involves the formation of a Schiff base intermediate, which then undergoes an intramolecular electrophilic cyclization followed by dehydration.[6]

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

  • Materials: Aniline, acetylacetone (2,4-pentanedione), concentrated sulfuric acid.

  • Procedure: Aniline (1 mole) and acetylacetone (1 mole) are mixed in a round-bottom flask. Concentrated sulfuric acid (2 moles) is added slowly with cooling. The mixture is then heated on a water bath for 2 hours and then at 150°C for 15 minutes. After cooling, the reaction mixture is poured into a large volume of water and neutralized with a sodium carbonate solution. The precipitated 2,4-dimethylquinoline is collected by filtration, washed with water, and purified by recrystallization from ethanol.[7][8]

Aniline Derivativeβ-DiketoneYield (%)
AnilineAcetylacetone80-90
p-AnisidineAcetylacetone75-85
AnilineBenzoylacetone70-80
2-NaphthylamineAcetylacetone60-70

Table 3: Representative Yields for the Combes Synthesis.

The Conrad-Limpach-Knorr Synthesis

This method is used to prepare 4-hydroxyquinolines (4-quinolones) through the reaction of anilines with β-ketoesters.[9] The reaction conditions determine the product: at lower temperatures, the kinetically controlled product, a β-aminoacrylate, is formed, which upon heating cyclizes to the 4-hydroxyquinoline (Conrad-Limpach).[9] At higher temperatures, the thermodynamically favored β-ketoanilide is formed, which cyclizes to a 2-hydroxyquinoline (Knorr).[9]

Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline

  • Materials: Aniline, ethyl acetoacetate, high-boiling point solvent (e.g., Dowtherm A or mineral oil).

  • Procedure:

    • Enamine Formation: Aniline (1 mole) and ethyl acetoacetate (1 mole) are mixed and heated at 100-110°C for 1 hour. The ethanol formed during the reaction is removed by distillation.

    • Cyclization: The resulting crude β-anilinocrotonate is added to a high-boiling point solvent (e.g., Dowtherm A) preheated to 250°C. The mixture is maintained at this temperature for 15-30 minutes. After cooling, the precipitated product is collected by filtration, washed with a non-polar solvent (e.g., hexane), and purified by recrystallization.[10][11]

Aniline Derivativeβ-KetoesterYield (%)
AnilineEthyl acetoacetate85-95
3-TrifluoromethylanilineEthyl trifluoroacetoacetate70-80
p-ChloroanilineEthyl acetoacetate80-90
AnilineDiethyl malonate60-70

Table 4: Representative Yields for the Conrad-Limpach Synthesis.

The Friedländer Annulation

The Friedländer synthesis is a versatile and widely used method for preparing polysubstituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[12] The reaction can be catalyzed by either acid or base.[12]

Experimental Protocol: Synthesis of 2-Phenylquinoline

  • Materials: 2-Aminobenzaldehyde, acetophenone, sodium hydroxide, ethanol.

  • Procedure: A solution of 2-aminobenzaldehyde (1 mole) and acetophenone (1 mole) in ethanol is prepared. A solution of sodium hydroxide in ethanol is added, and the mixture is refluxed for 4-6 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography or recrystallization.[13][14]

2-Aminoaryl Ketone/Aldehydeα-Methylene CompoundYield (%)
2-AminobenzaldehydeAcetone80-90
2-AminoacetophenoneEthyl acetoacetate85-95
2-AminobenzophenoneCyclohexanone75-85
5-Chloro-2-aminobenzaldehydePhenylacetonitrile70-80

Table 5: Representative Yields for the Friedländer Annulation.

Modern Synthetic Routes: Advances in Efficiency and Selectivity

In recent decades, the development of transition-metal-catalyzed reactions and C-H activation strategies has revolutionized the synthesis of polysubstituted quinolines, offering milder reaction conditions, greater functional group tolerance, and novel pathways to complex quinoline structures.

Palladium-Catalyzed Synthesis

Palladium catalysis has emerged as a powerful tool for quinoline synthesis, with numerous methods developed based on cross-coupling and annulation reactions. A common approach involves the reaction of an ortho-haloaniline or a related precursor with an alkyne.

Experimental Protocol: Palladium-Catalyzed Annulation of o-Iodoanilines with Propargyl Alcohols

  • Materials: o-Iodoaniline, propargyl alcohol, palladium(II) acetate (Pd(OAc)₂), 1,3-bis(diphenylphosphino)propane (dppp), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), N-methyl-2-pyrrolidone (NMP).

  • Procedure: To a sealed tube are added o-iodoaniline (1.0 mmol), propargyl alcohol (1.2 mmol), Pd(OAc)₂ (5 mol%), dppp (10 mol%), and DBU (2.0 mmol) in NMP (3 mL). The tube is sealed and heated at 100°C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 2,4-disubstituted quinoline.[15]

o-Iodoaniline DerivativePropargyl Alcohol DerivativeYield (%)
o-Iodoaniline1-Phenylprop-2-yn-1-ol85-95
4-Methyl-2-iodoanilineProp-2-yn-1-ol70-80
2-Iodo-5-nitroaniline1-(p-Tolyl)prop-2-yn-1-ol60-70
o-IodoanilineBut-3-yn-2-ol75-85

Table 6: Representative Yields for Palladium-Catalyzed Quinoline Synthesis.

C-H Activation Strategies

Direct C-H bond activation and functionalization represent a highly atom-economical and efficient approach to quinoline synthesis. Rhodium and other transition metals are often employed to catalyze the annulation of anilines with alkynes or other coupling partners.[16]

Experimental Protocol: Rhodium-Catalyzed Annulation of Anilines with Alkynes

  • Materials: Aniline, alkyne (e.g., methyl propiolate), [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene), 1,2-bis(diphenylphosphino)methane (dppm), paraformaldehyde, water.

  • Procedure: In a sealed vial, aniline (0.25 mmol), methyl propiolate (0.275 mmol), [Rh(cod)Cl]₂ (2.5 mol%), dppm (10 mol%), and paraformaldehyde (2.5 equiv.) are combined in water (250 µL). The vial is sealed and heated at 100°C for the specified time. After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to give the 3-substituted quinoline.[17]

Aniline DerivativeAlkyneYield (%)
AnilineMethyl propiolate90-95
4-MethoxyanilineEthyl phenylpropiolate80-90
3-ChloroanilineDimethyl acetylenedicarboxylate70-80
Aniline1-Phenyl-1-propyne60-70

Table 7: Representative Yields for Rhodium-Catalyzed C-H Activation/Annulation.

Logical and Biological Pathways

The synthetic routes to polysubstituted quinolines can be broadly categorized, and their products often interact with critical biological signaling pathways, making them attractive candidates for drug development.

Synthetic_Routes cluster_classical Classical Syntheses cluster_modern Modern Syntheses Skraup Skraup Polysubstituted_Quinolines Polysubstituted Quinolines Skraup->Polysubstituted_Quinolines Doebner_von_Miller Doebner-von Miller Doebner_von_Miller->Polysubstituted_Quinolines Combes Combes Combes->Polysubstituted_Quinolines Conrad_Limpach_Knorr Conrad-Limpach-Knorr Conrad_Limpach_Knorr->Polysubstituted_Quinolines Friedlander Friedländer Friedlander->Polysubstituted_Quinolines Pd_Catalysis Palladium-Catalyzed Pd_Catalysis->Polysubstituted_Quinolines CH_Activation C-H Activation CH_Activation->Polysubstituted_Quinolines

Fig. 1: Overview of Synthetic Routes to Polysubstituted Quinolines.

Many polysubstituted quinolines exhibit potent biological activity by targeting key signaling pathways implicated in diseases such as cancer. For example, numerous quinoline derivatives have been developed as kinase inhibitors, targeting pathways like PI3K/Akt/mTOR, EGFR, and VEGFR.[18]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Quinoline_Inhibitor Quinoline-based Inhibitor Quinoline_Inhibitor->PI3K inhibits Quinoline_Inhibitor->Akt inhibits Quinoline_Inhibitor->mTORC1 inhibits

Fig. 2: Quinoline-based inhibitors targeting the PI3K/Akt/mTOR pathway.

Furthermore, some quinoline derivatives have been investigated as inhibitors of apoptosis proteins (IAPs), which are key regulators of programmed cell death. By inhibiting IAPs, these compounds can sensitize cancer cells to apoptosis.

IAP_Pathway Apoptotic_Stimulus Apoptotic Stimulus Caspases Caspases Apoptotic_Stimulus->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis induces IAPs IAPs IAPs->Caspases inhibits Quinoline_IAP_Inhibitor Quinoline-based IAP Inhibitor Quinoline_IAP_Inhibitor->IAPs inhibits

Fig. 3: Quinoline-based inhibitors targeting the IAP pathway.

Conclusion

The synthesis of polysubstituted quinolines remains a vibrant and evolving field of research. While classical methods continue to be valuable tools, modern transition-metal-catalyzed and C-H activation strategies offer significant advantages in terms of efficiency, selectivity, and substrate scope. The ability of polysubstituted quinolines to modulate key biological pathways underscores their importance in drug discovery and development. This guide provides a foundational understanding of the key synthetic routes and their applications, serving as a valuable resource for scientists working to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

Methodological & Application

Application Notes and Protocols: Buchwald-Hartwig Amination of 2,4-Dichloro-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] In particular, amino-substituted quinolines have emerged as potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[3][4] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[5][6][7] This powerful method offers a versatile and efficient route to access arylamines from aryl halides with high functional group tolerance and broad substrate scope, making it an invaluable tool in drug discovery and development.[8][9][10][11]

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2,4-dichloro-3-phenylquinoline. This reaction allows for the selective introduction of amino functionalities at the C2 and C4 positions of the quinoline core, paving the way for the synthesis of diverse libraries of 2,4-diamino-3-phenylquinoline derivatives for biological screening. The inherent electronic differences between the C2 and C4 positions of the quinoline ring allow for regioselective amination, which will be discussed herein.

Regioselectivity in the Amination of this compound

In dihalogenated heterocyclic systems, the regioselectivity of nucleophilic substitution reactions, including the Buchwald-Hartwig amination, is governed by the electronic and steric environment of the carbon-halogen bonds. For 2,4-dichloroquinolines, the C2 position is generally more electrophilic and thus more reactive towards nucleophilic attack than the C4 position. This increased reactivity is attributed to the electron-withdrawing effect of the adjacent nitrogen atom. Consequently, monosubstitution reactions with amines are expected to occur preferentially at the C2 position under carefully controlled conditions.

Studies on analogous systems, such as 2,4-dichloropyridine, have demonstrated that highly regioselective Buchwald-Hartwig amination at the C2 position can be achieved.[12] By analogy, a similar outcome is anticipated for this compound, enabling the selective synthesis of 2-amino-4-chloro-3-phenylquinoline intermediates. Subsequent amination at the C4 position can then be carried out, often under more forcing conditions, to afford the corresponding 2,4-diamino-3-phenylquinoline derivatives.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware. Solvents should be anhydrous and degassed prior to use. Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled accordingly. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Regioselective Monosubstitution at the C2-Position

This protocol outlines the general procedure for the selective amination of this compound at the C2 position.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)

  • Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent, followed by the amine (1.1-1.5 equiv.) and the base (1.5-2.5 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-chloro-3-phenylquinoline.

Protocol 2: Disubstitution to Yield 2,4-Diamino-3-phenylquinolines

This protocol describes the synthesis of 2,4-diamino-3-phenylquinolines either from the 2-amino-4-chloro-3-phenylquinoline intermediate or directly from this compound.

Procedure from 2-amino-4-chloro-3-phenylquinoline:

  • Follow the general procedure outlined in Protocol 1, using the 2-amino-4-chloro-3-phenylquinoline as the starting material and a second amine (which can be the same or different from the first).

  • Higher reaction temperatures (e.g., 110-130 °C) may be required for the amination at the C4 position.

Direct Procedure from this compound:

  • Follow the general procedure outlined in Protocol 1, using an excess of the amine (2.5-4.0 equiv.) and base (3.0-5.0 equiv.).

  • Higher reaction temperatures and longer reaction times may be necessary to achieve complete disubstitution.

Data Presentation

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of dihaloaryl systems, which can be used as a guideline for the amination of this compound.

Table 1: Representative Conditions for Regioselective Monosubstitution

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001285-95
2AnilinePd(OAc)₂ (3)BINAP (4.5)Cs₂CO₃Dioxane1101870-85
3BenzylaminePd₂(dba)₃ (2)DavePhos (4)K₂CO₃Toluene1001675-90
4PiperidinePd(OAc)₂ (2.5)Xantphos (5)NaOtBuDioxane901080-95

Table 2: Representative Conditions for Disubstitution

EntryAmine 1Amine 2Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineMorpholinePd₂(dba)₃ (4)Xantphos (8)NaOtBuToluene1202475-90
2AnilinePiperidinePd(OAc)₂ (5)DavePhos (10)Cs₂CO₃Dioxane1303660-75
3BenzylamineBenzylaminePd₂(dba)₃ (4)BINAP (6)NaOtBuToluene1202470-85
4AnilineAnilinePd(OAc)₂ (5)Xantphos (10)K₃PO₄Dioxane1303665-80

Visualizations

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition ArX Ar-X (2,4-DCPQ) ArX->OA_complex Amine R₂NH Amine_complex [Ar-Pd(II)(NHR₂)L₂]⁺X⁻ Amine->Amine_complex Base Base Base->Amine_complex Product Ar-NR₂ HX_Base [Base-H]⁺X⁻ OA_complex->Amine_complex Amine Coordination Amine_complex->HX_Base Amido_complex Ar-Pd(II)(NR₂)L₂ Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Amido_complex->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow start Start setup Assemble oven-dried glassware under inert atmosphere start->setup reagents Charge with this compound, Pd catalyst, and ligand setup->reagents evacuate Evacuate and backfill with inert gas (3x) reagents->evacuate add_solvents Add anhydrous solvent, amine, and base evacuate->add_solvents reaction Heat and stir reaction mixture add_solvents->reaction monitor Monitor reaction progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Quench with water and perform aqueous workup monitor->workup Complete purification Purify by flash column chromatography workup->purification characterization Characterize product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of 2,4-diaminoquinoline and the structurally related 2,4-diaminoquinazoline are known to possess potent inhibitory activity against a variety of protein kinases.[3][13] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival.[14] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The 2,4-diamino-3-phenylquinoline scaffold can serve as a template for the design of novel kinase inhibitors. The amino groups at the C2 and C4 positions can be functionalized with various substituents to optimize binding affinity and selectivity for the target kinase.

General Kinase Inhibitor Signaling Pathway

Kinase_Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor P1 P P2 P Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK pathway) Receptor->Downstream Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 2,4-Diamino-3-phenylquinoline (Kinase Inhibitor) Inhibitor->Receptor Block Inhibition Inhibitor->Block Block->Receptor

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 2,4-diamino-3-phenylquinoline derivative.

References

Application Notes and Protocols: Derivatization of 2,4-Dichloro-3-phenylquinoline for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-dichloro-3-phenylquinoline scaffold is a highly versatile building block in medicinal chemistry. The presence of two reactive chlorine atoms at the C2 and C4 positions allows for sequential and regioselective functionalization through various chemical transformations. This enables the creation of diverse molecular libraries for screening against a wide range of biological targets. These derivatives have shown significant potential in oncology, with reported activities including the inhibition of protein kinases and the targeting of G-quadruplex DNA structures.[1][2]

This document provides detailed protocols for the synthesis of the this compound precursor and its subsequent derivatization via nucleophilic aromatic substitution and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Synthesis of this compound Precursor

This protocol outlines the synthesis of the key this compound intermediate, starting from a substituted aniline. The procedure involves an intramolecular cyclization to form the quinoline-2,4-dione, followed by chlorination.[1]

Workflow for Precursor Synthesis

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A Substituted Aniline + Dimethyl Malonate B Amido-ester Intermediate A->B Reaction C 3-Phenylquinoline-2,4-dione B->C Intramolecular Cyclization (e.g., AlCl3, Chlorobenzene) D This compound C->D Chlorodehydroxylation (POCl3)

Caption: Workflow for the synthesis of the this compound precursor.

Materials and Reagents:

  • Substituted aniline (e.g., 2-amino-benzophenone)

  • Dimethyl malonate

  • Aluminum chloride (AlCl₃)

  • Chlorobenzene

  • Phosphorus oxychloride (POCl₃)

  • Appropriate solvents (e.g., Ether, Dichloromethane)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Protocol:

  • Synthesis of Amido-ester (5a,b): The synthesis begins with the addition of dimethyl malonate to a solution of the appropriately substituted phenylaniline.[1]

  • Intramolecular Cyclization to Quinoline-2,4-dione (6a,b): The amido-ester intermediate is subjected to intramolecular cyclization in a solvent like chlorobenzene using a Lewis acid such as AlCl₃ to yield the corresponding quinoline-2,4-dione.[1]

  • Chlorodehydroxylation (7a,b): The quinoline-2,4-dione is refluxed with an excess of phosphorus oxychloride (POCl₃). The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

  • Extraction: The aqueous mixture is neutralized with a saturated NaHCO₃ solution and extracted three times with dichloromethane.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.

Application Note 1: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient quinoline ring, particularly with chlorine atoms at C2 and C4, is highly susceptible to nucleophilic aromatic substitution (SNAr).[3] Studies on the analogous 2,4-dichloroquinazoline system have shown that the C4 position is significantly more reactive than the C2 position under mild conditions.[4] This regioselectivity allows for a stepwise derivatization strategy.

Protocol 2: Regioselective Mono-substitution at C4

This protocol describes the selective substitution of the C4-chloro group using a primary or secondary amine under mild conditions.

Materials and Reagents:

  • This compound

  • Desired amine nucleophile (1.0 - 1.2 equivalents)

  • Diisopropylethylamine (DIEA) or Potassium Carbonate (K₂CO₃)

  • Solvent: Isopropanol (i-PrOH), Tetrahydrofuran (THF), or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in isopropanol in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Reagents: Add the amine nucleophile (1.1 eq.) and a base such as DIEA (1.5 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to observe the consumption of the starting material and the formation of the mono-substituted product.

  • Work-up: Once the reaction is complete, concentrate the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the 2-chloro-4-amino-3-phenylquinoline derivative.

Protocol 3: Di-substitution at C2 and C4

To achieve di-substitution, the remaining C2-chloro group can be replaced by a second nucleophile (which can be the same as or different from the first) under more forcing conditions.

Materials and Reagents:

  • 2-Chloro-4-amino-3-phenylquinoline (from Protocol 2)

  • Second amine nucleophile (excess)

  • Solvent: Isopropanol (i-PrOH) or N,N-Dimethylformamide (DMF)

Experimental Protocol:

  • Reaction Setup: Dissolve the 2-chloro-4-amino-3-phenylquinoline derivative in isopropanol.

  • Addition of Reagents: Add an excess of the second amine nucleophile.

  • Reaction Conditions: Heat the reaction mixture to reflux.[5]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate upon cooling and can be collected by filtration. Alternatively, follow the work-up and purification steps described in Protocol 2.

Application Note 2: Derivatization via Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. Both chlorine atoms on the this compound scaffold can be substituted using this methodology, allowing for the introduction of aryl or heteroaryl moieties.[1][6]

Protocol 4: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a double Suzuki-Miyaura coupling to synthesize 2,4-diaryl-3-phenylquinoline derivatives.

Materials and Reagents:

  • This compound

  • Arylboronic acid (e.g., 4-formylphenylboronic acid) (2.5 - 3.0 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., X-Phos)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (3.0 eq.)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene)

  • Ethyl acetate

  • Celite®

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.5 eq.), the base (e.g., K₂CO₃, 3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).[7]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[7]

  • Reaction Conditions: Heat the reaction mixture to reflux (e.g., 85-110 °C) overnight with vigorous stirring.[8][9]

  • Monitoring: Monitor the reaction's completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Application Note 3: Biological Activity of Derivatives

Derivatives of the 3-phenylquinoline scaffold have demonstrated significant antiproliferative activity against various human cancer cell lines. The nature and position of the substituents play a crucial role in determining the potency and selectivity of these compounds.[10]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative 2,4-disubstituted-3-phenylquinoline derivatives.

Compound IDStructure/DescriptionCancer Cell LineIC₅₀ (µM)Reference
13a 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinolineHeLa (Cervical Cancer)0.50[1][11]
13a 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinolineMDA-MB-231 (Breast Cancer)0.58[1]
3c 3-phenyl-1-(4-((4-chlorophenyl)carbamoyl)phenyl)quinazoline-2,4(1H,3H)-dioneHCT-116 (Colorectal Cancer)1.184[12]
3e 3-phenyl-1-(4-((p-tolyl)carbamoyl)phenyl)quinazoline-2,4(1H,3H)-dioneHCT-116 (Colorectal Cancer)3.403[12]
13 2-(3,4-methylenedioxyphenyl)-6-nitroquinolineHeLa (Cervical Cancer)8.3[10]

Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.

Potential Mechanisms of Action

Quinoline derivatives exert their anticancer effects through various mechanisms. Molecular docking studies suggest that some 2-arylquinolines may act as selective regulators of KDM proteins or inhibit HER-2.[10] Other related scaffolds are known to function as dual inhibitors of key receptor tyrosine kinases like VEGFR-2 and c-Met.[12] A common mechanism for many heterocyclic anticancer agents involves the inhibition of critical cell signaling pathways such as the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[2]

Visualization of Workflows and Pathways

Derivatization Strategies

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Palladium Cross-Coupling start 2,4-Dichloro- 3-phenylquinoline snar_c4 Selective C4 Substitution (R¹-NH₂ / Mild Conditions) start->snar_c4 suzuki Double Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) start->suzuki snar_c2 C2 Substitution (R²-NH₂ / Harsh Conditions) snar_c4->snar_c2 product_snar 2,4-Diamino Derivative snar_c2->product_snar product_suzuki 2,4-Diaryl Derivative suzuki->product_suzuki

Caption: Key derivatization pathways for the this compound scaffold.

Targeted Signaling Pathway

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibition Quinoline->Akt Inhibition

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Dichloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for various palladium-catalyzed cross-coupling reactions with dichloroquinolines. The protocols and data presented are intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the synthesis of novel quinoline derivatives.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. The functionalization of the quinoline scaffold is a key strategy in the development of new therapeutic agents. Dichloroquinolines are versatile building blocks that allow for selective C-C and C-N bond formation through palladium-catalyzed cross-coupling reactions. This document details the experimental conditions for Sonogashira, Suzuki, Buchwald-Hartwig, and Heck reactions with dichloroquinolines, providing specific protocols and comparative data to aid in reaction optimization.

Sonogashira Coupling of 2,4-Dichloroquinoline

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. In the case of 2,4-dichloroquinoline, regioselective alkynylation at the more reactive C2 position can be achieved.

Data Presentation: C2-Alkynylation of 2,4-Dichloroquinoline
EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)[1]
1Phenylacetylene10% Pd/C (10 mol%), PPh₃ (20 mol%), CuI (5 mol%)Et₃NWater80285
21-Octyne10% Pd/C (10 mol%), PPh₃ (20 mol%), CuI (5 mol%)Et₃NWater80382
33-Phenyl-1-propyne10% Pd/C (10 mol%), PPh₃ (20 mol%), CuI (5 mol%)Et₃NWater802.588
4(Trimethylsilyl)acetylene10% Pd/C (10 mol%), PPh₃ (20 mol%), CuI (5 mol%)Et₃NWater80475
Experimental Protocol: General Procedure for C2-Alkynylation

A mixture of 2,4-dichloroquinoline (1.0 equiv), the terminal alkyne (1.5 equiv), 10% Pd/C (0.026 equiv), PPh₃ (0.20 equiv), CuI (0.05 equiv), and Et₃N (3.0 equiv) in water is heated at 80 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]

Visualization: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Cu-Alkyne Alkynyl Pd(II) Complex Alkynyl Pd(II) Complex Transmetalation->Alkynyl Pd(II) Complex Reductive Elimination Reductive Elimination Alkynyl Pd(II) Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product Ar-Alkyne

Caption: Catalytic cycle for the Sonogashira coupling reaction.

Suzuki Coupling of 2-Alkynyl-4-chloroquinolines

Following the Sonogashira coupling, the remaining chlorine atom at the C4 position can be substituted via a Suzuki coupling reaction to introduce an aryl group.

Data Presentation: C4-Arylation of 2-Alkynyl-4-chloroquinolines
Entry2-Alkynyl-4-chloroquinolineArylboronic AcidCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)[1]
12-(Phenylethynyl)-4-chloroquinolinePhenylboronic acid(PPh₃)₂PdCl₂PCy₃Cs₂CO₃Dioxane/Water80292
22-(Oct-1-yn-1-yl)-4-chloroquinolinePhenylboronic acid(PPh₃)₂PdCl₂PCy₃Cs₂CO₃Dioxane/Water80385
32-(3-Phenylprop-1-yn-1-yl)-4-chloroquinoline3-Methoxyphenylboronic acid(PPh₃)₂PdCl₂PCy₃Cs₂CO₃Dioxane/Water802.588
42-((Trimethylsilyl)ethynyl)-4-chloroquinoline4-Fluorophenylboronic acid(PPh₃)₂PdCl₂PCy₃Cs₂CO₃Dioxane/Water80478
Experimental Protocol: General Procedure for C4-Arylation

A mixture of the 2-alkynyl-4-chloroquinoline (1.0 mmol) and (PPh₃)₂PdCl₂ (0.05 mmol) in dioxane (5.0 mL) is stirred for 10 min under a nitrogen atmosphere at room temperature and then heated to 80 °C. To this mixture, a solution of PCy₃ (0.05 mmol) and Cs₂CO₃ (3.5 mmol) dissolved in water (3.0 mL) and the arylboronic acid (1.5 mmol) dissolved in dioxane (3.0 mL) are added at the same temperature. The mixture is stirred at 80 °C until the reaction is complete as monitored by TLC.[1]

Visualization: Suzuki Coupling Experimental Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine 2-alkynyl-4-chloroquinoline, (PPh3)2PdCl2, and dioxane Stir Stir at RT for 10 min Reactants->Stir Heat Heat to 80 °C Stir->Heat Reagents Add solution of PCy3, Cs2CO3 in water and arylboronic acid in dioxane Heat->Reagents Stir_Heat Stir at 80 °C Reagents->Stir_Heat Monitor Monitor by TLC Stir_Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Purification Column chromatography Workup->Purification Product Product Purification->Product

Caption: Experimental workflow for the Suzuki coupling.

Buchwald-Hartwig Amination of Dichloroquinolines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. With dichloroquinolines, selective mono- or di-amination can be achieved by tuning the reaction conditions and the nature of the amine.

Data Presentation: Amination of Dichloroquinolines with Adamantane-Containing Amines
DichloroquinolineAmineCatalyst (mol%)LigandBaseSolventProduct(s)Yield (%)[2]
2,8-Dichloroquinoline1-AdamantylaminePd(dba)₂ (4)BINAPNaOtBuDioxaneMonoamination at C264
4,8-Dichloroquinoline1-AdamantylaminePd(dba)₂ (4)BINAPNaOtBuDioxaneMonoamination at C485
4,7-Dichloroquinoline1-AdamantylaminePd(dba)₂ (4)BINAPNaOtBuDioxaneMonoamination at C490
4,8-Dichloroquinoline1-Adamantylamine (3 equiv.)Pd(dba)₂ (8)DavePhosNaOtBuDioxaneDiamination75
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A two-neck flask equipped with a condenser and a magnetic stirrer is flushed with dry argon. The corresponding dichloroquinoline (0.25 mmol), Pd(dba)₂ (4–8 mol%), the phosphine ligand (BINAP or DavePhos, 4.5–9 mol%), and absolute dioxane (2 mL) are added. The mixture is stirred for 2–3 minutes, then the amine (0.25 or 0.75–1 mmol) and NaOtBu (0.375 or 0.75 mmol) are added. The reaction mixture is refluxed for 6–15 hours.[3] After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination R2NH Amido_Complex_Formation Deprotonation Amine_Coordination->Amido_Complex_Formation Base Pd(II)_Amido_Complex L-Pd(II)(Ar)(NR2) Amido_Complex_Formation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Product Reductive_Elimination->Product Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Heck Reaction of Dichloroquinolines

The Mizoroki-Heck reaction allows for the vinylation of aryl halides. While specific examples with dichloroquinolines are not abundant in the literature, a general protocol for the Heck reaction of aryl chlorides can be adapted. This reaction typically requires more forcing conditions compared to the corresponding bromides or iodides.

Data Presentation: General Conditions for Heck Reaction of Aryl Chlorides

Note: The following data is for a general Heck reaction with aryl chlorides and may require optimization for dichloroquinoline substrates.

Aryl HalideAlkeneCatalystLigandBaseSolventTemp. (°C)Yield (%)
Aryl ChlorideStyrenePd(OAc)₂P(o-tol)₃Et₃NDMF120-140Moderate to Good
Aryl Chloriden-Butyl acrylatePd(OAc)₂PPh₃K₂CO₃NMP140Good
Experimental Protocol: General Procedure for Heck Reaction

This is a general protocol and may require optimization for specific dichloroquinoline substrates.

In a sealed tube, the dichloroquinoline (1.0 equiv), alkene (1.2-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), phosphine ligand (e.g., PPh₃ or a more electron-rich ligand, 4-10 mol%), and a base (e.g., K₂CO₃, Et₃N, or Cs₂CO₃, 2.0 equiv) are combined in a suitable solvent (e.g., DMF, NMP, or dioxane). The mixture is degassed and heated to 120-150 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is worked up with water and an organic solvent. The product is purified by column chromatography.

Visualization: Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Carbopalladation Carbopalladation Pd(II)_Complex->Carbopalladation Alkene Alkyl_Pd(II)_Complex Alkyl-Pd(II) Complex Carbopalladation->Alkyl_Pd(II)_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd(II)_Complex->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0)L2 Base Product Product Beta_Hydride_Elimination->Product Substituted Alkene

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Conclusion

The palladium-catalyzed cross-coupling reactions described herein provide powerful and versatile methods for the functionalization of dichloroquinolines. By carefully selecting the reaction conditions, including the catalyst, ligand, base, and solvent, researchers can achieve high yields and regioselectivity in Sonogashira, Suzuki, and Buchwald-Hartwig reactions. While the Heck reaction of dichloroquinolines may require further optimization, the provided general protocol serves as a solid starting point. These methodologies open up avenues for the synthesis of a diverse range of quinoline derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of 2,4-Disubstituted Quinoline Derivatives from Dichloro Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2,4-disubstituted quinoline derivatives, a class of compounds with significant interest in medicinal chemistry and drug discovery, starting from the readily available 2,4-dichloroquinoline precursor. The methodologies outlined below leverage selective, palladium-catalyzed cross-coupling reactions to achieve a diverse range of substitutions at the C-2 and C-4 positions of the quinoline core.

Introduction

Quinoline scaffolds are prevalent in a multitude of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] In particular, 2,4-disubstituted quinolines have emerged as promising candidates for the development of kinase inhibitors, targeting key signaling pathways implicated in cancer progression such as the PI3K/Akt/mTOR and EGFR pathways.[4][5][6] The synthesis of these derivatives often utilizes 2,4-dichloroquinoline as a versatile starting material, allowing for sequential and regioselective functionalization. The differential reactivity of the chlorine atoms at the C-2 and C-4 positions—the C-2 chloro group being more susceptible to nucleophilic substitution and oxidative addition—enables a controlled, stepwise introduction of various substituents.[7][8][9] This document details the experimental procedures for key synthetic transformations, including Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions.

Synthetic Strategies and Experimental Protocols

The general strategy for the synthesis of 2,4-disubstituted quinolines from 2,4-dichloroquinoline involves a two-step, sequential cross-coupling approach. The more reactive C-2 position is typically functionalized first, followed by substitution at the C-4 position.

G dichloro 2,4-Dichloroquinoline step1 Step 1: Regioselective Cross-Coupling at C-2 dichloro->step1 intermediate 2-Substituted-4-chloroquinoline step1->intermediate step2 Step 2: Cross-Coupling at C-4 intermediate->step2 product 2,4-Disubstituted Quinoline step2->product G cluster_0 PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Quinoline_PI3K 2,4-Disubstituted Quinoline Derivative Quinoline_PI3K->PI3K G cluster_1 EGFR Signaling Pathway EGFR EGFR Downstream Downstream Signaling EGFR->Downstream Cell_Division Cell Division & Survival Downstream->Cell_Division Quinoline_EGFR 2,4-Disubstituted Quinoline Derivative Quinoline_EGFR->EGFR

References

Application of 2,4-Dichloro-3-phenylquinoline in the Synthesis of G-quadruplex Targeting Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 2,4-dichloro-3-phenylquinoline as a key intermediate in the synthesis of novel G-quadruplex (G4) targeting ligands. These compounds have shown promise as potential anticancer agents by stabilizing G4 structures in oncogene promoters and telomeres, leading to the inhibition of cancer cell proliferation.

Introduction

G-quadruplexes are non-canonical secondary structures of nucleic acids formed in guanine-rich sequences. These structures are prevalent in key regions of the human genome, including telomeres and the promoter regions of oncogenes like c-MYC. The stabilization of G4 structures by small molecules can interfere with critical cellular processes such as DNA replication and transcription, making them attractive targets for cancer therapy. Quinoline derivatives, due to their planar aromatic nature, are well-suited for stacking interactions with the G-quartets of G4 DNA, thereby stabilizing these structures. The this compound scaffold serves as a versatile starting point for the synthesis of a variety of G4 ligands with potent biological activity.

Synthesis of G-quadruplex Ligands from this compound

The synthesis of 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives from this compound is a multi-step process. A general synthetic scheme is outlined below, followed by a detailed experimental protocol for a representative compound.

General Synthetic Workflow

Synthetic Workflow cluster_synthesis Synthesis of this compound cluster_ligand_synthesis Ligand Synthesis A Substituted Aniline C Amido-ester Intermediate A->C Acylation B Diethyl Malonate B->C D Quinoline-2,4-dione C->D Intramolecular Cyclization (e.g., AlCl3) E This compound D->E Chlorination (e.g., POCl3) F This compound H Bis-(formylphenyl)-quinoline F->H Suzuki-Miyaura Coupling (Pd(PPh3)4) G 4-Formylphenylboronic Acid G->H J Final G4 Ligand H->J Reductive Amination I Substituted Amine I->J

Caption: General synthetic scheme for G4 ligands.

Experimental Protocol: Synthesis of a Representative Ligand

This protocol describes the synthesis of a 6-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinoline derivative, a potent G4 ligand[1].

Step 1: Synthesis of 6-Phenylquinoline-2,4-dione

  • To a solution of 4-phenylaniline in a suitable solvent, add diethyl malonate.

  • Heat the mixture under reflux for several hours to form the corresponding amido-ester.

  • After cooling, the amido-ester is cyclized using a Lewis acid catalyst such as aluminum chloride (AlCl₃) in a high-boiling solvent like chlorobenzene.

  • The reaction mixture is heated to promote intramolecular cyclization.

  • Upon completion, the reaction is quenched, and the product, 6-phenylquinoline-2,4-dione, is isolated and purified by crystallization or column chromatography.

Step 2: Synthesis of 2,4-Dichloro-6-phenylquinoline

  • The 6-phenylquinoline-2,4-dione is treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃).

  • The reaction is heated under reflux to ensure complete conversion.

  • After the reaction, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and neutralized.

  • The crude 2,4-dichloro-6-phenylquinoline is extracted and purified.

Step 3: Synthesis of 2,4-Bis(4-formylphenyl)-6-phenylquinoline

  • A mixture of 2,4-dichloro-6-phenylquinoline, 4-formylphenylboronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base (e.g., sodium carbonate) is prepared in a suitable solvent system (e.g., toluene/ethanol/water).

  • The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) to facilitate the Suzuki-Miyaura cross-coupling reaction.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is worked up by extraction and the product, 2,4-bis(4-formylphenyl)-6-phenylquinoline, is purified by column chromatography.

Step 4: Synthesis of the Final G-quadruplex Ligand

  • The bis-aldehyde from the previous step is dissolved in a suitable solvent (e.g., dichloromethane).

  • The substituted amine (e.g., 3-(dimethylamino)-1-propylamine) is added to the solution.

  • A reducing agent, such as sodium triacetoxyborohydride, is added portion-wise to carry out the reductive amination.

  • The reaction is stirred at room temperature until completion.

  • The reaction is quenched, and the final product is extracted, dried, and purified by column chromatography to yield the desired 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivative.

Biological Evaluation of G-quadruplex Ligands

The synthesized quinoline derivatives are evaluated for their ability to bind and stabilize G-quadruplex DNA and for their anticancer activity.

Quantitative Data Summary
CompoundTarget Cell LineAntiproliferative Activity (IC₅₀, µM)[1]G4 Stabilization (ΔTₘ, °C) F21T[1]
13a MCF-70.8 ± 0.115.2
MDA-MB-2311.2 ± 0.2
HeLa1.5 ± 0.3
SiHa1.9 ± 0.4
A27800.9 ± 0.1

Compound 13a: 6-phenyl-bis(3-dimethylaminopropyl)aminomethylphenylquinoline derivative. F21T: A fluorescently labeled telomeric G-quadruplex-forming oligonucleotide.

Experimental Protocols for Biological Assays

1. FRET Melting Assay

This assay measures the change in melting temperature (ΔTₘ) of a G-quadruplex-forming oligonucleotide upon ligand binding, indicating stabilization.

  • Materials :

    • Fluorescently labeled oligonucleotide (e.g., F21T: 5'-FAM-d(G₃(T₂AG₃)₃)-TAMRA-3')

    • Assay buffer (e.g., 10 mM lithium cacodylate, pH 7.2, with 100 mM KCl)

    • Synthesized ligand stock solution (in DMSO)

    • Real-time PCR instrument

  • Protocol :

    • Prepare a solution of the fluorescently labeled oligonucleotide in the assay buffer to a final concentration of 0.2 µM.

    • Add the synthesized ligand from a stock solution to the oligonucleotide solution to achieve the desired final concentration (e.g., 1 µM). An equivalent volume of DMSO is added to the control sample.

    • Place the samples in a 96-well plate.

    • Heat the samples from 25 °C to 95 °C with a heating rate of 1 °C/min.

    • Monitor the fluorescence of the donor fluorophore (FAM) during the temperature ramp.

    • The melting temperature (Tₘ) is determined as the temperature at which the fluorescence is halfway between the minimum and maximum values.

    • The ΔTₘ is calculated as the difference between the Tₘ of the G-quadruplex with and without the ligand.

2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to confirm the formation of G-quadruplex structures and to observe conformational changes upon ligand binding.

  • Materials :

    • Unlabeled G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence)

    • CD buffer (e.g., 10 mM Tris-HCl, pH 7.4, with 100 mM KCl)

    • Synthesized ligand

    • CD spectrophotometer

  • Protocol :

    • Anneal the oligonucleotide in the CD buffer by heating to 95 °C for 5 minutes and then slowly cooling to room temperature to form the G-quadruplex structure.

    • Record the CD spectrum of the G-quadruplex DNA from 220 nm to 320 nm. A parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm.

    • Titrate the G-quadruplex solution with increasing concentrations of the ligand.

    • Record the CD spectrum after each addition of the ligand.

    • Analyze the changes in the CD signal to determine the effect of the ligand on the G-quadruplex conformation.

3. Telomerase Activity Assay (TRAP Assay)

The Telomeric Repeat Amplification Protocol (TRAP) assay is used to measure the inhibitory effect of the ligands on telomerase activity.

  • Materials :

    • Telomerase-positive cell extract (e.g., from MCF-7 cells)

    • TRAP reaction mix (containing TS primer, ACX primer, dNTPs, and Taq polymerase)

    • Synthesized ligand

    • PCR thermocycler

    • Gel electrophoresis equipment

  • Protocol :

    • Prepare the TRAP reaction mixtures containing the cell extract and varying concentrations of the synthesized ligand.

    • Incubate the mixtures at 30 °C for 30 minutes to allow for telomerase-mediated extension of the TS primer.

    • Perform PCR amplification of the telomerase extension products.

    • Analyze the PCR products by polyacrylamide gel electrophoresis (PAGE) and visualize the characteristic DNA ladder.

    • Quantify the band intensities to determine the IC₅₀ value for telomerase inhibition.

Mechanism of Action and Signaling Pathways

G-quadruplex ligands derived from this compound exert their anticancer effects primarily by stabilizing G4 structures in the promoter regions of oncogenes and at the ends of telomeres.

Signaling Pathway Diagram

Signaling Pathway cluster_oncogene Oncogene Regulation cluster_telomere Telomere Maintenance cMYC c-MYC Gene Promoter (G-quadruplex forming region) TranscriptionFactors Transcription Factors cMYC->TranscriptionFactors Blocks binding cMYC_mRNA c-MYC mRNA cMYC->cMYC_mRNA Transcription TranscriptionFactors->cMYC Bind to promoter cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation cMYC_mRNA->cMYC_Protein Proliferation Cell Proliferation cMYC_Protein->Proliferation Promotes cMYC_Protein->Proliferation Telomere Telomere (G-rich overhang) Telomerase Telomerase Telomere->Telomerase Inhibits access TelomereElongation Telomere Elongation Telomere->TelomereElongation Telomerase->TelomereElongation Catalyzes TelomereElongation->Proliferation Enables continued Senescence Cellular Senescence TelomereElongation->Senescence Prevents TelomereElongation->Senescence Induces Apoptosis Apoptosis Senescence->Apoptosis Can lead to Ligand Quinoline-based G4 Ligand Ligand->cMYC Stabilizes G-quadruplex Ligand->Telomere Stabilizes G-quadruplex

Caption: Mechanism of action of G4 ligands.

Stabilization of the G-quadruplex in the c-MYC promoter region by the quinoline ligand can inhibit the binding of transcription factors, leading to the downregulation of c-MYC transcription and subsequent inhibition of cell proliferation.[2] In parallel, stabilization of the G-quadruplex at the telomeric overhangs prevents the access of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. This inhibition of telomerase activity leads to telomere shortening, cellular senescence, and ultimately apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Dichloro-3-phenylquinoline. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using phosphorus oxychloride (POCl₃) as the chlorinating agent with a 4-hydroxy-3-phenylquinolin-2-one precursor.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield and how can I mitigate them?

A1: Low yield is a common issue that can stem from several factors. The most critical parameters to control are reagent purity, moisture, reaction temperature, and reaction time.

  • Reagent Purity: Ensure the 4-hydroxy-3-phenylquinolin-2-one starting material is pure and completely dry. Impurities can lead to side reactions. Phosphorus oxychloride (POCl₃) should be fresh and colorless; a yellow tint may indicate decomposition, which can reduce its effectiveness.

  • Moisture Control: The reaction is highly sensitive to moisture. POCl₃ reacts violently with water, which not only consumes the reagent but also leads to the formation of phosphoric acid and HCl, promoting the formation of unwanted byproducts. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Temperature and Duration: Incomplete conversion is a major cause of low yield. The reaction typically requires heating to ensure both chlorine atoms are substituted. If the temperature is too low or the reaction time is too short, significant amounts of mono-chlorinated intermediates may remain. Conversely, excessively high temperatures or prolonged heating can lead to decomposition and the formation of tar-like byproducts.

Q2: I am observing significant amounts of a mono-chlorinated byproduct. How can I ensure complete dichlorination?

A2: The formation of mono-chlorinated quinolines is a clear indication of incomplete reaction. The chlorine atom at the C4 position is generally more reactive and substitutes first.[1] To drive the reaction to completion and achieve dichlorination, consider the following:

  • Molar Ratio of POCl₃: Use a sufficient excess of phosphorus oxychloride. POCl₃ often serves as both the reagent and the solvent. A molar excess of 5-10 equivalents relative to the quinolinone precursor is common.

  • Increase Temperature: After an initial period, gradually increasing the temperature to reflux (around 100-110°C for neat POCl₃) is often necessary to facilitate the substitution at the C2 position.[2]

  • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material and mono-chlorinated intermediate spots are no longer visible.

Q3: The workup procedure is difficult, and I suspect I'm losing product due to hydrolysis. What is the optimal workup method?

A3: The workup is a critical step where product loss can easily occur. The goal is to safely neutralize the excess POCl₃ without hydrolyzing the chloro groups on the quinoline ring.

  • Cooling: First, allow the reaction mixture to cool to room temperature.

  • Quenching: The cooled mixture should be poured slowly and in small portions onto a mixture of crushed ice and water. This highly exothermic process must be done with vigorous stirring in a well-ventilated fume hood. This step decomposes the excess POCl₃.

  • Basification: The resulting acidic solution should then be carefully neutralized. Adjust the pH to approximately 8 using a base like sodium carbonate (Na₂CO₃) or a cold aqueous sodium hydroxide (NaOH) solution.[2] This will precipitate the crude this compound.

  • Isolation: The solid precipitate can be collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and then dried.

Q4: What is the most effective method for purifying the crude this compound?

A4: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities. Solvents such as ethanol, diethyl ether, or mixtures of petroleum ether and ethyl acetate can be effective.[2][3] The optimal solvent system should be determined on a small scale.

  • Column Chromatography: If recrystallization fails to yield a pure product, flash column chromatography using silica gel is recommended. A common eluent system is a gradient of ethyl acetate in petroleum ether or hexane.[4]

Data Presentation

Optimizing reaction conditions is crucial for maximizing yield. The following table summarizes key parameters and their typical impact on the synthesis of dichloroquinolines.

Table 1: Factors Affecting Yield in Dichloroquinoline Synthesis

Parameter Condition Typical Effect on Yield Rationale
POCl₃ Molar Ratio Low (1-2 eq.) Low Yield Incomplete reaction, formation of mono-chloro byproducts.
High (5-10+ eq.) High Yield Drives the reaction to completion, ensuring dichlorination.
Temperature Low (50-70°C) Low Yield Insufficient energy for the second chlorination step (at C2).
High (100-140°C) High Yield Ensures complete conversion to the dichloro product.[5]
Very High (>150°C) Decreased Yield Potential for product decomposition and tar formation.
Reaction Time Short (1-2 h) Low Yield Incomplete conversion of starting materials and intermediates.
Optimal (3-6 h) High Yield Allows the reaction to proceed to completion (monitor by TLC).
Catalyst (e.g., DMF) Absent Moderate Yield Reaction may proceed slowly.

| | Present (catalytic amt.) | Improved Yield | Can accelerate the reaction, allowing for lower temperatures or shorter times. |

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Hydroxy-3-phenylquinolin-2-one

This protocol provides a representative method for the chlorination of a quinolinone precursor.

Materials:

  • 4-Hydroxy-3-phenylquinolin-2-one

  • Phosphorus oxychloride (POCl₃)

  • Crushed Ice

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Deionized Water

  • Appropriate solvent for recrystallization (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-hydroxy-3-phenylquinolin-2-one (1.0 eq).

  • Carefully add phosphorus oxychloride (POCl₃, 10.0 eq) to the flask in a fume hood. The POCl₃ acts as both the reagent and solvent.

  • Heat the reaction mixture to 100-110°C and maintain it at this temperature with stirring for 4 hours. Monitor the reaction's progress by TLC.

  • After the reaction is complete (indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the cooled reaction mixture onto the crushed ice with vigorous stirring to decompose the excess POCl₃. Caution: This is a highly exothermic process.

  • Neutralize the resulting acidic solution by slowly adding a saturated solution of Na₂CO₃ or cold 10% NaOH until the pH reaches ~8.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product on the filter with copious amounts of cold water.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Visualizations

The following diagrams illustrate key workflows and pathways related to the synthesis.

reaction_pathway start 4-Hydroxy-3-phenyl- quinolin-2-one product 2,4-Dichloro-3- phenylquinoline start->product Chlorination reagent POCl₃ (excess) Heat (100-110°C)

Caption: General reaction pathway for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product q1 Is conversion complete by TLC? start->q1 a1_no Increase Temperature &/or Reaction Time. Ensure POCl₃ is in excess. q1->a1_no No q2 Significant byproduct formation observed? q1->q2 Yes a1_no->q1 Re-evaluate a2_yes Check for moisture. Use dry glassware and an inert atmosphere. q2->a2_yes Yes q3 Product lost during workup/purification? q2->q3 No a2_yes->q3 a3_yes Ensure slow quenching on ice. Optimize recrystallization solvent or use chromatography. q3->a3_yes Yes end Improved Yield & Purity Achieved q3->end No a3_yes->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for the Friedländer quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide optimized protocols and methodologies.

Troubleshooting Guide: Low Yields

This section addresses the most common challenge in the Friedländer synthesis: suboptimal product yield. The questions below pinpoint specific issues and offer targeted solutions.

Q1: My Friedländer reaction is not proceeding to completion or is giving a very low yield. What are the primary factors to investigate?

A1: Low conversion is a frequent issue stemming from several core factors. Systematically evaluating your reaction setup against the following points is the first step in troubleshooting.

  • Suboptimal Reaction Conditions: The classic Friedländer synthesis often requires harsh conditions like high temperatures and strong acids or bases.[1] If the energy input is insufficient, the reaction may stall.

  • Poor Substrate Reactivity: The electronic nature of your substrates is critical. Electron-withdrawing groups on the 2-aminoaryl ketone/aldehyde can decrease the nucleophilicity of the amino group, slowing the initial condensation step. Conversely, highly reactive methylene compounds might be prone to side reactions.

  • Inappropriate Catalyst: The choice between an acid or base catalyst is highly dependent on the specific substrates.[2] An incompatible catalyst can fail to promote the desired condensation and cyclization, or worse, encourage side reactions.[3]

  • Competing Side Reactions: The most common side reaction, particularly under basic conditions, is the self-condensation (aldol reaction) of the ketone reactant.[3] This consumes your starting material and complicates purification.

Troubleshooting_Logic start Low Yield in Friedländer Synthesis suboptimal Suboptimal Conditions start->suboptimal reactivity Poor Substrate Reactivity start->reactivity side_reactions Competing Side Reactions start->side_reactions temp Incorrect Temperature suboptimal->temp catalyst Inappropriate Catalyst suboptimal->catalyst solvent Wrong Solvent suboptimal->solvent edg Deactivating Groups on 2-Aminoaryl Substrate reactivity->edg steric Steric Hindrance reactivity->steric aldol Aldol Condensation of Ketone side_reactions->aldol polymerization Tar Formation / Polymerization side_reactions->polymerization

Core issues leading to low reaction yield.

Q2: I suspect my reaction conditions are not optimal. How can I improve them?

A2: Optimizing reaction conditions can lead to significant yield improvements. Consider the following adjustments:

  • Catalyst Screening: If a standard acid (e.g., p-TsOH) or base (e.g., KOH) is ineffective, explore alternatives. Lewis acids (e.g., Nd(NO₃)₃·6H₂O, ZnCl₂) have shown great success.[4] For a greener approach, solid-supported catalysts (e.g., Nafion) or even catalyst-free systems in water can be highly effective.[5][6]

  • Temperature Adjustment: While traditional methods require high heat (80–120 °C), this can also lead to decomposition.[2] If you observe charring or tar formation, try lowering the temperature. Conversely, if the reaction is sluggish, a moderate increase in temperature or switching to microwave irradiation can dramatically reduce reaction times (from hours to minutes) and improve yields.[7]

  • Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like DCM are often used for acidic conditions, while non-polar solvents like toluene are suitable for base-mediated reactions.[1] Some modern protocols achieve excellent yields under solvent-free conditions, which simplifies workup and reduces waste.[5]

Q3: How can I minimize the formation of side products, especially from ketone self-condensation?

A3: Aldol self-condensation is a major yield-reducing pathway. To mitigate this:

  • Switch to Acid Catalysis: This is often the most effective solution, as the aldol reaction is more prevalent under basic conditions.[3] Catalysts like p-toluenesulfonic acid or iodine are effective.[5][8]

  • Modify Reagent Addition: Instead of mixing all reactants at once, try a slow addition of the ketone to the reaction mixture. This keeps the instantaneous concentration of the ketone low, favoring the desired reaction with the 2-aminoaryl substrate.[3]

  • Use an Imino Analog: To completely avoid side reactions associated with the ketone under basic conditions, the imine analog of the o-aniline can be used as a starting material.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedländer synthesis?

A1: The reaction proceeds via a cyclocondensation mechanism. While two pathways are viable, the most commonly accepted starts with an intermolecular aldol condensation between the 2-aminoaryl carbonyl (1) and the α-methylene ketone (2) to form an aldol adduct (3). This intermediate then undergoes rapid intramolecular cyclization and dehydration to form the final quinoline product (7). An alternative pathway involves the initial formation of a Schiff base (5), followed by an intramolecular aldol reaction.[8][9]

Friedlander_Mechanism reactants 2-Aminoaryl Ketone (1) + α-Methylene Ketone (2) aldol Aldol Adduct (3) reactants->aldol Aldol Condensation schiff Schiff Base (5) reactants->schiff Schiff Base Formation enone α,β-Unsaturated Carbonyl (4) aldol->enone -H₂O product Quinoline (7) enone->product Imine Formation & -H₂O int_aldol Intramolecular Adduct (6) schiff->int_aldol Intramolecular Aldol int_aldol->product -H₂O

Simplified mechanistic pathways of the Friedländer synthesis.[8]

Q2: Which catalysts are most effective for improving yield?

A2: Catalyst choice is substrate-dependent, but many modern catalysts offer significant advantages over traditional acids and bases. Lewis acids, ionic liquids, and various heterogeneous catalysts have demonstrated high efficacy.[10] A comparative study of different catalysts can provide guidance for selecting the best option for your specific transformation.[11]

Q3: Can this reaction be performed under "green" or environmentally friendly conditions?

A3: Yes. Significant progress has been made in developing greener protocols. This includes using water as a solvent, performing the reaction under solvent-free conditions, or using reusable catalysts like PEG-SO₃H or nano-catalysts.[6][12] Some protocols show excellent yields in water at moderate temperatures without any catalyst at all.[6]

Data Summary: Catalyst Performance

The selection of an appropriate catalyst is paramount for optimizing the Friedländer synthesis. The table below summarizes the performance of various catalytic systems under different conditions, providing a baseline for experimental design.

Catalyst SystemSubstratesConditionsYield (%)Reference
None (Catalyst-Free) 2-Aminobenzaldehyde + KetonesWater, 70°C, 3hUp to 97%[6]
p-TsOH 2-Aminoaryl Ketone + KetoneSolvent-free, 120°C, 15-30 min85-95%[5]
Iodine (I₂) (10 mol%) 2-Aminoaryl Ketone + KetoneSolvent-free, 80-100°C82-94%[13]
Nd(NO₃)₃·6H₂O 2-Aminophenyl Ketone + DiketonEthanol, Room Temp.62-94%[4]
Acetic Acid (Solvent & Catalyst) 2-Aminophenylketone + KetoneMicrowave, 160°C, 5 minExcellent[7]
Choline Hydroxide (1 mol%) 2-Aminonicotinaldehyde + KetoneWater, 50°C, 6h86-95%[14]
Nickel Nanoparticles (NiNPs) 2-Aminobenzophenone + DiketoneSolvent-free, 120°C92-98%[11]

Note: Yields are highly dependent on the specific substrates used and are presented here for comparative purposes.

Optimized Experimental Protocols

Below are two detailed protocols for high-yield Friedländer synthesis: one using a modern molecular iodine catalyst and a second outlining a general workflow.

Protocol 1: Iodine-Catalyzed Solvent-Free Synthesis

This method is advantageous due to its operational simplicity, solvent-free nature, and use of a mild, inexpensive catalyst.[13]

  • Reactant Preparation: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%, ~0.025g).

  • Reaction: Heat the reaction mixture to 80-100°C with magnetic stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the mixture to room temperature. Dissolve the resulting solid in ethyl acetate (15 mL).

  • Purification:

    • Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 10 mL) to quench and remove the iodine.

    • Wash the organic layer with brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired quinoline.

General Experimental Workflow

The following diagram illustrates a typical workflow for performing and optimizing the Friedländer synthesis in a research setting.

Experimental_Workflow start Start: Define Substrates prep 1. Prepare Reactants & Select Catalyst/Solvent start->prep reaction 2. Run Reaction (Conventional Heat or Microwave) prep->reaction monitor 3. Monitor Progress (TLC/LC-MS) reaction->monitor workup 4. Quench Reaction & Work-up monitor->workup purify 5. Purify Product (Column Chromatography / Recrystallization) workup->purify analysis 6. Characterize Product (NMR, MS, etc.) & Calculate Yield purify->analysis decision Yield Acceptable? analysis->decision decision->prep No (Optimize Conditions) end End: Protocol Optimized decision->end Yes

General workflow for synthesis and optimization.

References

Technical Support Center: Purification of Crude 2,4-Dichloro-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,4-Dichloro-3-phenylquinoline.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound via recrystallization and column chromatography.

Recrystallization Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Compound "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the compound. The solution may be too concentrated (supersaturated). Impurities may be inhibiting crystal formation.- Select a solvent with a lower boiling point. - Add a small amount of hot solvent to dilute the solution slightly. - Try "seeding" the solution with a pure crystal of this compound. - Consider a preliminary purification step, such as a quick filtration through a silica plug, to remove significant impurities.
No crystals form upon cooling. The solution is not sufficiently saturated (too much solvent was used). The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. - Ensure slow cooling to room temperature before moving to an ice bath. - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.
Low recovery of purified crystals. The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. Premature crystallization occurred during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. - Use a minimal amount of ice-cold recrystallization solvent to wash the crystals. - Ensure the filtration apparatus is pre-heated before filtering the hot solution to prevent premature crystal formation.
Product is discolored (e.g., yellow or brown). The presence of colored impurities from the synthesis. Oxidation of the quinoline compound, which can be sensitive to air and light.- Perform a hot filtration step with activated charcoal to remove colored impurities. - Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Column Chromatography Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor separation of the desired compound from impurities. Inappropriate solvent system (mobile phase). The column was packed improperly. The column was overloaded with the crude sample.- Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A common starting point for similar compounds is a mixture of hexane and ethyl acetate.[1] - Ensure the column is packed uniformly without any cracks or air bubbles. - The amount of crude material should typically be 1-5% of the weight of the stationary phase (silica gel).
The compound is not eluting from the column. The mobile phase is not polar enough. The compound may be degrading on the silica gel.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. - If the compound is suspected to be acid-sensitive, the silica gel can be deactivated by pre-treating it with a base like triethylamine.
The compound elutes too quickly (with the solvent front). The mobile phase is too polar.- Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in the hexane/ethyl acetate mixture.
Streaking or tailing of the compound band on the column. The sample was not loaded onto the column in a concentrated band. The compound is interacting too strongly with the stationary phase.- Dissolve the crude sample in a minimal amount of a relatively polar solvent (like dichloromethane) and load it carefully onto the column. - Consider adding a small amount of a more polar solvent to the mobile phase to reduce strong interactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for purifying crude this compound?

A1: For initial purification attempts, flash column chromatography is often effective. Based on protocols for structurally similar compounds, a good starting point for the mobile phase is a mixture of 10% ethyl acetate in hexane .[1] The purification should be monitored by TLC to identify fractions containing the pure product. Recrystallization can then be used as a final polishing step.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: An ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][3][4] To select a solvent, you can perform small-scale solubility tests with various solvents such as ethanol, isopropanol, acetone, ethyl acetate, toluene, and hexane/ethyl acetate mixtures.

Q3: What are the potential impurities in crude this compound?

A3: Potential impurities can include unreacted starting materials from the synthesis, incompletely chlorinated intermediates, and byproducts from side reactions. Depending on the synthetic route, these could include compounds like 2-chloro-4-hydroxy-3-phenylquinoline or isomers.

Q4: How can I assess the purity of my purified this compound?

A4: The purity of the final product can be determined using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indication of purity.

  • Melting Point Analysis: A pure compound will have a sharp and defined melting point range. Impurities typically cause a depression and broadening of the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools to confirm the structure and assess the purity of the compound.[5] The absence of signals corresponding to impurities is a strong indicator of high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Q5: My purified this compound is a yellow solid. Is this normal?

A5: While some quinoline derivatives can have a slight yellow hue, a significant yellow or brown color may indicate the presence of impurities or degradation products. Discoloration can sometimes be attributed to oxidation.[6] If purity is a concern, consider an additional purification step, such as recrystallization with activated charcoal, to remove colored impurities.

Data Presentation

The following table summarizes typical parameters for the purification of a crude sample of a similar compound, 3,4-Dichloro-7-(trifluoromethyl)quinoline, by flash column chromatography. These values can serve as a useful starting point for optimizing the purification of this compound.[1]

ParameterValue
Crude Material Mass 5.0 g
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 mm x 200 mm
Mobile Phase 10% Ethyl Acetate in Hexane
Flow Rate 40 mL/min
Detection Wavelength 254 nm
Isolated Mass 4.2 g
Yield 84%
Purity (by HPLC) >98%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general methodology for the purification of crude this compound using flash column chromatography.

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a 10% solution of ethyl acetate in hexane. Degas the solvent mixture if possible.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to the column to achieve a steady flow rate.

    • Begin collecting fractions as the solvent starts to elute from the column.

    • Monitor the elution of the compound by periodically analyzing the collected fractions using TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure desired product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

    • Determine the mass of the isolated product and calculate the yield.

    • Confirm the purity of the final product using an appropriate analytical technique (e.g., NMR, melting point).[1]

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound.

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid.

    • If the solid does not fully dissolve, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Purity Assessment: Determine the melting point and/or acquire an NMR spectrum of the recrystallized product to assess its purity.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_purification Purification cluster_analysis Purity Analysis cluster_end End start Crude this compound column_chromatography Flash Column Chromatography start->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification (Optional) tlc TLC Analysis column_chromatography->tlc Monitor Fractions nmr NMR Spectroscopy column_chromatography->nmr Assess Purity recrystallization->nmr mp Melting Point recrystallization->mp Assess Purity tlc->column_chromatography pure_product Pure this compound nmr->pure_product Purity Confirmed mp->pure_product Purity Confirmed

Caption: A typical experimental workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions problem Purification Issue Encountered cause1 Impure Starting Material problem->cause1 cause2 Incorrect Solvent/Mobile Phase problem->cause2 cause3 Improper Technique (e.g., fast cooling, poor packing) problem->cause3 cause4 Compound Degradation problem->cause4 solution1 Pre-purification Step cause1->solution1 solution2 Optimize Solvent System (TLC) cause2->solution2 solution3 Refine Experimental Protocol cause3->solution3 solution4 Use Milder Conditions / Deactivate Silica cause4->solution4

Caption: A logical relationship diagram for troubleshooting common purification issues.

References

Minimizing byproduct formation in polysubstituted quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Polysubstituted Quinoline Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered during the synthesis of polysubstituted quinolines. The focus is on minimizing byproduct formation in prevalent named reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield and byproduct formation in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions?

A1: The most frequent issues stem from the harsh reaction conditions required.[1][2] Key causes include:

  • Tar Formation: Highly acidic and exothermic conditions promote the polymerization of intermediates, such as acrolein formed from glycerol dehydration in the Skraup synthesis or the polymerization of α,β-unsaturated carbonyl compounds in the Doebner-von Miller reaction.[2][3][4][5]

  • Uncontrolled Exotherm: Many of these reactions are highly exothermic.[6][7] Failure to control the temperature can lead to localized hotspots, promoting charring and side reactions.[8]

  • Inefficient Oxidation: The final step in many of these syntheses is an oxidation to form the aromatic quinoline ring. Incomplete oxidation can leave dihydroquinoline or tetrahydroquinoline impurities in the final product.[5]

  • Regioselectivity Issues: The use of unsymmetrical ketones or substituted anilines can lead to the formation of multiple regioisomers, complicating purification.[6][9]

Q2: How can I improve the regioselectivity when using an unsymmetrical ketone in a Friedländer or Combes synthesis?

A2: Controlling regioselectivity is a significant challenge.[6] Strategies include:

  • Catalyst Selection: The choice of acid or base catalyst can influence which regioisomer is favored. Lewis acids, Brønsted acids, and specific amine catalysts have been shown to direct the cyclization.[6][9]

  • Reaction Conditions: Careful optimization of temperature and solvent can impact the regiochemical outcome.[9]

  • Substrate Modification: In some cases, modifying the ketone substrate, for instance by introducing a directing group on the α-carbon, can control the direction of cyclization.[9] For the Combes synthesis, substituent effects on the aniline and the steric bulk of the β-diketone play a major role in the rate-determining annulation step.[10][11]

Q3: Are there "greener" or more modern alternatives to classical methods that produce fewer byproducts?

A3: Yes, significant research has focused on developing more environmentally friendly protocols. These include:

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and improve yields, often leading to cleaner reactions.[2][3]

  • Use of Ionic Liquids: Ionic liquids can serve as both the solvent and catalyst, which can simplify product isolation and reduce waste.[3]

  • Solvent-Free Conditions: Numerous protocols have been developed that eliminate the need for hazardous organic solvents, often using heterogeneous catalysts.[12][13]

  • Nanocatalysts: The use of nanocatalysts can improve efficiency and yield under milder conditions.[12]

Troubleshooting Guides for Specific Syntheses

Doebner-von Miller / Skraup Synthesis

Problem: My reaction is extremely vigorous and produces a large amount of intractable tar.

  • Root Cause: This is the most common issue with these related syntheses. It is caused by the highly exothermic nature of the reaction and the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (or its in-situ generated precursor, acrolein).[2][4][5][8]

  • Solutions:

    • Add a Moderator: For the Skraup synthesis, the addition of ferrous sulfate (FeSO₄) is crucial to moderate the reaction's exothermicity.[3][7][8]

    • Control Reagent Addition: Add the sulfuric acid and the carbonyl compound (or glycerol) slowly and with efficient cooling and stirring to dissipate heat and prevent localized hotspots.[4][7]

    • Optimize Temperature: Maintain the lowest effective temperature to minimize polymerization. While heating is required, excessive temperatures are detrimental.[4][5]

    • Use a Biphasic System (Doebner-von Miller): Sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization and increase yield.[2][5][7]

Friedländer Synthesis

Problem: I am getting a mixture of regioisomers with my unsymmetrical ketone.

  • Root Cause: When an unsymmetrical ketone is used, the cyclization can occur on either side of the carbonyl group, leading to two different products.[6][9]

  • Solutions:

    • Catalyst Optimization: The reaction can be catalyzed by either acids (Brønsted or Lewis) or bases.[14][15] Experiment with different catalysts (e.g., p-TsOH, iodine, KOH, scandium(III) triflate) as the choice can significantly influence the regiochemical outcome.[9][14]

    • Solvent and Temperature Screening: Systematically screen different solvents and temperatures. These parameters can alter the kinetic vs. thermodynamic control of the reaction, favoring one isomer.

    • Mechanism Consideration: The reaction can proceed through two main pathways: an initial aldol condensation or the formation of a Schiff base.[14][16] Understanding which pathway is dominant under your conditions can help in devising a control strategy.

Combes Synthesis

Problem: The yield of my 2,4-disubstituted quinoline is very low.

  • Root Cause: Low yields can result from incomplete formation of the enamine intermediate or an inefficient acid-catalyzed cyclization and dehydration step.[7][9] Steric hindrance can also play a significant role.[9][10]

  • Solutions:

    • Choice of Acid Catalyst: While sulfuric acid is common, stronger dehydrating agents like polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more effective and lead to higher yields.[9]

    • Evaluate Steric Effects: If using bulky substituents on either the aniline or the β-diketone, steric clash can hinder the rate-determining cyclization step.[10] If possible, consider using less sterically hindered starting materials.

    • Ensure Anhydrous Conditions: Water can interfere with the dehydration steps. Ensure all reagents and glassware are dry.

Data Presentation: Catalyst Effect on Quinoline Synthesis

The choice of catalyst can significantly impact reaction outcomes. The following table summarizes data from various studies, illustrating the effect of different catalysts on yield.

Synthesis TypeReactantsCatalystSolventTemp (°C)Time (h)Yield (%)Reference
Friedländer2-Aminoaryl ketone + α-Methylene ketoneNanocatalystEthanol60268-96[12]
Friedländer2-Aminoaryl ketone + Dicarbonyl compoundHeterogeneousSolvent-free100-68-98[12]
Doebner-von MillerAniline + AldehydeLewis Acid (AlCl₃) + H₂O₂----[1]
CombesAniline + β-DiketoneH₂SO₄---Good[17]
PfitzingerIsatin + Carbonyl CompoundBase (e.g., KOH)EthanolReflux--[6][18]

Note: Yields are often substrate-dependent. This table provides a general comparison.

Experimental Protocols

Optimized Protocol for Friedländer Synthesis of a Polysubstituted Quinoline

This protocol describes a general method using a catalyst for improved yield and milder conditions.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl ketone (1.0 eq), the α-methylene carbonyl compound (1.2 eq), and a suitable solvent (e.g., ethanol or toluene, ~5 mL per mmol of limiting reagent).[9]

  • Catalyst Addition: Add the chosen acid or base catalyst (e.g., p-toluenesulfonic acid, 0.1 eq; or potassium hydroxide, 0.2 eq).[7]

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).[4]

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, collect it by filtration and wash with cold solvent.[9]

  • Extraction: If the product remains in solution, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ (if an acid catalyst was used) or dilute HCl (if a base catalyst was used), followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.[19] Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexane/ethyl acetate) or by column chromatography on silica gel.[9][20]

Visualizations

Workflow and Troubleshooting Diagrams

G General Experimental Workflow for Quinoline Synthesis reagents 1. Combine Reactants & Solvent catalyst 2. Add Catalyst reagents->catalyst reaction 3. Heat & Monitor (TLC/HPLC) catalyst->reaction workup 4. Quench & Work-up (Extraction/Filtration) reaction->workup purify 5. Purify Product (Column/Recrystallization) workup->purify characterize 6. Characterize (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for quinoline synthesis.

G Troubleshooting Logic for Low Yield start Low Yield or Complex Mixture? cause1 Tar Formation? start->cause1  Yes cause2 Incomplete Reaction? start->cause2  No Tar, but  Starting Material  Remains cause3 Regioisomer Mixture? start->cause3  No, but Multiple  Product Spots sol1a Decrease Temperature cause1->sol1a Try... sol1b Add Moderator (e.g., FeSO₄) cause1->sol1b Try... sol1c Use Biphasic System cause1->sol1c Try... sol2a Increase Reaction Time cause2->sol2a Try... sol2b Screen Catalysts cause2->sol2b Try... sol2c Check Reagent Purity cause2->sol2c Try... sol3a Optimize Catalyst/Solvent cause3->sol3a

Caption: A decision tree for troubleshooting low product yield.

G Doebner-von Miller: Main Reaction vs. Byproduct Pathway cluster_main Desired Pathway cluster_byproduct Byproduct Pathway aniline Aniline michael Michael Addition aniline->michael carbonyl α,β-Unsaturated Carbonyl carbonyl->michael polymerize Acid-Catalyzed Self-Condensation carbonyl->polymerize [H+] (Excessive Heat) cyclize Cyclization & Dehydration michael->cyclize oxidize Oxidation cyclize->oxidize product Substituted Quinoline oxidize->product tar Tar / Polymer polymerize->tar

Caption: Competing reaction pathways in the Doebner-von Miller synthesis.

References

Troubleshooting regioselectivity in Friedländer synthesis with unsymmetrical ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity when using unsymmetrical ketones. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data to help you optimize your reactions and achieve the desired product isomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in the Friedländer synthesis with unsymmetrical ketones?

A1: The reaction of a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can proceed via two different pathways, leading to the formation of two distinct regioisomers. This lack of selectivity complicates purification and reduces the yield of the desired product. The outcome of the reaction is governed by a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.

Q2: How do steric and electronic effects of the substituents on the unsymmetrical ketone influence regioselectivity?

A2: The regioselectivity of the Friedländer synthesis is significantly influenced by both the electronic nature and the steric bulk of the substituents on the unsymmetrical ketone. Electron-donating or electron-withdrawing groups can affect the acidity of the α-protons, thereby influencing which α-carbon is more likely to participate in the initial condensation step. Furthermore, bulky substituents can sterically hinder the approach of the 2-aminoaryl aldehyde or ketone, favoring the formation of the less sterically hindered product.

Q3: Can the choice of catalyst control the regioselectivity of the reaction?

A3: Absolutely. The catalyst plays a crucial role in directing the regiochemical outcome. Different types of catalysts, including acidic, basic, Lewis acid, and amine catalysts, can favor the formation of one regioisomer over the other. For instance, certain amine catalysts, such as pyrrolidine derivatives, have been shown to provide high regioselectivity for the formation of 2-substituted quinolines.

Q4: What is the effect of reaction temperature on regioselectivity?

A4: Temperature can have a significant impact on the regioselectivity of the Friedländer synthesis. In some cases, higher temperatures have been shown to improve the regioselectivity of the reaction. It is a critical parameter to optimize for any given set of substrates and catalyst.

Q5: Are there any modern synthetic methods that offer better control over regioselectivity?

A5: Yes, several modern approaches have been developed to address the challenge of regioselectivity. These include the use of specific amine catalysts, ionic liquids, and solid-phase synthesis techniques. Additionally, modifying the substrate, for example by introducing a phosphoryl group on the α-carbon of the ketone, can also effectively control the regioselectivity.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to regioselectivity in the Friedländer synthesis.

Symptom Possible Cause(s) Suggested Solution(s)
Poor or no regioselectivity (formation of a nearly 1:1 mixture of isomers) - Inappropriate catalyst selection- Non-optimal reaction temperature- Unfavorable solvent effects- Catalyst Screening: Evaluate a range of catalysts, including Brønsted acids (e.g., p-TsOH), Lewis acids (e.g., In(OTf)₃, Bi(OTf)₃), and amine catalysts (e.g., pyrrolidine, TABO).- Temperature Optimization: Systematically vary the reaction temperature (e.g., from room temperature to reflux) to determine the optimal condition for your specific substrates.- Solvent Effects: Investigate the influence of different solvents. For acid-catalyzed reactions, consider polar aprotic solvents like chlorobenzene or DCM. For base-mediated reactions, non-polar solvents such as toluene may be more suitable.
Formation of the undesired regioisomer as the major product - Steric or electronic factors favoring the undesired pathway- The chosen catalyst selectively promotes the formation of the undesired isomer- Substrate Modification: If possible, modify the substituents on the unsymmetrical ketone to sterically or electronically favor the formation of the desired product.- Catalyst Selection: Switch to a catalyst known to favor the desired regioselectivity. For example, cyclic secondary amines like pyrrolidine derivatives often favor the formation of 2-alkyl-substituted products.- Slow Addition: Try a slow addition of the unsymmetrical ketone to the reaction mixture, as this has been shown to improve regioselectivity in some cases.
Low overall yield of quinoline products - Harsh reaction conditions leading to side reactions (e.g., aldol condensation of the ketone)- Inefficient catalyst- Incomplete reaction- Milder Conditions: Explore milder reaction conditions, such as using catalytic amounts of gold catalysts or conducting the reaction under solvent-free conditions with p-toluenesulfonic acid and iodine.- Catalyst Evaluation: Test different catalysts to find one that provides a higher yield under optimized conditions.- Reaction Monitoring: Closely monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time and avoid decomposition of products.
Difficulty in separating the regioisomers - Similar polarity of the two isomers- Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography to improve separation.- Crystallization: Attempt to selectively crystallize one of the isomers from the mixture.

Data Presentation: Catalyst and Condition Effects on Regioselectivity

The following table summarizes the impact of different catalysts and reaction conditions on the regioselectivity of the Friedländer synthesis with unsymmetrical ketones, based on literature data.

Catalyst Unsymmetrical Ketone Solvent Temperature (°C) Regioisomeric Ratio (Major:Minor) Yield (%) Reference
Pyrrolidine2-ButanoneToluene110>84:1665-84Dormer et al., 2003
TABO 2-ButanoneToluene110>90:10 65-84Dormer et al., 2003
TABO 2-PentanoneToluene11096:4 78Dormer et al., 2003
In(OTf)₃Ethyl acetoacetateSolvent-free80Selective for Friedländer product75-92Yadav et al., 2004
Bi(OTf)₃Ethyl acetoacetateEthanolRoom TempHighHighVarala et al., 2006
p-TsOH/I₂VariousSolvent-free100-120GoodHighWu et al., 2006
Ionic Liquid ([Hbim]BF₄)VariousIonic Liquid100RegiospecificExcellentPalimkar et al., 2003

Experimental Protocols

Protocol 1: Highly Regioselective Friedländer Annulation using TABO Catalyst

This protocol is adapted from the work of Dormer et al. and is effective for the synthesis of 2-substituted quinolines.

Materials:

  • o-Aminoaryl aldehyde (1.0 equiv)

  • Unsymmetrical methyl ketone (1.5 equiv)

  • 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) (0.1 equiv)

  • Toluene

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate

Procedure:

  • To a stirred solution of the o-aminoaryl aldehyde and TABO in toluene, slowly add the unsymmetrical methyl ketone over a period of 1-2 hours at the desired reaction temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with 1 M hydrochloric acid and separate the aqueous and organic layers.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired regioisomer.

Protocol 2: Lewis Acid-Catalyzed Friedländer Synthesis under Solvent-Free Conditions

This protocol provides a general procedure for Lewis acid-catalyzed Friedländer synthesis, which can be adapted for various catalysts like In(OTf)₃ or Bi(OTf)₃.

Materials:

  • o-Aminoaryl ketone (1.0 equiv)

  • Unsymmetrical ketone (1.2 equiv)

  • Lewis acid catalyst (e.g., In(OTf)₃, 5-10 mol%)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, mix the o-aminoaryl ketone, the unsymmetrical ketone, and the Lewis acid catalyst.

  • Heat the mixture to the desired temperature (typically 60-100 °C) with stirring.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline derivative.

Mandatory Visualizations

Reaction Mechanism Pathways

Friedlander_Mechanism cluster_aldol Aldol-First Pathway cluster_schiff Schiff Base-First Pathway Reactants_A 2-Aminoaryl Ketone + Unsymmetrical Ketone Aldol_Adduct Aldol Adduct Reactants_A->Aldol_Adduct Aldol Condensation Enone α,β-Unsaturated Ketone Aldol_Adduct->Enone Dehydration Quinoline_A Quinoline Enone->Quinoline_A Cyclization & Dehydration Reactants_S 2-Aminoaryl Ketone + Unsymmetrical Ketone Schiff_Base Schiff Base Reactants_S->Schiff_Base Imine Formation Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Quinoline_S Quinoline Cyclized_Intermediate->Quinoline_S Dehydration

Caption: Plausible reaction mechanisms for the Friedländer synthesis.

Factors Influencing Regioselectivity

Regioselectivity_Factors cluster_factors Controlling Factors Regioselectivity Regioselectivity Steric_Hindrance Steric Hindrance Regioselectivity->Steric_Hindrance Electronic_Effects Electronic Effects Regioselectivity->Electronic_Effects Catalyst Catalyst Regioselectivity->Catalyst Solvent Solvent Regioselectivity->Solvent Temperature Temperature Regioselectivity->Temperature Substrate_Modification Substrate Modification Regioselectivity->Substrate_Modification

Caption: Key factors influencing the regioselectivity of the Friedländer synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Poor Regioselectivity Analyze Analyze Reaction Components: - Substrates - Catalyst - Conditions Start->Analyze Decision1 Is Catalyst Optimal? Analyze->Decision1 Change_Catalyst Screen Different Catalysts: - Lewis Acids - Brønsted Acids - Amine Catalysts Decision1->Change_Catalyst No Decision2 Are Conditions Optimized? Decision1->Decision2 Yes Change_Catalyst->Analyze Optimize_Conditions Vary: - Temperature - Solvent - Addition Rate Decision2->Optimize_Conditions No Decision3 Is Substrate Modification an Option? Decision2->Decision3 Yes Optimize_Conditions->Analyze Modify_Substrate Introduce Directing Groups or Modify Sterics/Electronics Decision3->Modify_Substrate Yes End Achieved Desired Regioselectivity Decision3->End No Modify_Substrate->Analyze

Caption: A logical workflow for troubleshooting poor regioselectivity.

How to avoid tar formation in classical quinoline synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for classical quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for avoiding tar formation in Skraup, Doebner-von Miller, Combes, and Friedländer quinoline syntheses.

Troubleshooting Guides & FAQs

This section addresses specific issues related to tar formation in each of the classical quinoline synthesis methods.

Skraup Synthesis

Q1: My Skraup reaction is highly exothermic and produces a significant amount of black, intractable tar. How can I control the reaction and minimize tar formation?

A1: The Skraup synthesis is notoriously vigorous due to the use of concentrated sulfuric acid and an oxidizing agent at high temperatures. [17] Tar formation is primarily due to the polymerization of acrolein, which is formed from the dehydration of glycerol. [23] To mitigate this, several strategies can be employed:

  • Use of a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) is crucial. Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period, thus preventing the reaction from becoming too violent and reducing charring. [17]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. Concentrated sulfuric acid should be added slowly with efficient cooling and stirring to manage the initial exotherm.

  • Gradual Heating: The reaction mixture should be heated gently to initiate the reaction. Once the exothermic reaction begins, the external heat source should be removed. The heat generated by the reaction itself should be sufficient to maintain reflux for a period. Heat should only be reapplied after the initial vigorous phase has subsided.

Q2: What is the impact of the oxidizing agent on tar formation and yield in the Skraup synthesis?

A2: The choice of oxidizing agent can significantly influence the reaction's vigor and the final yield. While nitrobenzene is commonly used, it can contribute to a violent reaction. Arsenic acid is known to result in a less violent reaction, though it is more toxic. Milder oxidizing agents can be explored to reduce the overall reaction intensity and subsequent tar formation. [4]

Doebner-von Miller Synthesis

Q3: I am experiencing significant polymer and tar formation in my Doebner-von Miller reaction, leading to low yields. What is the primary cause and how can I prevent it?

A3: The Doebner-von Miller reaction is prone to the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material, which is a major cause of tar formation and low yields. [22] The most effective method to circumvent this is the use of a biphasic solvent system.

  • Biphasic Solvent System: By sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene), its contact with the strong acid in the aqueous phase is limited, drastically reducing polymerization. The reaction then proceeds at the interface of the two phases. [22]

  • Slow Addition of Carbonyl Compound: A slow, dropwise addition of the α,β-unsaturated carbonyl compound to the heated reaction mixture helps to maintain a low concentration of the carbonyl compound at any given time, further minimizing self-polymerization.

Combes Quinoline Synthesis

Q4: My Combes synthesis is giving low yields and a dark, tarry residue. How can I optimize this reaction to avoid byproducts?

A4: The Combes synthesis involves the acid-catalyzed cyclization of a β-amino enone intermediate. [18] The strong acidic conditions required for cyclodehydration can lead to side reactions and tar formation.

  • Choice of Acid Catalyst: The strength and type of acid catalyst are critical. While concentrated sulfuric acid is often used, other catalysts like polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (to form a polyphosphoric ester) can be more effective and lead to cleaner reactions with higher yields. [3]

  • Temperature Control: Careful control of the reaction temperature during the cyclization step is important. Excessive heat can promote the degradation of starting materials and intermediates, leading to tar. It is advisable to heat the reaction mixture gradually and maintain the optimal temperature for the specific substrates being used.

Friedländer Synthesis

Q5: I am observing the formation of byproducts and a decrease in yield in my Friedländer synthesis. What is the likely side reaction and how can I avoid it?

A5: A common side reaction in the Friedländer synthesis, particularly under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant. [1] Under acidic conditions, the harshness of the catalyst can also lead to degradation and tarring.

  • Use of an Imine Analog: To prevent the self-condensation of the ketone, an imine analog of the o-aminoaryl aldehyde or ketone can be used. This protects the carbonyl group from undergoing aldol-type side reactions. [1]

  • Milder Reaction Conditions: Employing milder catalysts can allow the reaction to proceed at lower temperatures, minimizing side reactions. For instance, various Lewis acids and solid-supported catalysts have been shown to effectively promote the Friedländer synthesis under less harsh conditions. [9] The use of microwave irradiation in conjunction with a catalyst like acetic acid has also been reported to give excellent yields in a very short reaction time. [25]

Data Presentation

The following tables summarize the impact of different strategies on the yield of quinoline synthesis, demonstrating the effectiveness of methods to reduce tar formation.

Skraup Synthesis Modification Reported Yield (%) Reference
Aniline + GlycerolStandard ConditionsLow (often not specified due to variability)[1]
Aniline + GlycerolWith Ferrous Sulfate Moderator84-91[2]
Doebner-von Miller Synthesis Modification Reported Yield (%) Reference
Aniline + CrotonaldehydeHomogeneous (single phase)Prone to low yields due to polymerization[3]
Aniline + CrotonaldehydeBiphasic (water/toluene)Significantly improved yields[4]
Combes Synthesis Modification Reported Yield (%) Reference
Aniline + AcetylacetoneConcentrated Sulfuric AcidSubstrate-dependent, can be moderate to good[5]
Substituted Aniline + Trifluoromethyl-β-diketonePolyphosphoric Ester (PPE)Improved yields and regioselectivity[6]
Friedländer Synthesis Modification Reported Yield (%) Reference
2-Aminobenzophenone + KetoneTraditional (harsh conditions)Can be low, especially on a larger scale[7]
2-Aminobenzophenone + KetoneMicrowave, Acetic AcidExcellent yields (e.g., 94%) in minutes[8]
o-Nitroarylcarbaldehydes + KetonesOne-pot reduction and condensationGood to excellent (58-100%)[9]

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is adapted from a standard procedure known to control the reaction's exothermicity.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add aniline, glycerol, and nitrobenzene.

  • Slowly and with efficient stirring, add ferrous sulfate heptahydrate.

  • With continued stirring and external cooling (ice bath), slowly add concentrated sulfuric acid to the mixture.

  • Once the addition is complete, gently heat the mixture. The reaction will become exothermic and start to boil. Remove the external heat source and allow the reaction to reflux under its own heat.

  • After the initial vigorous reaction subsides (typically 30-60 minutes), reapply heat and maintain a gentle reflux for an additional 3 hours. [2]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a large volume of water and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Isolate the quinoline from the tarry residue by steam distillation. The quinoline will co-distill with water.

  • Separate the quinoline from the distillate via extraction with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Further purification can be achieved by vacuum distillation.

Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline in a Biphasic System

This protocol is designed to minimize the polymerization of the α,β-unsaturated aldehyde.

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, mechanical stirrer, and a dropping funnel, combine aniline and concentrated hydrochloric acid in water.

  • Heat the mixture to reflux with vigorous stirring.

  • Dissolve crotonaldehyde in toluene and place it in the dropping funnel.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • After the addition is complete, continue refluxing for an additional 4-6 hours.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution.

  • Separate the organic layer and extract the aqueous layer with toluene or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2-methylquinoline by vacuum distillation.

Protocol 3: Combes Synthesis of 2,4-Dimethylquinoline using an Optimized Acid Catalyst

This protocol utilizes a strong acid catalyst for efficient cyclization.

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

Procedure:

  • In a round-bottom flask, mix aniline and acetylacetone.

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid or PPA with constant stirring.

  • After the addition is complete, allow the mixture to stand at room temperature for 1-2 hours.

  • Gently heat the mixture on a water bath at 100°C for 15-20 minutes to complete the cyclization. [7]

  • Carefully pour the hot reaction mixture onto crushed ice.

  • Neutralize the mixture with a concentrated ammonium hydroxide or sodium hydroxide solution.

  • The product may precipitate as a solid. Collect the precipitate by filtration and wash it with water.

  • If the product is an oil, extract it with a suitable organic solvent.

  • Recrystallize the solid product from a suitable solvent (e.g., ethanol) or purify the oil by vacuum distillation.

Protocol 4: Friedländer Synthesis of a Substituted Quinoline using an Imine Intermediate

This protocol is a conceptual outline for avoiding aldol side reactions. The specific imine and subsequent reaction conditions will depend on the target quinoline.

Materials:

  • A pre-formed imine of a 2-aminoaryl ketone

  • A ketone with an α-methylene group

  • A suitable catalyst (acidic or basic, depending on the substrate)

  • An appropriate solvent

Procedure:

  • Imine Formation (Separate Step): React the 2-aminoaryl ketone with a primary amine (e.g., benzylamine) under conditions that favor imine formation (e.g., azeotropic removal of water). Isolate and purify the imine.

  • Condensation and Cyclization: In a round-bottom flask, dissolve the purified imine and the ketone with an α-methylene group in a suitable solvent.

  • Add the appropriate catalyst (e.g., a Lewis acid like ZnCl₂ or a base like KOH).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and perform an appropriate workup. This may involve quenching the reaction with water, neutralizing the catalyst, and extracting the product with an organic solvent.

  • The workup will also involve the hydrolysis of the imine protecting group to reveal the quinoline nitrogen.

  • Purify the crude product by column chromatography, recrystallization, or distillation.

Visualizations

The following diagrams illustrate the key reaction pathways and the point at which tar formation typically occurs in classical quinoline syntheses.

Skraup_Synthesis cluster_main Skraup Synthesis Pathway cluster_tar Tar Formation Aniline + Glycerol Aniline + Glycerol Acrolein Acrolein Aniline + Glycerol->Acrolein H₂SO₄, Δ Michael Adduct Michael Adduct Acrolein->Michael Adduct Aniline addition Tar Tar Acrolein->Tar Polymerization Dihydroquinoline Dihydroquinoline Michael Adduct->Dihydroquinoline Cyclization, Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Doebner_von_Miller_Synthesis cluster_main Doebner-von Miller Pathway cluster_tar Tar Formation Aniline + α,β-Unsaturated Carbonyl Aniline + α,β-Unsaturated Carbonyl Michael Adduct Michael Adduct Aniline + α,β-Unsaturated Carbonyl->Michael Adduct Acid Catalyst Tar/Polymer Tar/Polymer Aniline + α,β-Unsaturated Carbonyl->Tar/Polymer Self-Polymerization Dihydroquinoline Dihydroquinoline Michael Adduct->Dihydroquinoline Cyclization, Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation Combes_Synthesis cluster_main Combes Synthesis Pathway cluster_tar Tar Formation Aniline + β-Diketone Aniline + β-Diketone Enamine Intermediate Enamine Intermediate Aniline + β-Diketone->Enamine Intermediate Condensation Cyclized Intermediate Cyclized Intermediate Enamine Intermediate->Cyclized Intermediate Acid-catalyzed Cyclization Tar Tar Enamine Intermediate->Tar Degradation/Polymerization Quinoline Quinoline Cyclized Intermediate->Quinoline Dehydration Friedlander_Synthesis cluster_main Friedländer Synthesis Pathway cluster_side Side Reaction 2-Aminoaryl Ketone + α-Methylene Ketone 2-Aminoaryl Ketone + α-Methylene Ketone Aldol/Schiff Base Adduct Aldol/Schiff Base Adduct 2-Aminoaryl Ketone + α-Methylene Ketone->Aldol/Schiff Base Adduct Condensation Aldol Self-Condensation Product Aldol Self-Condensation Product 2-Aminoaryl Ketone + α-Methylene Ketone->Aldol Self-Condensation Product Base-catalyzed Cyclized Intermediate Cyclized Intermediate Aldol/Schiff Base Adduct->Cyclized Intermediate Intramolecular Condensation Quinoline Quinoline Cyclized Intermediate->Quinoline Dehydration

References

Technical Support Center: Managing Exothermic Reactions in Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Skraup synthesis of quinolines. The notoriously exothermic nature of this reaction requires careful management to ensure safety, control, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What makes the Skraup synthesis of quinolines so exothermic?

The high exothermicity of the Skraup synthesis is due to a combination of highly energetic reaction steps. The initial dehydration of glycerol to acrolein using concentrated sulfuric acid is a strongly exothermic process. Subsequently, the Michael addition of the aniline to the newly formed acrolein, followed by cyclization and oxidation, all contribute to the significant release of heat.[1] Without proper control, this can lead to a violent, runaway reaction.[1]

Q2: What are the primary methods for controlling the exothermic reaction?

The key strategies for managing the exotherm in a Skraup synthesis are:

  • Use of a Moderator: Adding a moderating agent to the reaction mixture is the most common approach.

  • Controlled Reagent Addition: The sequence and rate at which reagents are added are critical for preventing a sudden, violent onset of the reaction.

  • Gradual Heating: The reaction should be initiated with gentle heating, and in many cases, the external heat source can be removed once the exothermic phase begins.

  • Efficient Cooling: Having a cooling bath (e.g., an ice-water bath) readily available is a crucial safety measure.

Q3: What are the most commonly used moderators and how do they work?

Ferrous sulfate (FeSO₄) is the most frequently used moderator.[1] It is believed to function as an oxygen carrier, which helps to control the rate of the oxidation step.[1] By slowing down the oxidation, the overall reaction rate is moderated, preventing a rapid and violent release of energy.[1] Boric acid is another commonly cited moderator that can make the reaction less violent.[2]

Q4: Does the choice of oxidizing agent affect the reaction's exothermicity?

Yes, the choice of oxidizing agent has a significant impact. While nitrobenzene is a common choice, it is associated with a particularly vigorous reaction.[2][3] Arsenic acid is often cited as a better alternative as it results in a less violent reaction.[3][4]

Q5: What are the signs of a potential runaway reaction?

A runaway reaction is characterized by a rapid and uncontrolled increase in temperature and pressure. Visual cues include a sudden, violent boiling of the reaction mixture and the potential for material to be ejected from the reaction vessel. It is imperative to have safety measures in place, such as a blast shield, and to be prepared to cool the reaction immediately if these signs are observed.

Troubleshooting Guide

Problem 1: The reaction is extremely vigorous and difficult to control.

  • Question: My Skraup synthesis reaction is proceeding too violently. What immediate actions should I take, and how can I prevent this in the future?

  • Answer:

    • Immediate Actions: If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly reduce the temperature. Ensure proper venting is in place to manage any sudden pressure increase.

    • Preventative Measures:

      • Ensure a Moderator is Used: The addition of ferrous sulfate (FeSO₄) is crucial for taming the reaction's exothermicity.[1]

      • Verify the Order of Reagent Addition: The correct order of addition is critical. Typically, the aniline, glycerol, and ferrous sulfate are mixed before the slow and careful addition of concentrated sulfuric acid with cooling.[1]

      • Implement Gradual Heating: Begin by heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the external heat source. The reaction's own exotherm should be sufficient to maintain reflux for a period.[2]

Problem 2: Significant tar formation is observed, complicating purification.

  • Question: My reaction mixture has turned into a thick, black tar, making it difficult to isolate the quinoline product. What causes this and how can I minimize it?

  • Answer: Tar formation is a common side reaction in the Skraup synthesis, often resulting from the harsh acidic and high-temperature conditions which can cause polymerization of reactants and intermediates. To minimize tarring:

    • Use a Moderator: Ferrous sulfate not only controls the exotherm but also helps to reduce charring.

    • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.

    • Purification Strategy: The crude product is often a tarry residue. Purification is commonly achieved through steam distillation, which effectively separates the volatile quinoline derivative from the non-volatile tar.

Problem 3: The yield of the desired quinoline product is consistently low.

  • Question: I am following the protocol, but my yields are much lower than expected. What are the likely reasons and how can I improve them?

  • Answer: Low yields in a Skraup synthesis can be attributed to several factors:

    • Incomplete Reaction: Ensure that the reaction is heated for a sufficient duration. After the initial exothermic phase subsides, a prolonged period of reflux is often necessary to drive the reaction to completion.

    • Substituent Effects: The nature of the substituents on the aniline ring can greatly influence reactivity. Electron-donating groups generally favor the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring more forcing conditions and potentially leading to lower yields.[5]

    • Losses During Workup: The purification process, especially when dealing with tarry mixtures, can be a significant source of product loss. Ensure efficient extraction of the quinoline product from the reaction mixture.

Data Presentation

Table 1: Comparison of Common Moderators and Oxidizing Agents in Skraup Synthesis

ComponentAgentRoleEffect on Exothermicity
Moderator Ferrous Sulfate (FeSO₄)Oxygen carrier, controls oxidation rateSignificantly reduces reaction violence[1]
Boric Acid (H₃BO₃)ModeratorMakes the reaction less violent[2]
Oxidizing Agent NitrobenzeneOxidant and solventLeads to a very vigorous reaction[2][3]
Arsenic Acid (H₃AsO₄)OxidantResults in a less violent reaction[3][4]

Table 2: Representative Reactant Ratios from a Standard Skraup Synthesis Protocol

ReactantMolar Ratio (approximate)Role
Aniline1.0Aromatic amine precursor
Glycerol2.4 - 4.1Source of the three-carbon unit for the quinoline ring
Nitrobenzene0.5 - 0.6Oxidizing agent
Sulfuric Acid2.0Dehydrating agent and catalyst
Ferrous Sulfatecatalytic amount (~0.12)Moderator

Data compiled from various standard protocols. Ratios may vary depending on the specific substrate and desired product.

Experimental Protocols

Detailed Methodology for Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (for workup)

  • Steam distillation apparatus

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline, glycerol, and ferrous sulfate heptahydrate.

  • Acid Addition: With constant and efficient stirring, slowly and cautiously add concentrated sulfuric acid to the mixture. This addition is exothermic, and cooling in an ice bath may be necessary to control the temperature.

  • Initiation of Reaction: Gently heat the mixture to initiate the reaction. Once the reaction begins to boil vigorously, immediately remove the external heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.

  • Completion of Reaction: After the initial vigorous reaction has subsided, apply external heat to maintain a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.

  • Workup - Steam Distillation: Allow the reaction mixture to cool. Carefully make the solution strongly alkaline by adding a concentrated solution of sodium hydroxide. Set up for steam distillation and distill the quinoline from the tarry residue.

  • Purification: The quinoline will be present in the distillate. It can be separated and further purified by extraction with a suitable organic solvent, followed by drying and removal of the solvent. Final purification can be achieved by vacuum distillation.

Mandatory Visualization

ExothermicReactionPathway Aniline Aniline MichaelAdd Michael Addition Aniline->MichaelAdd Glycerol Glycerol Acrolein Acrolein Formation (Highly Exothermic) Glycerol->Acrolein Dehydration H2SO4 Conc. H₂SO₄ H2SO4->Acrolein Acrolein->MichaelAdd Cyclization Cyclization MichaelAdd->Cyclization Oxidation Oxidation Cyclization->Oxidation Quinoline Quinoline Oxidation->Quinoline Moderator Moderator (e.g., FeSO₄) Moderator->Oxidation Controls Rate TroubleshootingWorkflow Start Start Skraup Synthesis Violent Is the reaction excessively violent? Start->Violent Cool Immediately cool in an ice bath Violent->Cool Yes Continue Continue monitoring Violent->Continue No CheckModerator Check for moderator (e.g., FeSO₄) Cool->CheckModerator CheckOrder Verify correct order of reagent addition CheckModerator->CheckOrder ControlHeat Ensure gradual heating and remove external heat during exotherm CheckOrder->ControlHeat Tar Is there significant tar formation? Continue->Tar OptimizeTemp Optimize temperature to avoid overheating Tar->OptimizeTemp Yes LowYield Is the yield low? Tar->LowYield No SteamDistill Use steam distillation for purification OptimizeTemp->SteamDistill CheckTime Ensure sufficient reflux time LowYield->CheckTime Yes End Synthesis Complete LowYield->End No ConsiderSubstituents Consider electronic effects of aniline substituents CheckTime->ConsiderSubstituents

References

Optimizing solvent choice for thermal cyclization in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of thermal cyclization in quinoline synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly in optimizing solvent choice to improve reaction yields and minimize side products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues users might encounter during their quinoline synthesis experiments, with a focus on the thermal cyclization step.

General Issues

???+ question "Q1: My thermal cyclization reaction is resulting in a low yield or failing completely. What are the common causes?"

???+ question "Q2: I am observing significant tar formation in my reaction. How can I minimize it?"

Reaction-Specific Issues

???+ question "Q3: In my Conrad-Limpach synthesis, what is the primary side reaction and how can I control it?"

???+ question "Q4: My Doebner-von Miller reaction is giving a low yield due to polymerization. What can I do?"

???+ question "Q5: How do I choose the best solvent for the Conrad-Limpach thermal cyclization?"

Data Presentation: Solvent Effects

The choice of solvent significantly impacts the yield of the thermal cyclization step. Below is a summary of data from studies on the Conrad-Limpach synthesis.

Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative in Conrad-Limpach Synthesis

Solvent Boiling Point (°C) Yield (%) Reference
Methyl Benzoate 199 25 [1]
Ethyl Benzoate 212 35 [1]
1,2,4-Trichlorobenzene 214 ~65 [1]
n-Propyl Benzoate 231 51 [1]
n-Butyl Benzoate 250 58 [1]
Dowtherm A 257 65 [1]
iso-Butyl Benzoate 241 66 [1]
2,6-di-tert-butylphenol 265 65 [1]

| Mineral Oil | >300 | up to 95% |[2] |

Note: Yields are illustrative and can vary depending on the specific substrates and reaction conditions.[3]

Experimental Protocols

Detailed methodologies for key thermal cyclization reactions are provided below.

Protocol 1: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline

This protocol involves two main stages: the initial condensation to form the enamine intermediate, followed by the high-temperature cyclization.

  • Intermediate Formation:

    • In a round-bottom flask, combine the aniline (1.0 equiv) and the β-ketoester (1.0 equiv).

    • Stir the mixture at a moderate temperature (e.g., 100-130°C) for 1-2 hours. The reaction is often exothermic.[3]

    • Remove the water and alcohol byproduct under reduced pressure to isolate the crude β-aminoacrylate intermediate.[3]

  • Thermal Cyclization:

    • Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene).[3]

    • Heat the mixture to approximately 250°C with vigorous stirring, preferably under an inert atmosphere (e.g., nitrogen or argon).[3][4]

    • Maintain this temperature for 30-60 minutes. The evolution of ethanol can be observed as the reaction proceeds.[5]

    • Monitor the reaction by Thin Layer Chromatography (TLC) if feasible.[3]

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature. The product often precipitates upon cooling.[3][4]

    • Dilute the mixture with a hydrocarbon solvent (e.g., hexanes or toluene) to further precipitate the product and dissolve the high-boiling reaction solvent.[3]

    • Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain the crude 4-hydroxyquinoline.[3]

    • Further purification can be achieved by recrystallization from a suitable solvent.[4]

Protocol 2: Moderated Skraup Synthesis of Quinoline

This protocol includes a moderating agent to control the highly exothermic reaction.

  • Reaction Setup:

    • In a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer in a fume hood, combine the aniline derivative (1.0 equiv) and anhydrous glycerol (approx. 3 equiv).[6]

    • Add a moderating agent, such as ferrous sulfate (FeSO₄), to the mixture.[6][7]

    • Stir the mixture to ensure it is homogeneous.

  • Acid and Oxidant Addition:

    • While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid.[6]

    • Add an oxidizing agent, such as nitrobenzene or arsenic pentoxide, portion-wise to the mixture.[5]

  • Reaction:

    • Carefully heat the reaction mixture to initiate the reaction. The reaction is highly exothermic and may require cooling to control the temperature.[7][5]

    • Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[5]

  • Work-up and Purification:

    • Cool the reaction mixture and carefully pour it onto crushed ice or into a large volume of cold water.[7][5]

    • Neutralize the acidic solution with a strong base (e.g., concentrated sodium hydroxide) until it is strongly alkaline to liberate the quinoline base.[6][5]

    • The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from non-volatile tar.[6][8]

    • Extract the distillate with an organic solvent (e.g., toluene), dry the organic layer, and purify further by distillation under reduced pressure.[6]

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing quinoline synthesis.

G General Troubleshooting Workflow for Low Yield in Thermal Cyclization start Low Yield or No Product check_temp Is Reaction Temperature Optimal (>250°C)? start->check_temp check_solvent Is a High-Boiling Inert Solvent Used? check_temp->check_solvent Yes increase_temp Increase Temperature (e.g., to 250-260°C) check_temp->increase_temp No check_heat Is Heat Transfer Efficient? check_solvent->check_heat Yes change_solvent Switch to High-Boiling Solvent (e.g., Mineral Oil, Dowtherm A) check_solvent->change_solvent No check_reagents Are Reagents Pure & Anhydrous? check_heat->check_reagents Yes improve_stirring Improve Stirring/ Use Mechanical Stirrer check_heat->improve_stirring No dry_reagents Use Anhydrous Reagents/Solvents check_reagents->dry_reagents No end Optimized Yield check_reagents->end Yes increase_temp->check_solvent change_solvent->check_heat improve_stirring->check_reagents dry_reagents->end

Caption: A troubleshooting workflow for addressing low yields in thermal cyclization.

G Solvent Selection Logic for Thermal Cyclization start Select Solvent for Thermal Cyclization req_temp Required Reaction Temperature > 250°C? start->req_temp high_boil High-Boiling Point Solvents (b.p. > 250°C) req_temp->high_boil Yes low_boil Standard Solvents (e.g., Toluene, Ethanol) Likely Unsuitable req_temp->low_boil No solvent_props Consider Other Properties high_boil->solvent_props prop_inert Inertness solvent_props->prop_inert prop_cost Cost & Availability solvent_props->prop_cost prop_removal Ease of Removal solvent_props->prop_removal options Potential Solvent Choices prop_inert->options prop_cost->options prop_removal->options opt1 Mineral Oil (High Yield, Difficult Removal) options->opt1 opt2 Diphenyl Ether / Dowtherm A (High Yield, High Cost) options->opt2 opt3 1,2,4-Trichlorobenzene (Good Yield, Lower Cost) options->opt3

Caption: Decision logic for selecting an optimal high-temperature solvent.

References

Validation & Comparative

A Comparative Guide to the 1H NMR Analysis of 2,4-Dichloro-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides a detailed analysis of the 1H NMR spectrum of 2,4-dichloro-3-phenylquinoline and compares it with other relevant quinoline derivatives. The data presented herein is compiled from spectral databases and literature precedents for structurally similar compounds to provide a representative analysis.

Comparative 1H NMR Data of Substituted Quinolines

The following table summarizes the expected 1H NMR spectral data for this compound and compares it with experimentally determined data for 2-phenylquinoline and 6-chloro-2-p-tolylquinoline. This comparison highlights how different substitution patterns on the quinoline ring influence the chemical shifts and coupling constants of the protons.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-5~ 8.25d~ 8.5
H-6~ 7.65t~ 7.5
H-7~ 7.80t~ 7.8
H-8~ 8.05d~ 8.0
Phenyl (o, m, p)~ 7.40 - 7.60m-
2-Phenylquinoline [1]H-37.87d8.8
H-48.17d8.8
H-57.82d8.4
H-67.46m-
H-77.72m-
H-88.21m-
Phenyl (o, m, p)7.53, 8.16m-
6-Chloro-2-p-tolylquinoline [1]H-37.88d8.8
H-48.11d9.6
H-57.79s-
H-77.64d8.8
H-88.11d9.6
Tolyl (o, m)7.33, 8.05d, d8.0, 8.4
Tolyl-CH32.43s-

Note: The data for this compound is a plausible prediction based on the analysis of substituted quinolines. Actual experimental values may vary slightly.

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-25 mg of the solid compound into a clean, dry vial.[2][3][4]

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is fully soluble.[2][4]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[4][5]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[3][4] To remove any particulate matter, a small plug of glass wool can be placed in the pipette.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample's identification.

2. NMR Data Acquisition:

  • Instrumentation: The data is typically acquired on a 400 MHz or higher field NMR spectrometer.[7]

  • Shimming: The magnetic field homogeneity is optimized by shimming on the deuterium lock signal of the solvent.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment is used.

    • Spectral Width: Typically set to encompass a chemical shift range of 0-12 ppm.[6]

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between pulses is standard.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

Visualizing the Analysis

To better understand the workflow and the molecular structure, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent (~0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate Peaks reference->integrate assign Assign Signals integrate->assign

Caption: Experimental workflow for 1H NMR analysis.

Caption: Structure of this compound with proton environments.

References

A Researcher's Guide to Identifying Functional Groups in Quinoline Derivatives using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Fourier-transform infrared (FTIR) spectroscopy is an indispensable tool for the structural elucidation of quinoline derivatives. This guide provides a comprehensive comparison of FTIR spectroscopy for identifying key functional groups in this important class of heterocyclic compounds, supported by experimental data and detailed protocols.

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science. The precise identification of their functional groups is critical for understanding their biological activity, chemical reactivity, and physical properties. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose by probing the vibrational modes of molecules.

Comparative Analysis of FTIR Absorption Frequencies

The infrared spectrum of a quinoline derivative is a unique fingerprint, with specific absorption bands corresponding to the vibrations of its constituent functional groups. The table below summarizes the characteristic FTIR absorption frequencies for common functional groups found in quinoline derivatives, compiled from various spectroscopic studies.[1][2][3][4][5]

Functional GroupType of VibrationCharacteristic Absorption Range (cm⁻¹)Notes and Potential Overlaps
Quinoline Ring C-H stretch (aromatic)3100 - 3000Can be weak. Appears at higher frequency than aliphatic C-H stretch.[3]
C=C & C=N stretch1625 - 1430A series of sharp bands characteristic of the aromatic rings.[5]
C-H in-plane bend1300 - 1000
C-H out-of-plane bend900 - 650The pattern of these bands can sometimes indicate the substitution pattern on the rings.[6]
-OH (Hydroxy) O-H stretch (H-bonded)3500 - 3200 (broad)A very prominent and broad peak. For 8-hydroxyquinoline, this is observed around 3160 cm⁻¹.[5]
C-O stretch1260 - 1000 (strong)
-NH₂ (Amino) N-H stretch3500 - 3300 (two bands)Two distinct sharp peaks for a primary amine.
N-H bend (scissoring)1650 - 1580
-C=O (Carbonyl) C=O stretch (ketone/aldehyde)1725 - 1665Position is sensitive to conjugation and substituents. For 5,8-quinolinediones, C=O vibrations are key for distinguishing isomers.[1]
C=O stretch (amide)1680 - 1630
-OCH₃ (Methoxy) C-H stretch (in -CH₃)2950 - 2850
C-O stretch (asymmetric)1275 - 1200
C-O stretch (symmetric)~1040
-NO₂ (Nitro) N=O asymmetric stretch1550 - 1500
N=O symmetric stretch1385 - 1345
-Cl (Chloro) C-Cl stretch785 - 540Can be difficult to assign due to its presence in the fingerprint region.[1]
-N₃ (Azido) N≡N stretch (asymmetric)~2100 (very strong, sharp)A highly characteristic and easily identifiable band. For 4-azido-7-chloroquinoline, this appears around 1300 cm⁻¹.[2]

Experimental Protocols

Accurate and reproducible FTIR data is contingent on proper sample preparation and instrument operation. Below are detailed methodologies for common FTIR analysis techniques.

Sample Preparation

1. KBr Pellet Method (for solid samples)

  • Grinding: Finely grind approximately 1-2 mg of the solid quinoline derivative using an agate mortar and pestle.

  • Mixing: Add about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the ground sample and mix thoroughly. KBr is transparent in the mid-IR range.

  • Pelletizing: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

2. Attenuated Total Reflectance (ATR) (for solid and liquid samples)

  • Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent-moistened, non-abrasive cloth (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid quinoline derivative directly onto the ATR crystal.

  • Pressure Application: For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Analysis: Collect the FTIR spectrum.

3. Liquid Cell Method (for liquid samples or solutions)

  • Cell Assembly: Assemble a liquid cell with IR-transparent windows (e.g., NaCl or KBr).

  • Sample Loading: Introduce a few drops of the neat liquid sample or a concentrated solution of the quinoline derivative in a suitable solvent (e.g., chloroform or dichloromethane) into the cell using a syringe. Ensure no air bubbles are trapped.

  • Analysis: Place the filled liquid cell in the sample holder of the spectrometer and acquire the spectrum. If using a solvent, a spectrum of the pure solvent should be taken as a background and subtracted from the sample spectrum.

FTIR Spectrometer Operation
  • Instrument Purging: Purge the spectrometer with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

  • Background Collection: Always collect a background spectrum before running the sample. The background should be collected under the same conditions as the sample spectrum.

  • Data Acquisition: Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is sufficient for most routine analyses. The data is collected over the mid-IR range, typically 4000 to 400 cm⁻¹.

  • Data Processing: The collected data is Fourier-transformed to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

Logical Workflow for Functional Group Identification

The following diagram illustrates a systematic workflow for identifying functional groups in an unknown quinoline derivative using FTIR spectroscopy.

FTIR_Workflow FTIR Analysis Workflow for Quinoline Derivatives Sample Quinoline Derivative Sample Prep Select Preparation Method (KBr, ATR, Liquid Cell) Sample->Prep Background Record Background Spectrum Prep->Background SampleSpec Record Sample Spectrum Background->SampleSpec Process Process Spectrum (Baseline Correction, Normalization) SampleSpec->Process HighFreq Analyze High Frequency Region (4000-2500 cm⁻¹) -OH, -NH, C-H Process->HighFreq DoubleBond Analyze Double Bond Region (2500-1500 cm⁻¹) -C=O, -C=N, -C=C, -NO₂ HighFreq->DoubleBond Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) -C-O, -C-N, C-Cl DoubleBond->Fingerprint Compare Compare with Reference Spectra & Correlation Tables Fingerprint->Compare Identify Identify Functional Groups Compare->Identify

Caption: Workflow for identifying functional groups in quinoline derivatives using FTIR.

By following this structured approach and utilizing the comparative data provided, researchers can confidently employ FTIR spectroscopy for the accurate and efficient characterization of quinoline derivatives, accelerating research and development in their respective fields.

References

A Comparative Guide to the Reactivity of 2,4-Dichloro-3-phenylquinoline and 2,6-dichloro-4-phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two important building blocks in medicinal chemistry and organic synthesis: 2,4-dichloro-3-phenylquinoline and 2,6-dichloro-4-phenylquinoline. Understanding the distinct reactivity profiles of these isomers is crucial for designing efficient synthetic routes to complex molecular targets. This document summarizes key differences in their susceptibility to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, supported by available experimental data and established chemical principles.

Executive Summary

The reactivity of the chloro-substituents on the quinoline scaffold is significantly influenced by their position relative to the heterocyclic nitrogen and the phenyl group. In This compound , the chlorine atom at the C2 position is generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, due to the electronic influence of the adjacent nitrogen atom. Conversely, the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr). For 2,6-dichloro-4-phenylquinoline , the C2-chloro substituent is markedly more reactive towards nucleophiles than the C6-chloro group, which is located on the carbocyclic ring and is therefore less activated. This differential reactivity allows for selective functionalization of each isomer.

Data Presentation: Comparative Reactivity

The following tables summarize the observed and expected reactivity for the two compounds in key chemical transformations. Direct quantitative comparisons under identical conditions are limited in the literature; therefore, the data is compiled from studies on the title compounds or closely related analogs to provide a representative comparison.

Table 1: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

CompoundPositionRelative ReactivityTypical NucleophilesRepresentative YieldReference Conditions
This compound C4 > C2HighAmines, AlkoxidesGood to Excellent (at C4)Varies with nucleophile; often requires elevated temperatures.
2,6-Dichloro-4-phenylquinoline C2 >> C6Very High (at C2)Hydrazine, AminesHigh (at C2)Refluxing hydrazine hydrate for selective C2 substitution.[1]

Table 2: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

CompoundPositionRelative ReactivityTypical Coupling PartnersRepresentative YieldReference Conditions
This compound C2 > C4High (at C2)Arylboronic acids, Terminal alkynesGood to Excellent (at C2)Pd(PPh₃)₄ or other Pd(0) catalysts, base, 80-100 °C.[1][2]
2,6-Dichloro-4-phenylquinoline C2 > C6Moderate to Good (at C2)Arylboronic acidsModerate to GoodStandard Suzuki or Buchwald-Hartwig conditions.

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are based on published procedures for the title compounds or their close analogs and can be adapted for specific research needs.

Protocol 1: Selective Nucleophilic Aromatic Substitution at the C2 Position of 2,6-dichloro-4-phenylquinoline

This protocol describes the selective reaction of 2,6-dichloro-4-phenylquinoline with hydrazine, a key step in the synthesis of alprazolam.[1]

Materials:

  • 2,6-dichloro-4-phenylquinoline

  • Hydrazine hydrate

  • Xylene (or other suitable high-boiling solvent)

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichloro-4-phenylquinoline (1.0 eq) in xylene.

  • Add hydrazine hydrate (excess, e.g., 10 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for a specified time (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 6-chloro-2-hydrazino-4-phenylquinoline, will precipitate. Collect the solid by filtration.

  • Wash the solid with a cold, non-polar solvent (e.g., hexane) to remove residual xylene.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Regioselective Suzuki Coupling at the C2 Position of 2,4-dichloroquinoline

This protocol is adapted from studies on 2,4-dichloroquinoline and is expected to be applicable to this compound for selective C2 arylation.[1][2]

Materials:

  • This compound (or 2,4-dichloroquinoline)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard reaction glassware for cross-coupling

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-12 hours), monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the 2-aryl-4-chloro-3-phenylquinoline.

Mandatory Visualization

Reactivity Comparison and Synthetic Workflow

G cluster_0 This compound cluster_1 2,6-dichloro-4-phenylquinoline 2,4-DCPQ 2,4-DCPQ Pd_Coupling Suzuki/Sonogashira (C2 > C4) 2,4-DCPQ->Pd_Coupling Pd(0), Base SNAr_1 SNAr (C4 > C2) 2,4-DCPQ->SNAr_1 Nucleophile Product_Pd 2-Aryl/Alkynyl-4-chloro- 3-phenylquinoline Pd_Coupling->Product_Pd Product_SNAr_1 4-Amino/Alkoxy-2-chloro- 3-phenylquinoline SNAr_1->Product_SNAr_1 2,6-DCPQ 2,6-DCPQ SNAr_2 SNAr (C2 >> C6) 2,6-DCPQ->SNAr_2 Nucleophile Pd_Coupling_2 Suzuki/Buchwald-Hartwig (C2 > C6) 2,6-DCPQ->Pd_Coupling_2 Pd(0), Base Product_SNAr_2 2-Amino/Hydrazino-6-chloro- 4-phenylquinoline SNAr_2->Product_SNAr_2 Product_Pd_2 2-Aryl/Amino-6-chloro- 4-phenylquinoline Pd_Coupling_2->Product_Pd_2

Caption: Comparative reaction pathways for the two dichloro-phenylquinoline isomers.

Logical Relationship of Regioselectivity in 2,4-Dichloroquinolines

G Start 2,4-Dichloroquinoline Derivative Decision Reaction Type? Start->Decision SNAr Nucleophilic Aromatic Substitution (SNAr) Decision->SNAr SNAr Pd_Coupling Palladium-Catalyzed Cross-Coupling Decision->Pd_Coupling Pd-catalyzed Outcome_SNAr Preferential attack at C4 SNAr->Outcome_SNAr Outcome_Pd Preferential reaction at C2 Pd_Coupling->Outcome_Pd Reason_SNAr Stabilization of Meisenheimer intermediate by resonance Outcome_SNAr->Reason_SNAr Reason_Pd Higher susceptibility of C2 to oxidative addition by Pd(0) due to proximity to N Outcome_Pd->Reason_Pd

Caption: Factors governing regioselectivity in reactions of 2,4-dichloroquinolines.

References

A Comparative Crystallographic Guide to Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic structures of three recently synthesized novel quinoline derivatives. The supporting data, derived from single-crystal X-ray diffraction studies, offers insights into the molecular geometry and packing arrangements that can influence the physicochemical and biological properties of these compounds. Detailed experimental protocols for synthesis and crystallographic analysis are also provided to aid in the replication and further investigation of these molecular scaffolds.

Crystallographic Data Comparison

The following table summarizes the key crystallographic parameters for three distinct novel quinoline derivatives, offering a clear comparison of their solid-state structures.

ParameterDerivative 1: 1-[(2-Chloro-8-methylquinolin-3-yl)methyl]pyridin-2(1H)-oneDerivative 2: 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanoneDerivative 3: 8-Chloro-2-methylquinoline
Chemical Formula C₁₆H₁₃ClN₂OC₂₈H₂₀Cl₂N₂O₂C₁₀H₈ClN
Molecular Weight 284.73487.36177.62
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/cP-1Pca2₁
Unit Cell Dimensions
a (Å)10.1513 (2)9.7396 (4)12.7961 (9)
b (Å)9.3917 (2)10.5520 (3)5.0660 (4)
c (Å)14.1430 (2)13.0108 (4)13.1181 (9)
α (°)9088.730 (3)90
β (°)90.948 (2)68.127 (4)90
γ (°)9071.105 (4)90
Volume (ų)1348.17 (4)1166.62 (8)850.38 (11)
Z 424
Temperature (K)295295173
Radiation type Mo KαMo KαMo Kα
Reflections collected 1764922437Not specified
Independent reflections 25114323Not specified
R_int 0.0330.043Not specified
Final R indices [I>2σ(I)] R = 0.040Not specifiedNot specified

Experimental Protocols

The synthesis and crystallographic analysis of these quinoline derivatives involve multi-step procedures. The following protocols are generalized representations based on established methodologies.

General Synthesis of Chloro-Substituted Quinoline Precursors

A common route to chloro-substituted quinolines involves the Vilsmeier-Haack reaction.

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) at a low temperature (typically 0-5 °C) to generate the Vilsmeier reagent.

  • Reaction with Acetanilide: A suitably substituted acetanilide is then introduced to the Vilsmeier reagent.

  • Cyclization and Hydrolysis: The reaction mixture is heated, which induces cyclization to form the 2-chloro-3-formylquinoline derivative. Subsequent hydrolysis yields the final product.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The following methods are commonly employed for quinoline derivatives:

  • Slow Evaporation:

    • Dissolution: The purified quinoline derivative is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture with hexane) to form a nearly saturated solution.

    • Filtration: The solution is filtered through a syringe filter (0.2 µm) into a clean vial to remove any particulate matter.

    • Evaporation: The vial is loosely capped to allow for the slow evaporation of the solvent over several days at a constant temperature. As the solvent evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

  • Vapor Diffusion (Hanging Drop Method):

    • Reservoir Preparation: A reservoir solution, in which the compound has low solubility, is placed in the well of a vapor diffusion plate.

    • Drop Preparation: A small volume (1-2 µL) of a concentrated solution of the quinoline derivative is mixed with an equal volume of the reservoir solution on a siliconized coverslip.

    • Sealing and Equilibration: The coverslip is inverted and sealed over the well. Vapor from the reservoir slowly diffuses into the drop, gradually increasing the concentration of the compound and inducing crystallization.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected using a single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source and a CCD or CMOS detector. The data is collected at a specific temperature, often low temperatures like 173 K to reduce thermal vibrations.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway targeted by some quinoline derivatives and a typical experimental workflow for their crystallographic analysis.

PI3K_mTOR_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P S6K S6K mTORC1->S6K P fourEBP1 4E-BP1 mTORC1->fourEBP1 P Proliferation Cell Growth & Survival S6K->Proliferation fourEBP1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Quinoline->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a novel quinoline derivative.

Xray_Workflow Synthesis Synthesis of Quinoline Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation/Vapor Diffusion) Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Analysis Structural Analysis and Comparison Structure_Solution->Analysis

Caption: Experimental workflow for the X-ray crystallographic analysis of novel quinoline derivatives.

Quinoline vs. Isoquinoline: A Comparative Guide to Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and isoquinoline, structural isomers with the chemical formula C₉H₇N, represent fundamental scaffolds in a vast array of biologically active compounds. While their core structures are similar, the seemingly minor difference in the position of the nitrogen atom leads to distinct electronic properties, metabolic fates, and ultimately, a diverse range of biological activities. This guide provides an objective comparison of the biological activities of quinoline and isoquinoline isomers, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.

Key Differences in Metabolism and Genotoxicity

A primary and critical distinction between quinoline and isoquinoline lies in their metabolic pathways and resulting genotoxicity. In biological systems, quinoline can be metabolized by cytochrome P450 enzymes to form a reactive epoxide intermediate, quinoline-5,6-epoxide. This intermediate is an electrophile that can bind to DNA, leading to the formation of DNA adducts, which are mutagenic and can initiate carcinogenesis. In contrast, the metabolism of isoquinoline does not proceed through this genotoxic epoxide pathway, rendering its metabolites generally non-genotoxic.[1][2][3][4] This fundamental difference in biotransformation is a crucial consideration in the safety assessment and development of drugs based on these scaffolds.

Comparative Biological Activities

While direct comparative studies on the parent quinoline and isoquinoline molecules are not always available, a wealth of data on their derivatives provides insights into their respective potential across various therapeutic areas.

Anticancer Activity

Both quinoline and isoquinoline derivatives have been extensively investigated for their anticancer properties.[5] They exert their effects through various mechanisms, including the modulation of key signaling pathways that control cell growth, proliferation, and apoptosis.[6]

A comparative study on a quinoline derivative and its isoquinoline counterpart revealed that the isoquinoline derivative demonstrated superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[6] This suggests that for certain biological targets, the nitrogen placement in the isoquinoline ring may be more favorable for binding and inhibition.[6]

Table 1: Anticancer Activity of Quinoline and Isoquinoline Derivatives (IC₅₀ values in µM)

Compound Type Derivative Cancer Cell Line IC₅₀ (µM) Reference
Quinoline Sulfanyl Quinoline Derivative Human Colon Carcinoma (HCT-116) 2.5 [7]
Sulfonyl Quinoline Derivative Human Breast Adenocarcinoma (MCF-7) 5.8 [7]
Isoquinoline Isoquinoline Alkaloid (Sanguinarine) Human Melanoma (A375) 0.11-0.54 µg/mL [8]

| | Isoquinoline Alkaloid (Chelerythrine) | Human Squamous Cell Carcinoma (SCC-15) | 0.14-0.46 µg/mL |[8] |

Note: The activity is highly dependent on the specific derivatives and the cell lines tested.

Antimicrobial Activity

Quinoline and isoquinoline derivatives have shown broad-spectrum antimicrobial activity against various pathogens.[9][10] The mechanism of action often involves the disruption of bacterial cell processes or inhibition of essential enzymes.

One study highlighted that 4-hydroxy-3-iodo-quinol-2-one, a quinoline derivative, exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.049 µg/mL.[11] Another study on tricyclic isoquinoline derivatives showed activity against Gram-positive pathogens, with MIC values ranging from 16 to 128 µg/mL against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium.[12]

Table 2: Antimicrobial Activity of Quinoline and Isoquinoline Derivatives (MIC values in µg/mL)

Compound Type Derivative Microorganism MIC (µg/mL) Reference
Quinoline 4-hydroxy-3-iodo-quinol-2-one MRSA 0.049 - 0.097 [11]
Iodo-quinoline derivative (4d) S. epidermidis < IC50 value [13]
Isoquinoline Tricyclic Isoquinoline Derivative (8d) Staphylococcus aureus 16 [12]

| | Tricyclic Isoquinoline Derivative (8f) | Streptococcus pneumoniae | 32 |[12] |

Antimalarial Activity

The quinoline scaffold is the backbone of several well-known antimalarial drugs, including chloroquine and mefloquine.[14][15][16] These compounds are thought to interfere with the detoxification of heme in the malaria parasite's food vacuole.[6] While less common, isoquinoline derivatives have also been investigated for their antimalarial potential.[17]

Numerous quinoline derivatives have demonstrated potent antimalarial activity against Plasmodium falciparum, with IC₅₀ values ranging from 0.014 to 5.87 µg/mL in one study.[14][15]

Table 3: Antimalarial Activity of Quinoline Derivatives (IC₅₀ values)

Compound Plasmodium falciparum Strain IC₅₀ Reference
Quinoline Derivative (1) Chloroquine-resistant 1.2 µM [14]
Bisquinoline Derivative (8) In vitro 1-100 nM [16]

| Quinoline Derivative (4b,g,i, 12) | In vitro | 0.014-5.87 µg/mL |[15] |

Antioxidant Activity

Derivatives of both quinoline and isoquinoline have been evaluated for their antioxidant properties, often using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[9][18][19] The ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals is a measure of their antioxidant capacity.

Studies on synthetic quinoline derivatives have shown significant DPPH radical scavenging activity.[20][21][22] For instance, certain 2-chloroquinoline-3-carbaldehyde derivatives exhibited up to 92.96% radical scavenging activity.[20][22]

Table 4: Antioxidant Activity of a Quinoline Derivative

Compound Assay Result Reference

| 2-chloro-8-methyl-quinoline-3-carbaldehyde (1g) | DPPH Radical Scavenging | 92.96% scavenging activity |[20][22] |

Signaling Pathways

The anticancer effects of quinoline and isoquinoline derivatives are often mediated through the modulation of critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[1][23][24][25][26] Several quinoline and isoquinoline derivatives have been shown to inhibit components of this pathway.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Growth &\nProliferation Cell Growth & Proliferation mTOR->Cell Growth &\nProliferation Quinoline/\nIsoquinoline\nIsomers Quinoline/ Isoquinoline Isomers Quinoline/\nIsoquinoline\nIsomers->PI3K inhibit Quinoline/\nIsoquinoline\nIsomers->Akt inhibit Quinoline/\nIsoquinoline\nIsomers->mTOR inhibit

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline and isoquinoline isomers.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling route that governs cell proliferation, differentiation, and survival.[2][27][28] Dysregulation of this pathway is a common feature of many cancers. Certain isoquinoline alkaloids have been shown to inhibit components of the MAPK pathway.

MAPK_ERK_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription\nFactors Transcription Factors ERK->Transcription\nFactors Cell Proliferation\n& Survival Cell Proliferation & Survival Transcription\nFactors->Cell Proliferation\n& Survival Isoquinoline\nIsomers Isoquinoline Isomers Isoquinoline\nIsomers->Raf inhibit Isoquinoline\nIsomers->MEK inhibit

Caption: Inhibition of the MAPK/ERK signaling pathway by isoquinoline isomers.

Experimental Protocols

To ensure the reproducibility and comparability of findings, standardized experimental protocols are essential.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 200 µL of medium.[29] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (quinoline or isoquinoline derivatives). Remove the old medium from the cells and add fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-drug positive control.[29][30]

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[29]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[31]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[31]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Quinoline/Isoquinoline Isomers A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[32]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[32][33]

  • Compound Dilution: Prepare serial twofold dilutions of the quinoline or isoquinoline derivatives in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[5] Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours) for the specific microorganism.[33]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

MIC_Determination_Workflow A Prepare serial dilutions of test compounds in 96-well plate B Inoculate with standardized bacterial suspension A->B C Incubate (18-24h) B->C D Visually inspect for growth inhibition C->D E Determine MIC D->E

Caption: Workflow for MIC determination by broth microdilution.

Antioxidant Activity (DPPH Assay)

The DPPH assay measures the radical scavenging activity of a compound.[3][34][35][36]

Protocol:

  • Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.[3] Prepare various concentrations of the test compounds.

  • Reaction Mixture: Add the test compound solution to the DPPH solution in a 96-well plate or cuvettes.[35] Include a control with the solvent instead of the test compound.

  • Incubation: Incubate the mixture in the dark for a specific time (e.g., 30 minutes).[3][35]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[3]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

DPPH_Assay_Workflow A Prepare DPPH solution and test compound dilutions B Mix DPPH solution with test compound A->B C Incubate in dark (e.g., 30 min) B->C D Measure Absorbance at 517nm C->D E Calculate % Scavenging Activity and IC50 D->E

Caption: Workflow for the DPPH antioxidant assay.

References

A Comparative Guide to the Structural Validation of 2,4-Dichloro-3-phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comparative overview of key analytical techniques for the structural validation of 2,4-dichloro-3-phenylquinoline and its derivatives. By presenting experimental data from closely related analogs, detailed methodologies, and visual workflows, this document serves as a practical resource for scientists engaged in the synthesis and characterization of novel quinoline-based compounds.

Overall Workflow for Structural Validation

The process of confirming the structure of a synthesized compound follows a logical progression of analytical techniques, each providing increasingly detailed information.

Structural Validation Workflow General Workflow for Structural Validation of a Synthesized Compound synthesis Synthesis of This compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification initial_characterization Initial Characterization (TLC, Melting Point) purification->initial_characterization spectroscopic_analysis Spectroscopic Analysis initial_characterization->spectroscopic_analysis xray X-ray Crystallography (for single crystals) initial_characterization->xray if crystals form nmr NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) spectroscopic_analysis->nmr ms Mass Spectrometry (EI, ESI) spectroscopic_analysis->ms ftir FTIR Spectroscopy spectroscopic_analysis->ftir data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ftir->data_analysis final_confirmation Unambiguous Structure Confirmation publication Publication / Further Studies final_confirmation->publication xray->data_analysis data_analysis->final_confirmation

Caption: General workflow for the structural validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra will be crucial in confirming the substitution pattern on both the quinoline and phenyl rings.

Comparative NMR Data

The following table presents a comparison of expected ¹H and ¹³C NMR chemical shifts for this compound with experimental data from similar compounds.

Compound Technique Key Chemical Shifts (δ, ppm) Solvent
This compound (Expected) ¹H NMRAromatic protons: ~7.5-8.5 ppmCDCl₃
¹³C NMRQuaternary carbons (C-Cl, C-Ph): ~130-150 ppmCDCl₃
2-Phenylquinoline [1]¹H NMR8.24–8.12 (m, 4H), 7.87 (d, J = 8.4 Hz, 1H), 7.81 (d, J = 8.0 Hz, 1H), 7.75–7.69 (m, 1H), 7.56–7.49 (m, 3H), 7.49–7.42 (m, 1H)CDCl₃
¹³C NMR157.4, 148.3, 139.7, 136.8, 129.7, 129.7, 129.3, 128.8, 127.6, 127.5, 127.2, 126.3, 119.0CDCl₃
2,4-Dichloroquinoline [2]¹H NMRAromatic protons observed in typical regions.Not specified
1-(2-chloro-4-phenylquinolin-3-yl)ethanone [3]¹H & ¹³C NMRSpectral data confirms the substituted quinoline structure.Not specified

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard proton spectrum with 16-32 scans.

    • Typical spectral width: -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Typical spectral width: 0 to 220 ppm.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • Use HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the isotopic pattern of chlorine will be a key diagnostic feature.

Comparative Mass Spectrometry Data

Compound Ionization Molecular Ion (m/z) Key Fragments (m/z)
This compound EI or ESI273/275/277 (due to ²Cl isotopes)Loss of Cl, phenyl group
Ethyl 2,4-dichloroquinoline-3-carboxylate [4]EI269/271/273241, 223 (base peak), 195, 161
2,4-Dichloroquinoline Not specified197/199/201Not specified

Predicted Fragmentation Pathway

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through characteristic losses of chlorine and the phenyl group.

Fragmentation Pathway Predicted EI-MS Fragmentation of this compound M [M]+• m/z = 273/275/277 M_minus_Cl [M-Cl]+• m/z = 238/240 M->M_minus_Cl - Cl• M_minus_Ph [M-Ph]+• m/z = 196/198 M->M_minus_Ph - Ph• M_minus_2Cl [M-2Cl]+• m/z = 203 M_minus_Cl->M_minus_2Cl - Cl• M_minus_Cl_Ph [M-Cl-Ph]+• m/z = 161 M_minus_Cl->M_minus_Cl_Ph - Ph•

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

    • For ESI-MS, further dilute the stock solution in a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote ionization.

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurements to confirm the elemental composition.

  • Acquisition (EI-MS):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range of m/z 50-500.

  • Acquisition (ESI-MS):

    • Infuse the sample solution directly into the electrospray source.

    • Acquire spectra in positive ion mode.

    • Optimize spray voltage and capillary temperature for the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Comparative FTIR Data

Compound Key IR Absorptions (cm⁻¹)
This compound (Expected) ~3100-3000 (Aromatic C-H stretch), ~1600-1450 (C=C and C=N stretches), ~800-700 (C-Cl stretch)
3,4-Dichloro-6-ethyl-6H-pyrano[3,2-c]quinoline-2,5-dione [5]A detailed IR assignment is provided in the reference, showing characteristic peaks for the quinoline and other functional groups.
1-(2-chloro-4-phenylquinolin-3-yl)ethanone [3]FTIR analysis was performed to confirm the structure.

Experimental Protocol for FTIR Spectroscopy

  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (100-200 mg) and press into a transparent disk.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

  • Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Collect a background spectrum of the empty sample compartment or pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify characteristic absorption bands corresponding to the functional groups expected in the molecule.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the absolute and most definitive structural proof by determining the three-dimensional arrangement of atoms in the crystal lattice.

Comparative Crystallographic Data

While the crystal structure for this compound is not available, data from closely related compounds can provide expected bond lengths and angles.

Compound Crystal System Space Group Key Structural Features
2,4-Dichloroquinoline [6]MonoclinicP2₁/cThe quinoline ring system is essentially planar.[6]
Ethyl 2,4-dichloroquinoline-3-carboxylate [4]MonoclinicP2₁/nThe quinoline and carboxylate groups are nearly perpendicular.[4]

Experimental Protocol for X-ray Crystallography

  • Crystallization:

    • Grow single crystals of the compound. This is often the most challenging step. Common methods include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

    • A suitable crystal should be well-formed, transparent, and typically 0.1-0.4 mm in each dimension.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Use a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

    • Cool the crystal (e.g., to 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the phase problem to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.

Conclusion

The structural validation of this compound derivatives requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the fundamental connectivity of the molecular framework. Mass spectrometry confirms the molecular weight and elemental formula, with the chlorine isotope pattern serving as a crucial diagnostic tool. FTIR spectroscopy identifies the key functional groups present. Finally, for crystalline materials, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. By comparing the experimental data obtained for a newly synthesized derivative with the expected patterns and data from known analogs, researchers can confidently validate the structure of their target compounds.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 2,4-Dichloro-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. For novel compounds like 2,4-Dichloro-3-phenylquinoline, a substituted quinoline with potential pharmacological applications, robust and reliable analytical methods for purity determination are paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE)—for assessing the purity of this compound. The comparison is supported by typical performance data and detailed experimental protocols to assist researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC, particularly in its reversed-phase mode, is the most widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its versatility, robustness, and high-resolution capabilities make it the industry standard for quality control and stability testing.

A well-developed stability-indicating HPLC method can separate the main compound from process-related impurities and degradation products, providing a comprehensive purity profile.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a typical reversed-phase HPLC method suitable for the purity assessment of this compound.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Forced Degradation Study Protocol: To ensure the stability-indicating nature of the method, forced degradation studies should be performed.[1][2][3] This involves subjecting the this compound sample to various stress conditions to generate potential degradation products.

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl at 80 °C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH at 80 °C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.[1]

The developed HPLC method should be able to separate the intact this compound peak from all degradation product peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Bulk Drug Substance Dissolution Dissolve in Acetonitrile Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Purity Report

HPLC Purity Assessment Workflow

Alternative Analytical Techniques: A Comparative Overview

While HPLC is the workhorse for purity analysis, other techniques offer unique advantages and can be valuable orthogonal methods for comprehensive characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4][5][6] For this compound, which has a relatively high molecular weight and multiple aromatic rings, its volatility may be limited, potentially requiring high inlet and column temperatures that could lead to on-column degradation. However, for identifying and quantifying volatile and semi-volatile impurities, GC-MS offers unparalleled sensitivity and specificity due to mass spectral identification.[7]

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates analytes based on their charge-to-size ratio in an electric field.[8][9] It is a high-efficiency separation technique that requires minimal sample and solvent, making it a "green" analytical method.[2] For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be necessary. MEKC uses surfactants to form micelles that act as a pseudo-stationary phase, allowing for the separation of neutral compounds. CE can offer different selectivity compared to HPLC and is particularly useful for resolving impurities that are difficult to separate by chromatography.[9]

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of HPLC, GC-MS, and CE for the analysis of small organic molecules, providing a basis for comparison. The values for this compound are estimated based on data for similar halogenated aromatic compounds.

ParameterHPLC-UVGC-MSCapillary Electrophoresis (MEKC)
Limit of Detection (LOD) 0.01 - 0.05 µg/mL0.001 - 0.01 µg/mL0.05 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mL0.003 - 0.03 µg/mL0.15 - 0.3 µg/mL
Linearity (R²) > 0.999> 0.998> 0.997
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Analysis Time 20 - 30 minutes15 - 25 minutes10 - 20 minutes
Impurity Identification Based on retention time and UV spectrumDefinitive (based on mass spectrum)Based on migration time and UV spectrum

Detailed Experimental Protocols for Alternative Methods

GC-MS Protocol for Volatile Impurity Profiling

1. Instrumentation:

  • Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

2. Chromatographic Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 min.

    • Ramp to 300 °C at 15 °C/min.

    • Hold at 300 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 amu.

3. Sample Preparation:

  • Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of 1 mg/mL.

  • Filter the solution if necessary.

Capillary Electrophoresis (MEKC) Protocol

1. Instrumentation:

  • Capillary Electrophoresis system with a DAD or UV detector.

2. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).

  • Background Electrolyte (BGE): 25 mM Sodium Borate buffer (pH 9.2) containing 50 mM Sodium Dodecyl Sulfate (SDS).

  • Applied Voltage: 25 kV.

  • Capillary Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

3. Sample Preparation:

  • Dissolve the sample in the BGE or a compatible solvent to a concentration of 0.5 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_ce Capillary Electrophoresis cluster_selection Method Selection Criteria HPLC_Node High Versatility Robust for Routine QC Good Sensitivity Non-volatile Compounds GCMS_Node High Sensitivity & Specificity Definitive Identification Volatile & Semi-volatile Impurities CE_Node High Efficiency Low Sample/Solvent Use Orthogonal Selectivity Charged & Neutral (MEKC) Analytes Analyte_Properties Analyte Properties (Volatility, Polarity) Analyte_Properties->HPLC_Node Analyte_Properties->GCMS_Node Analyte_Properties->CE_Node Required_Info Information Needed (Quantitation, Identification) Required_Info->HPLC_Node Required_Info->GCMS_Node Required_Info->CE_Node Performance Performance Metrics (Sensitivity, Speed) Performance->HPLC_Node Performance->GCMS_Node Performance->CE_Node

Comparison of Analytical Techniques

Conclusion and Recommendations

For the routine purity assessment and quality control of this compound, a validated stability-indicating HPLC method is the recommended primary technique. Its robustness, precision, and ability to separate non-volatile impurities and degradation products make it ideal for regulatory compliance and batch release testing.

GC-MS serves as an excellent orthogonal method, particularly for the definitive identification and quantification of any potential volatile or semi-volatile process impurities that may not be amenable to HPLC analysis. Its superior sensitivity for this class of compounds is a significant advantage.

Capillary Electrophoresis (MEKC) offers a high-efficiency, alternative separation mechanism that can be invaluable for resolving challenging impurity profiles that co-elute in HPLC. Its low solvent consumption and fast analysis times make it an attractive option for high-throughput screening or as a complementary technique to confirm purity.

Ultimately, a comprehensive purity assessment strategy for a new chemical entity like this compound may involve the use of HPLC as the principal method, supported by GC-MS and/or CE to provide a complete picture of the impurity profile, ensuring the highest standards of quality, safety, and efficacy.

References

Safety Operating Guide

Safe Disposal of 2,4-Dichloro-3-phenylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2,4-dichloro-3-phenylquinoline, a halogenated quinoline derivative. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of closely related compounds, such as 2,4-dichloroquinoline, and general best practices for the disposal of halogenated organic waste. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding hazardous waste disposal.

Quantitative Data Summary

PropertyValueNotes and Source
Chemical Formula C₁₅H₉Cl₂N[1][2]
Molecular Weight 274.14 g/mol [1]
Appearance Solid[3]
Boiling Point 362.7 °C at 760 mmHg[1]
Flash Point 204.6 °C[1]
GHS Hazard Statements (for 2,4-dichloroquinoline) H301: Toxic if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationBased on the closely related compound 2,4-dichloroquinoline. Assume similar or greater hazards for this compound.[4][5]

Experimental Protocols: Proper Disposal Procedure

The following protocol outlines the necessary steps for the safe handling and disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the appropriate PPE to minimize exposure risks.

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.

2. Waste Identification and Segregation: Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.

  • Hazardous Waste Identification: All waste containing this compound, including contaminated lab supplies (e.g., gloves, pipette tips, weighing paper), must be treated as hazardous waste.

  • Segregation: This compound is a halogenated organic compound. It must be collected separately from non-halogenated organic waste. Do not mix with aqueous waste, acids, bases, or oxidizers.

3. Waste Collection and Storage:

  • Solid Waste:

    • Carefully place solid this compound and any contaminated disposable items into a designated, properly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste:

    • Collect any solutions containing the compound in a designated liquid hazardous waste container for halogenated organic liquids.

  • Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

    • Keep a log of the contents and their approximate quantities.

  • Container Management:

    • Ensure the waste container is made of a compatible material and has a secure, tight-fitting lid.

    • Keep the container closed at all times, except when adding waste.

    • Do not overfill the container; leave adequate headspace for expansion.

    • Store the waste container in a designated satellite accumulation area, away from incompatible materials.

4. Disposal:

  • Contact EHS: Once the waste container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal.

  • Regulatory Compliance: Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Never dispose of this compound down the drain or in the regular trash.

Disposal Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage_disposal Storage & Disposal PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood Identify Identify as Halogenated Organic Hazardous Waste FumeHood->Identify Segregate Segregate from Non-Halogenated Waste Identify->Segregate SolidWaste Solid Waste Container Segregate->SolidWaste LiquidWaste Liquid Waste Container Segregate->LiquidWaste Label Label Container Correctly SolidWaste->Label LiquidWaste->Label Store Store in Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup Store->EHS Dispose Proper Disposal by EHS EHS->Dispose

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2,4-Dichloro-3-phenylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,4-Dichloro-3-phenylquinoline was not located in the available resources. The following guidance is synthesized from safety data for structurally similar compounds, such as 2,4-Dichloroquinoline and other chlorinated quinolines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific handling and disposal protocols and to comply with all local, state, and federal regulations. This guide is intended for researchers, scientists, and drug development professionals to provide essential safety and logistical information.

Hazard Profile and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be a hazardous substance.[1][2] Potential primary hazards include being toxic if swallowed, causing skin irritation, serious eye damage or irritation, and may cause respiratory irritation.[1][2] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Eye and Face Protection Wear chemical safety goggles and a face shield where splashing is a possibility.[3][4][5][6]To protect against chemical splashes that can cause serious eye damage.[1][4]
Hand Protection Wear chemical-resistant gloves (e.g., nitrile, neoprene).[2][6][7] Inspect gloves for any signs of degradation or puncture before use.[8]To prevent skin contact which may cause irritation.[2] The choice of glove material should be based on chemical compatibility and breakthrough time; consult the glove manufacturer's specifications.
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[9][10] If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is required.[4][5]To avoid inhalation of dust or vapors which may cause respiratory irritation.[1]
Body Protection Wear a fully-buttoned lab coat, long-sleeved clothing, and closed-toe shoes.[3][5][8] Consider chemical-resistant coveralls or an apron for tasks with a higher risk of splashes.[5]To prevent skin contact with the chemical.[8]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for the safe handling of this compound in a laboratory setting.

  • Preparation and Engineering Controls:

    • Conduct all work with this compound in a certified chemical fume hood to minimize inhalation exposure.[9][10]

    • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[9]

    • Clear the work area of any unnecessary equipment or materials to minimize contamination risk.

  • Donning Personal Protective Equipment (PPE):

    • Before handling the chemical, put on all required PPE as detailed in Table 1.

    • Inspect all PPE for integrity. Do not use damaged gloves or other compromised equipment.

  • Chemical Handling:

    • Carefully weigh or measure the required amount of the compound, avoiding the creation of dust.[2]

    • If transferring the substance, use appropriate tools (e.g., spatula, scoop) to minimize spillage.

    • Keep containers of this compound tightly closed when not in use to prevent the release of vapors and contamination.[1]

  • Decontamination:

    • After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent and cleaning procedure as determined by your institution's EHS guidelines.

    • Wipe down the work area within the fume hood.

  • Doffing Personal Protective Equipment (PPE):

    • Remove PPE in a manner that avoids contaminating yourself.

    • Remove gloves last using the proper technique (without touching the outer surface with bare hands).

    • Wash hands thoroughly with soap and water after removing PPE.[8]

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and any contaminated materials is crucial to ensure personnel safety and environmental protection.[11] As a chlorinated organic compound, it must be treated as hazardous waste.[11]

  • Waste Segregation and Collection:

    • Collect all waste materials containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[10][11][12]

    • The container must be made of a compatible material and have a secure, tight-fitting lid.[12]

    • Do not mix this waste with other waste streams unless compatibility has been verified.[10]

  • Waste Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and list all components and their approximate percentages.[10][12]

    • Include appropriate hazard pictograms (e.g., toxic, irritant).

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

    • The storage area should be a cool, dry, and well-ventilated space, away from incompatible materials.[10]

    • Ensure the container is stored in secondary containment to prevent spills.[11]

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal company.[10]

    • Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_fume_hood Work in Chemical Fume Hood prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_fume_hood->prep_ppe handle_weigh Weigh/Measure Compound prep_ppe->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_close Keep Container Sealed handle_transfer->handle_close cleanup_decontaminate Decontaminate Work Area & Equipment handle_close->cleanup_decontaminate cleanup_waste Collect Waste in Labeled Container cleanup_decontaminate->cleanup_waste cleanup_store Store Waste in Satellite Accumulation Area cleanup_waste->cleanup_store cleanup_dispose Arrange for Professional Disposal cleanup_store->cleanup_dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.